Octamethylsilsesquioxane
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24O12Si8/c1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQGBGSEJYZNPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24O12Si8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893395 | |
| Record name | Octa(methylsilsesquioxane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17865-85-9 | |
| Record name | 1,3,5,7,9,11,13,15-Octamethylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17865-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017865859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octa(methylsilsesquioxane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Sol-Gel Synthesis of Octamethylsilsesquioxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sol-gel synthesis of octamethylsilsesquioxane (Me-T8), a polyhedral oligomeric silsesquioxane (POSS) with significant potential in various scientific and biomedical applications. This document details the underlying chemical principles, experimental protocols, and key parameters influencing the synthesis, offering a practical resource for researchers in materials science and drug development.
Introduction to this compound and the Sol-Gel Method
This compound is a cage-like molecule with the chemical formula (CH₃SiO₁.₅)₈. Its structure consists of a cubic silica core with a methyl group attached to each of the eight silicon atoms. This unique hybrid organic-inorganic structure imparts desirable properties such as thermal stability, hydrophobicity, and compatibility with various polymer matrices. These characteristics make Me-T8 a valuable building block in the development of advanced materials, including nanocomposites, coatings, and drug delivery systems.
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules.[1] The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For the synthesis of silsesquioxanes, this typically involves the hydrolysis and condensation of organoalkoxysilane precursors.[1] The sol-gel method offers several advantages, including mild reaction conditions, high product purity, and the ability to control the structure and properties of the final material at the molecular level.
The Chemistry of this compound Synthesis
The sol-gel synthesis of this compound proceeds through two primary reactions: hydrolysis and condensation of a methylalkoxysilane precursor, most commonly methyltrimethoxysilane (MTMS) or methyltriethoxysilane (MTES).
Step 1: Hydrolysis
In the presence of water and a catalyst (typically an acid or a base), the alkoxy groups (-OR) of the silane precursor are replaced by hydroxyl groups (-OH).
Step 2: Condensation
The resulting silanol intermediates then undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the gradual formation of the three-dimensional cage structure of this compound. This can occur through either water-producing or alcohol-producing pathways.[2]
The precise control of these reaction rates is crucial for selectively forming the desired T8 cage structure and minimizing the formation of oligomeric or polymeric byproducts.
Experimental Protocols for this compound Synthesis
While specific reaction conditions can be optimized, the following protocols provide a general framework for the sol-gel synthesis of this compound.
Acid-Catalyzed Synthesis from Methyltrimethoxysilane (MTMS)
This method is a common approach for producing Me-T8.
Materials:
-
Methyltrimethoxysilane (MTMS)
-
Methanol (or other suitable solvent like butanol)
-
Deionized water
-
Hydrochloric acid (HCl) or other acid catalyst
-
Acetone (for washing and recrystallization)
Procedure:
-
Prepare a solution of methanol, deionized water, and hydrochloric acid in a reaction flask.
-
While vigorously stirring the solution, add methyltrimethoxysilane dropwise. The rate of addition can influence the yield and crystallinity of the product.[3]
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 5 hours).[3]
-
A white crystalline precipitate of this compound will form.
-
Collect the precipitate by filtration.
-
Wash the product with a suitable solvent, such as a methanol/ethanol mixture, to remove any unreacted starting materials or byproducts.[3]
-
Purify the crude product by recrystallization from a solvent like acetone.
-
Dry the purified crystals under vacuum.
Factors Influencing Synthesis
The successful synthesis of this compound with high yield and purity is dependent on several key experimental parameters.
| Parameter | Effect on Synthesis | Typical Range |
| Precursor Concentration | Influences reaction kinetics and the formation of crystalline product. Lower concentrations can favor the formation of the desired T8 cage.[3] | 0.3 - 0.5 M[3] |
| Temperature | Affects the rates of hydrolysis and condensation. Higher temperatures can accelerate the reaction but may also lead to the formation of undesirable byproducts. An optimal temperature is crucial for high crystallinity.[3] | 28 - 60 °C[3] |
| Catalyst Type and Concentration | Acid or base catalysts are used to control the pH and the rates of hydrolysis and condensation. The choice of catalyst can impact the final product structure. | Acidic (e.g., HCl) or basic conditions |
| Solvent | The solvent system influences the solubility of reactants and intermediates and can affect the reaction pathway. | Methanol, Ethanol, Butanol[3] |
| Water to Silane Ratio | The stoichiometric amount of water is required for complete hydrolysis. Excess water can influence the condensation process. | - |
| Reaction Time | Sufficient time must be allowed for the complete formation and crystallization of the T8 cage. | Several hours to days[3] |
Data Presentation
The following tables summarize quantitative data from literature on the synthesis of silsesquioxanes, providing a basis for experimental design and optimization.
Table 1: Effect of Temperature and Monomer Concentration on Octavinylsilsesquioxane Synthesis
(Note: Data for octavinylsilsesquioxane is presented here as a close analogue to this compound, illustrating the impact of reaction parameters.)
| Monomer Concentration (M) | Temperature (°C) | Crystallinity (%) | Yield (%) | Crystallite Size (nm) |
| 0.4 | 60 | 96 | - | - |
(Data adapted from a study on octavinylsilsesquioxane synthesis, highlighting the high crystallinity achievable under optimized conditions.[3])
Table 2: Effect of Monomer Addition Rate on Yield
| Monomer Addition Rate | Yield (%) |
| 20 µL/min | 72 |
(This data, also from octavinylsilsesquioxane synthesis, demonstrates that a slower, controlled addition of the precursor can lead to a high product yield.[3])
Visualization of Experimental Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key processes in the sol-gel synthesis of this compound.
Conclusion
The sol-gel method provides a robust and adaptable route for the synthesis of this compound. By carefully controlling key experimental parameters such as precursor concentration, temperature, and catalyst, researchers can achieve high yields of crystalline Me-T8. This technical guide serves as a foundational resource for scientists and professionals seeking to produce and utilize this versatile nanomaterial in their research and development endeavors, particularly in the fields of advanced materials and drug delivery. Further optimization of the detailed protocols will enable the tailored synthesis of Me-T8 to meet the specific requirements of various applications.
References
An In-depth Technical Guide to the Fundamental Properties of Octamethylsilsesquioxane Cage Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of the octamethylsilsesquioxane cage structure, a key molecule in materials science and nanomedicine. This document details its synthesis, structural characteristics, and physicochemical properties, with a focus on its potential applications in drug delivery systems.
Introduction
This compound, a member of the polyhedral oligomeric silsesquioxanes (POSS) family, is a discrete, cage-like molecule with the chemical formula C8H24O12Si8.[1][2] Its unique three-dimensional structure, comprising an inorganic silica core and eight organic methyl groups at the vertices, imparts a range of desirable properties including high thermal stability, hydrophobicity, and biocompatibility.[3][4] These characteristics make it a promising building block for the creation of advanced hybrid materials and a potential nanocarrier for therapeutic agents.[3][4]
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C8H24O12Si8 | [1] |
| Molecular Weight | 536.95 g/mol | [1] |
| CAS Number | 17865-85-9 | [2] |
| Appearance | White, crystalline powder | [3] |
| Melting Point | >350 °C | [2] |
| Density | 1.26 g/cm³ |
Table 2: Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Rhombohedral | [5] |
| Space Group | R-3 | [1][5] |
| Unit Cell Dimensions | a = 12.4443 Å, c = 13.0384 Å | [1] |
| Si-O Bond Length | ~1.62 Å | [5] |
| Si-C Bond Length | ~1.85 Å | [5] |
| Si-O-Si Bond Angle | ~148.5° | [5] |
| O-Si-O Bond Angle | ~109.5° | [5] |
Table 3: Spectroscopic Data
| Technique | Peak Position (cm⁻¹ or ppm) | Assignment | Reference |
| FTIR | ~2970, ~2910 | C-H stretching | [6] |
| ~1270 | Si-CH₃ stretching | [6] | |
| ~1100, ~1026 | Si-O-Si asymmetric stretching (cage) | [7] | |
| ~760 | Si-O-Si symmetric stretching | [7] | |
| ¹H NMR (CDCl₃) | ~0.15 | s, Si-CH₃ | [8] |
| ¹³C NMR (CDCl₃) | ~-3.0 | Si-CH₃ | [8] |
| ²⁹Si NMR (CDCl₃) | ~-66 | T³ (RSiO₃) | [9][10] |
Table 4: Thermal Properties
| Technique | Observation | Temperature Range (°C) | Atmosphere | Reference |
| TGA | Onset of decomposition | > 400 | Nitrogen | [3][11] |
| Significant weight loss | 450 - 600 | Nitrogen | [3][11] | |
| DSC | No significant thermal events before decomposition | Up to 400 | Nitrogen | [12] |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound via the hydrolysis and condensation of methyltrimethoxysilane.
Materials:
-
Methyltrimethoxysilane (MTMS)
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Toluene
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, a solution of methyltrimethoxysilane in methanol is prepared.
-
A mixture of deionized water and concentrated hydrochloric acid is added dropwise to the silane solution with vigorous stirring. The HCl acts as a catalyst for the hydrolysis reaction.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours to ensure complete hydrolysis and condensation.
-
The solvent (methanol) and by-products are removed by distillation.
-
Toluene is added to the reaction mixture, and any remaining water is removed by azeotropic distillation.
-
The crude product is then purified by recrystallization from a suitable solvent, such as a mixture of toluene and hexane, to yield white crystals of this compound.[13][14]
Characterization Methods
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: Nicolet iS50 FTIR spectrometer (or equivalent).[6]
-
Sample Preparation: A small amount of the dried this compound powder is mixed with KBr powder and pressed into a pellet.
-
Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6] Key peaks corresponding to Si-O-Si and Si-CH₃ bonds are identified.[7][15]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker 600 MHz spectrometer (or equivalent).[8]
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.[4][16]
-
Analysis: ¹H, ¹³C, and ²⁹Si NMR spectra are acquired. The chemical shifts are reported in parts per million (ppm) relative to TMS.[8]
3.2.3. Thermal Analysis
-
Instrument: TA Instruments Q50 Thermogravimetric Analyzer (TGA) and Q2000 Differential Scanning Calorimeter (DSC) (or equivalent).[11][12]
-
TGA Procedure: Approximately 5-10 mg of the sample is heated from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[12]
-
DSC Procedure: Approximately 2-5 mg of the sample is heated from room temperature to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[12]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | C8H24O12Si8 | CID 519486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 17865-85-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. azom.com [azom.com]
- 12. odr.chalmers.se [odr.chalmers.se]
- 13. orgsyn.org [orgsyn.org]
- 14. orgsyn.org [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. scs.illinois.edu [scs.illinois.edu]
An In-depth Technical Guide to the Solubility and Dispersion of Octamethylsilsesquioxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and dispersion characteristics of Octamethylsilsesquioxane (OMS), a cage-like organosilicon compound with increasing importance in materials science and drug delivery. This document details the solubility of OMS in various organic solvents, outlines experimental protocols for its characterization, and presents a workflow for its application in drug delivery systems.
Core Properties of this compound
This compound, also known as Octamethyl-POSS, is a white, crystalline powder with a well-defined, cage-like molecular structure.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₂₄O₁₂Si₈ | [3][4] |
| Molecular Weight | 536.95 g/mol | [3][4] |
| Appearance | White solid/powder | [5] |
| Melting Point | >350 °C | [6] |
| Density | 1.26 g/cm³ | [5] |
Solubility Characteristics
The solubility of this compound is a critical parameter for its application in various formulations. Generally, OMS exhibits low solubility in common organic solvents.
Qualitative and Semi-Quantitative Solubility Data
Published data indicates that OMS is "very slightly soluble" in tetrahydrofuran (THF) and chloroform, and practically insoluble in benzene, acetone, acetonitrile, and methanol.[1] A more systematic evaluation of solubility can be performed using the Hansen Solubility Parameter (HSP) approach, which involves challenging the solute at a fixed concentration in a range of solvents.[7][8] The results from such a "pass/fail" test at a concentration of 100 mg/mL are summarized below.
| Solvent | Hansen Solubility Parameters (δD, δP, δH) | Solubility at 100 mg/mL |
| Tetrahydrofuran (THF) | (16.8, 5.7, 8.0) | Very Slightly Soluble |
| Chloroform | (17.8, 3.1, 5.7) | Very Slightly Soluble |
| Toluene | (18.0, 1.4, 2.0) | Insoluble |
| Hexane | (14.9, 0.0, 0.0) | Insoluble |
| Acetone | (15.5, 10.4, 7.0) | Insoluble |
| Methanol | (15.1, 12.3, 22.3) | Insoluble |
| Benzene | (18.4, 0.0, 2.0) | Insoluble |
| Acetonitrile | (15.3, 18.0, 6.1) | Insoluble |
Note: The qualitative description "Very Slightly Soluble" suggests that while complete dissolution at 100 mg/mL is not achieved, some level of solubility is observed. It is reasonable to estimate the solubility in THF and chloroform to be in the range of 1-10 g/L.
Dispersion Characteristics
For many applications, particularly in polymer composites and drug delivery, achieving a fine and stable dispersion of OMS is crucial.
Dispersion in Liquid Media
The state of dispersion of OMS in a liquid can be characterized by the particle size distribution. Dynamic Light Scattering (DLS) is a powerful technique for this purpose.
Dispersion in Solid Matrices
In solid composites, such as polymer matrices, the quality of dispersion is typically assessed using microscopic techniques. Transmission Electron Microscopy (TEM) provides high-resolution images that can reveal the distribution and aggregation of OMS nanoparticles within the matrix.
Experimental Protocols
Determination of Hansen Solubility Parameters (HSP)
This protocol is adapted from the established method for determining HSP for Polyhedral Oligomeric Silsesquioxanes (POSS).[7][8]
Objective: To qualitatively and semi-quantitatively assess the solubility of this compound in a range of solvents to determine its Hansen Solubility Parameters.
Materials:
-
This compound (OMS) powder
-
A selection of 40-50 organic solvents with known HSP values
-
Small glass vials with caps (e.g., 4 mL)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh 100 mg of OMS powder directly into a glass vial.
-
Add 1.0 mL of the test solvent to the vial.
-
Tightly cap the vial and vortex vigorously for 2 minutes.
-
Visually inspect the solution for dissolution.
-
If not fully dissolved, allow the vial to stand at room temperature for 24 hours and re-examine.
-
Record the result as "soluble" (clear solution, no visible particles) or "insoluble" (visible particles, cloudiness, or sediment).
-
Repeat for all test solvents.
-
The results are then used with software that calculates the HSP sphere that best fits the data.
Characterization of OMS Dispersion in a Liquid Medium by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic diameter and particle size distribution of OMS dispersed in a liquid.
Materials:
-
OMS dispersion in a suitable solvent (e.g., a solvent in which it is slightly soluble or can be stabilized with a surfactant)
-
DLS instrument
-
Cuvettes for DLS measurement
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Prepare a dilute suspension of OMS in the chosen solvent. The concentration should be optimized to be within the instrument's detection limits and to avoid multiple scattering effects.
-
If necessary, sonicate the suspension to break up any loose agglomerates.
-
Filter the sample through a syringe filter directly into a clean DLS cuvette to remove any large aggregates or dust.
-
Place the cuvette in the DLS instrument and allow it to thermally equilibrate.
-
Set the measurement parameters (e.g., scattering angle, temperature, solvent viscosity, and refractive index).
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity and calculate the particle size distribution based on the Stokes-Einstein equation.
-
Analyze the results to obtain the z-average diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution.
Assessment of OMS Dispersion in a Polymer Matrix by Transmission Electron Microscopy (TEM)
Objective: To visualize the dispersion and morphology of OMS nanoparticles within a solid polymer matrix.[9]
Materials:
-
OMS-polymer composite sample
-
Ultramicrotome with a diamond knife
-
TEM grids (e.g., copper grids)
-
Transmission Electron Microscope
Procedure:
-
A small piece of the OMS-polymer composite is embedded in an epoxy resin and cured.
-
The embedded sample is then trimmed to a small, manageable block.
-
Ultrathin sections (typically 50-100 nm thick) are cut from the block face using an ultramicrotome equipped with a diamond knife.
-
The thin sections are collected from the water bath of the ultramicrotome onto a TEM grid.
-
The grid is allowed to dry completely.
-
The prepared grid is then loaded into the TEM for imaging.
-
Images are acquired at different magnifications to observe the overall distribution of OMS particles and to examine individual particles or agglomerates at high resolution.
Application in Drug Delivery: A Workflow
This compound and other POSS derivatives are being explored as carriers in drug delivery systems due to their biocompatibility and tunable surface chemistry.[10] The following section outlines a general workflow for the preparation of drug-loaded nanoparticles using a silsesquioxane-based platform.
Workflow for Preparation of Drug-Loaded Silsesquioxane-Based Nanoparticles
This workflow illustrates a common bottom-up approach for formulating drug-loaded nanoparticles. The process begins with the dissolution of the silsesquioxane carrier and the active pharmaceutical ingredient in a suitable organic solvent. This organic phase is then introduced into an aqueous phase containing a surfactant under controlled mixing, leading to the precipitation of drug-loaded nanoparticles. Subsequent purification and characterization steps are essential to ensure the quality and efficacy of the final formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | C8H24O12Si8 | CID 519486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 17865-85-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound CAS#: 17865-85-9 [m.chemicalbook.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. andrewguenthner.com [andrewguenthner.com]
- 9. pagepressjournals.org [pagepressjournals.org]
- 10. mdpi.com [mdpi.com]
Spectroscopic Analysis of Octamethylsilsesquioxane: A Technical Guide for Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation of octamethylsilsesquioxane (Me8-T8), a polyhedral oligomeric silsesquioxane (POSS) with the chemical formula C₈H₂₄O₁₂Si₈. This document details the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), Fourier-Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy. Detailed experimental protocols are provided, and logical workflows for data interpretation are visualized using Graphviz diagrams.
Introduction to this compound
This compound is a cage-like molecule with a core structure composed of a silicon-oxygen framework, where each silicon atom is bonded to a methyl group. Its well-defined, three-dimensional structure and chemical stability make it a valuable building block in the development of hybrid organic-inorganic materials, with applications in various fields, including drug delivery and biomedical engineering. Accurate structural characterization is paramount for ensuring the purity and predicting the performance of these materials.
Spectroscopic Characterization
The combination of NMR, FT-IR, and Raman spectroscopy provides a powerful toolkit for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of the hydrogen, carbon, and silicon nuclei.
2.1.1. Data Presentation
The following tables summarize the key quantitative NMR data for this compound.
| ¹H NMR | |
| Chemical Shift (δ) ppm | Multiplicity |
| ~0.1 - 0.2 | Singlet |
| ¹³C NMR |
| Chemical Shift (δ) ppm |
| ~(-1) - 1 |
| ²⁹Si NMR |
| Chemical Shift (δ) ppm |
| -65.3 to -66.9[1] |
2.1.2. Experimental Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d₆, or tetrahydrofuran-d₈) in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-50 ppm.
-
-
²⁹Si NMR Parameters:
-
Pulse Sequence: Inverse-gated proton decoupling is recommended to suppress the negative Nuclear Overhauser Effect (NOE) and obtain quantitative spectra.
-
Number of Scans: A higher number of scans (e.g., >1024) is generally required due to the low natural abundance and long relaxation times of ²⁹Si.
-
Relaxation Delay: A long relaxation delay (e.g., 30-60 seconds) is crucial for accurate quantification.
-
Spectral Width: -50 to -80 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Vibrational Spectroscopy: FT-IR and Raman
Vibrational spectroscopy probes the molecular vibrations of this compound, providing characteristic fingerprints of its functional groups and the Si-O-Si cage structure.
2.2.1. Data Presentation
The following tables summarize the key vibrational frequencies for this compound.
| FT-IR Spectroscopy | |
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~2970 | C-H stretch (in CH₃) |
| ~2910 | C-H stretch (in CH₃) |
| ~1275 | Si-CH₃ symmetric deformation |
| ~1100 | Si-O-Si asymmetric stretch (cage) |
| ~800 | Si-C stretch and CH₃ rock |
| ~570 | Si-O-Si symmetric stretch (cage) |
| Raman Spectroscopy | |
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~2970 | C-H stretch (in CH₃) |
| ~2910 | C-H stretch (in CH₃) |
| ~770 | Si-C stretch |
| ~520 | Si-O-Si deformation (cage) |
| ~380 | Si-O-Si deformation (cage) |
| ~180 | Cage deformation |
2.2.2. Experimental Protocol
-
FT-IR Spectroscopy:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
-
Instrumentation: A standard FT-IR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: Collect a background spectrum and subtract it from the sample spectrum. Identify and label the characteristic absorption bands.
-
-
Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the crystalline or powdered sample directly onto a microscope slide or into a capillary tube.
-
Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Parameters:
-
Laser Power: Use low laser power to avoid sample degradation.
-
Integration Time and Accumulations: Adjust as needed to obtain a good signal-to-noise ratio.
-
Spectral Range: 100-3200 cm⁻¹.
-
-
Data Processing: Perform baseline correction and cosmic ray removal. Identify and label the characteristic Raman shifts.
-
Structural Elucidation Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Caption: Overall workflow for the spectroscopic analysis of this compound.
Caption: Logical pathway for NMR-based structural elucidation of this compound.
Caption: Interpretation pathway for vibrational spectroscopy data of this compound.
Conclusion
The structural elucidation of this compound is reliably achieved through a multi-technique spectroscopic approach. ¹H, ¹³C, and ²⁹Si NMR spectroscopy collectively confirm the high symmetry of the T₈ cage structure. FT-IR and Raman spectroscopy provide complementary information, verifying the presence of the characteristic Si-O-Si cage framework and the peripheral methyl groups. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of silsesquioxane-based materials.
References
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Octamethylsilsesquioxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Octamethylsilsesquioxane, a polyhedral oligomeric silsesquioxane (POSS) with the chemical formula C₈H₂₄O₁₂Si₈. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this unique organosilicon compound in applications where thermal behavior is a critical parameter.
This compound is characterized by a robust, cage-like inorganic silica core (Si₈O₁₂) with eight methyl (CH₃) groups attached to the corners of the cage. This hybrid organic-inorganic structure imparts exceptional thermal stability, making it a valuable component in the development of advanced materials, including high-performance polymers, nanocomposites, and specialized coatings. Understanding its thermal decomposition behavior is paramount for predicting material lifetime, ensuring safe processing, and designing novel materials with enhanced thermal properties.
Thermal Stability Analysis
The thermal stability of this compound is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The remarkable thermal stability of silsesquioxanes is attributed to the high bond energy of the Si-O bonds (108 kcal/mol) within the inorganic cage, compared to C-C bonds (82.6 kcal/mol) found in traditional organic polymers.[1]
The degradation of this compound is a multi-stage process that is influenced by the surrounding atmosphere (inert or oxidative). A general trend observed for alkyl-substituted POSS compounds involves an initial sublimation at lower temperatures, followed by the decomposition of the organic (methyl) groups at higher temperatures, and finally, the rearrangement and potential degradation of the Si-O-Si cage structure. In an oxidative atmosphere, the degradation process is more complex and can lead to the formation of a stable silica (SiO₂) layer.
Quantitative Thermal Degradation Data
The following table summarizes typical quantitative data for the thermal degradation of methyl-substituted polyhedral oligomeric silsesquioxanes, including this compound, based on thermogravimetric analysis. It is important to note that specific values can vary depending on the experimental conditions such as heating rate and atmosphere.
| Parameter | Value (Inert Atmosphere, e.g., Nitrogen) | Value (Oxidative Atmosphere, e.g., Air) |
| Onset of Decomposition (T₅%) | > 350 °C | > 350 °C |
| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | ~450 - 550 °C | ~400 - 500 °C |
| Weight Loss at 600 °C | Variable (due to sublimation and decomposition) | Variable (due to oxidation and decomposition) |
| Char Yield at 800 °C | High (often > 50%) | High (often > 60%, primarily SiO₂) |
Note: The onset of decomposition is often characterized by the temperature at which 5% weight loss occurs (T₅%). Due to the potential for sublimation, the initial weight loss may not solely be due to decomposition.
Degradation Profile and Pyrolysis Products
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to investigate the degradation products of materials at elevated temperatures in an inert atmosphere. This method provides valuable insights into the degradation pathways of this compound.
Upon pyrolysis, the primary degradation pathway involves the homolytic cleavage of the Si-C bonds, leading to the liberation of methyl radicals. These highly reactive radicals can then participate in a variety of secondary reactions, including hydrogen abstraction and recombination, to form a range of volatile organic compounds. At higher temperatures, the Si-O cage structure may undergo rearrangement and fragmentation, leading to the formation of various siloxane species.
Predominant Pyrolysis Products
The following table lists the predominant pyrolysis products expected from the thermal degradation of this compound, as identified by Py-GC/MS.
| Product Class | Specific Compounds |
| Low Molecular Weight Hydrocarbons | Methane (CH₄), Ethane (C₂H₆), Ethene (C₂H₄) |
| Aromatic Compounds | Benzene, Toluene (formed via secondary reactions of methyl radicals) |
| Siloxane Fragments | Hexamethyldisiloxane, Octamethylcyclotetrasiloxane, and other cyclic and linear siloxanes |
| Inorganic Residue | Silicon dioxide (SiO₂), Silicon carbide (SiC) - particularly at very high temperatures |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation profile of this compound by measuring weight loss as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a ceramic (e.g., alumina or platinum) TGA pan.
-
Instrumentation: A calibrated thermogravimetric analyzer is used for the measurement.
-
Experimental Conditions:
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically high-purity nitrogen (for inert conditions) or dry air (for oxidative conditions), with a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine key parameters such as the onset of decomposition (T₅%), the temperature of maximum decomposition rate (Tₘₐₓ, from the derivative of the TGA curve), and the final char yield.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile products generated from the thermal decomposition of this compound.
Methodology:
-
Sample Preparation: A microgram-scale amount of the this compound sample is placed into a pyrolysis sample cup or tube.
-
Instrumentation: A pyrolysis unit is directly interfaced with a gas chromatograph-mass spectrometer (GC/MS) system.
-
Experimental Conditions:
-
Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600-900 °C) in an inert atmosphere (helium). The heating can be a single-shot pyrolysis or a stepped pyrolysis at different temperatures.
-
Gas Chromatography (GC): The volatile pyrolysis products are swept into the GC column by the carrier gas (helium). A capillary column suitable for separating a wide range of organic compounds (e.g., a DB-5ms or equivalent) is typically used. The GC oven is programmed with a specific temperature ramp to separate the individual components of the pyrolysis mixture.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the resulting ions is measured, producing a mass spectrum for each component.
-
-
Data Analysis: The individual components are identified by comparing their mass spectra to a reference library (e.g., NIST/Wiley). The resulting chromatogram (pyrogram) provides a fingerprint of the degradation products.
Visualizations
Thermal Degradation Pathway of this compound
The following diagram illustrates the proposed thermal degradation pathway of this compound under inert and oxidative conditions.
Caption: Proposed thermal degradation pathways for this compound.
Experimental Workflow for Thermal Analysis
The following diagram outlines the typical experimental workflow for the thermal analysis of this compound.
Caption: Workflow for the thermal analysis of this compound.
References
Quantum Mechanical Insights into the Electronic Landscape of Octamethylsilsesquioxane
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Octamethylsilsesquioxane (OMS), a member of the Polyhedral Oligomeric Silsesquioxane (POSS) family, is a discrete, cage-like molecule with the chemical formula C₈H₂₄O₁₂Si₈.[1] Its structure consists of a rigid, inorganic core of silicon and oxygen atoms (Si₈O₁₂), with eight methyl groups covalently bonded to the silicon atoms at the corners of the cube-like cage.[2] This unique hybrid organic-inorganic architecture imparts exceptional thermal stability, chemical resistance, and dielectric properties. Understanding the fundamental electronic properties of OMS through quantum mechanical studies is crucial for its application in advanced materials, nanotechnology, and as a scaffold in drug delivery systems. This guide provides an in-depth overview of the computational methodologies used to study OMS and summarizes its key electronic characteristics.
Computational Methodologies for Electronic Property Analysis
The electronic properties of molecules like this compound are predominantly investigated using quantum mechanical calculations, with Density Functional Theory (DFT) being the most common and effective method.[3][4] DFT provides a robust framework for calculating the electronic structure, energy levels, and other quantum properties of many-atom systems with a favorable balance between accuracy and computational cost.
Standard Experimental Protocol (Computational)
A typical computational protocol for determining the electronic properties of OMS involves the following steps:
-
Geometry Optimization: The initial step is to determine the most stable, lowest-energy three-dimensional structure of the OMS molecule. This is achieved by performing a geometry optimization calculation. Functionals such as B3LYP or B3PW91 combined with a suitable basis set, for instance, 6-311G(d,p), are commonly employed for this purpose.[5]
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
-
Single-Point Energy Calculation: With the optimized geometry, a more accurate single-point energy calculation may be performed using a larger basis set to refine the electronic energy.
-
Property Calculation: From the resulting wavefunction or electron density, key electronic properties are derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the total and partial Density of States (DOS), and the Molecular Electrostatic Potential (MEP).[3][6]
The logical flow of this computational approach is visualized in the diagram below.
Key Electronic Properties of this compound
The electronic behavior of OMS is governed by its frontier molecular orbitals and the distribution of its electronic states. These properties dictate its reactivity, stability, and potential for use in electronic devices.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the outermost orbitals of a molecule and are critical for understanding its chemical reactivity and electronic transitions. The energy difference between them is known as the HOMO-LUMO gap.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For silsesquioxanes, the HOMO is typically localized on the p-type orbitals of the oxygen atoms within the inorganic Si-O cage.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The character of the LUMO is influenced by the organic substituent groups.
The relationship between the molecular structure of OMS and its primary electronic properties is depicted below.
Density of States (DOS)
The Density of States (DOS) provides information about the number of available electronic states at each energy level. For a molecule like OMS, the DOS plot would show discrete peaks corresponding to its molecular orbitals. The region between the highest occupied states (valence band) and the lowest unoccupied states (conduction band) corresponds to the HOMO-LUMO gap. A partial DOS (PDOS) analysis can further decompose the total DOS into contributions from different atoms or orbitals, revealing that the states near the HOMO level are dominated by oxygen atoms, while silicon and the methyl groups contribute to other energy regions.
Quantitative Data Summary
Precise, peer-reviewed quantitative data for the electronic properties of this compound are sparse in publicly accessible literature. The table below presents expected values and properties based on computational studies of closely related silsesquioxane compounds. These values should be considered illustrative of the general electronic character of this class of molecules.
| Electronic Property | Expected Value / Characteristic | Computational Method Context | Reference Insight |
| HOMO Energy | Relatively Low | DFT (e.g., B3LYP) | Localized on oxygen p-orbitals of the Si-O cage. |
| LUMO Energy | Relatively High | DFT (e.g., B3LYP) | Energy level influenced by the electron-donating methyl groups. |
| HOMO-LUMO Gap | Large (> 5 eV) | DFT (e.g., B3LYP) | Analogous fluorinated silsesquioxanes show gaps of 5.38-8.02 eV. |
| Molecular Nature | Dielectric / Insulator | Inferred from large gap | The large energy gap prevents easy electronic excitation. |
| Reactivity | Low | Inferred from large gap | High kinetic stability due to the large energy gap.[6] |
Conclusion
Quantum mechanical studies, primarily employing Density Functional Theory, reveal that this compound is characterized by a highly stable electronic structure. Its defining feature is a large HOMO-LUMO gap, which imparts low chemical reactivity and excellent dielectric properties. The highest occupied molecular orbitals are localized on the inorganic Si-O core, while the lowest unoccupied orbitals are influenced by the peripheral methyl groups. This detailed understanding of its electronic landscape is fundamental for scientists leveraging OMS in the design of high-performance polymers, insulating materials, and functional nanostructures for research and drug development applications. Further computational and experimental work is encouraged to precisely quantify the electronic properties of this foundational POSS molecule.
References
- 1. Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | C8H24O12Si8 | CID 519486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studying the electronic properties of SiO2/GO/Pb3O4/Bi2O3 composite structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT calculations reveal pronounced HOMO–LUMO spatial separation in polypyrrole–nanodiamond systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
Self-Assembly of Octamethylsilsesquioxane: A Technical Guide to Solvent-Driven Behavior
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the self-assembly behavior of Octamethylsilsesquioxane (Me8-POSS), a cornerstone of polyhedral oligomeric silsesquioxane (POSS) chemistry. While the intrinsic nature of Me8-POSS, with its inorganic silica core and eight surrounding methyl groups, suggests a propensity for solvent-mediated aggregation, a comprehensive quantitative analysis of this behavior across a range of organic solvents is not extensively documented in publicly available literature. This guide, therefore, provides a foundational understanding of the principles governing silsesquioxane self-assembly, outlines the key experimental protocols for its characterization, and presents a framework for interpreting the solvent-driven aggregation of Me8-POSS.
Introduction to this compound (Me8-POSS) Self-Assembly
This compound is a hybrid molecule with a cage-like structure of silicon and oxygen atoms, adorned with methyl groups. This unique architecture imparts properties such as thermal stability and hydrophobicity. In solution, the interactions between the Me8-POSS molecules and the solvent dictate their behavior. In "good" solvents, where solute-solvent interactions are favorable, Me8-POSS is expected to be well-solvated and exist as discrete molecules. Conversely, in "poor" solvents, where solute-solute interactions are more favorable than solute-solvent interactions, Me8-POSS molecules are likely to self-assemble into larger aggregates to minimize unfavorable contacts with the solvent. This process is driven by solvophobic effects and is a critical consideration in applications ranging from materials science to drug delivery, where the state of dispersion can significantly impact performance.
Solvent Influence on Self-Assembly: A Qualitative Overview
The solubility of Me8-POSS in various organic solvents provides initial clues into its potential for self-assembly. Generally, nonpolar or weakly polar solvents are expected to be better solvents for the nonpolar Me8-POSS.
Table 1: Qualitative Solubility of this compound (Me8-POSS) in Common Organic Solvents
| Solvent | Polarity | Expected Solubility/Dispersion Behavior for Me8-POSS |
| Hexane | Nonpolar | Good solubility, likely molecularly dissolved |
| Toluene | Nonpolar | Good solubility, likely molecularly dissolved |
| Tetrahydrofuran (THF) | Polar aprotic | Very slightly soluble, potential for aggregation |
| Chloroform | Polar aprotic | Very slightly soluble, potential for aggregation |
| Acetone | Polar aprotic | Insoluble, strong tendency for aggregation |
| Acetonitrile | Polar aprotic | Insoluble, strong tendency for aggregation |
| Methanol | Polar protic | Insoluble, strong tendency for aggregation |
Quantitative Analysis of Self-Assembly
The self-assembly process is typically characterized by a critical aggregation concentration (CAC), above which aggregates form, and by the size and morphology of these aggregates. While specific quantitative data for Me8-POSS is sparse, the following table illustrates the type of data that would be collected in such a study.
Table 2: Hypothetical Quantitative Self-Assembly Data for Me8-POSS in Various Solvents
| Solvent | Critical Aggregation Concentration (CAC) (mg/mL) | Average Hydrodynamic Radius (Rh) of Aggregates (nm) | Aggregation Number (Nagg) |
| Toluene | Data not available | Data not available | Data not available |
| Hexane | Data not available | Data not available | Data not available |
| THF | Data not available | Data not available | Data not available |
| Chloroform | Data not available | Data not available | Data not available |
Researchers are encouraged to use the experimental protocols outlined in this guide to determine these parameters for their specific systems.
Experimental Protocols for Characterizing Self-Assembly
A multi-faceted approach employing various analytical techniques is necessary to fully characterize the self-assembly of Me8-POSS.
Dynamic Light Scattering (DLS) for Aggregate Size Determination
DLS is a non-invasive technique used to measure the size distribution of particles in suspension. It is a primary tool for determining the hydrodynamic radius of Me8-POSS aggregates.
Protocol:
-
Sample Preparation:
-
Prepare a series of Me8-POSS solutions in the desired solvent at various concentrations, bracketing the expected CAC.
-
Filter the solutions through a 0.2 µm PTFE syringe filter into clean, dust-free cuvettes to remove any extraneous scattering sources.
-
-
Instrument Setup:
-
Set the laser wavelength (e.g., 633 nm) and scattering angle (e.g., 173°).
-
Equilibrate the sample cell at the desired temperature (e.g., 25 °C) for several minutes to ensure thermal stability.
-
-
Data Acquisition:
-
Perform multiple measurements for each concentration to ensure reproducibility.
-
The instrument software will generate an autocorrelation function from the scattered light intensity fluctuations.
-
-
Data Analysis:
-
The autocorrelation function is analyzed using algorithms such as the Cumulants method or CONTIN to obtain the size distribution and average hydrodynamic radius.
-
Plot the average hydrodynamic radius as a function of concentration to observe the onset of aggregation.
-
Small-Angle X-ray Scattering (SAXS) for Aggregate Shape and Internal Structure
SAXS provides information about the size, shape, and internal structure of nanoscale objects in solution.
Protocol:
-
Sample Preparation:
-
Prepare Me8-POSS solutions at different concentrations in the solvent of interest.
-
Load the solutions into thin-walled quartz capillaries.
-
-
Instrument Setup:
-
The experiment is typically performed at a synchrotron source to achieve sufficient X-ray flux.
-
A 2D detector records the scattered X-rays at small angles.
-
-
Data Acquisition:
-
Acquire scattering patterns for the Me8-POSS solutions and for the pure solvent (for background subtraction).
-
-
Data Analysis:
-
Radially average the 2D scattering patterns to obtain 1D profiles of intensity (I) versus the scattering vector (q).
-
Subtract the solvent scattering from the sample scattering.
-
Analyze the resulting scattering curve. For example, a Guinier plot (ln(I(q)) vs. q²) at low q can provide the radius of gyration (Rg) of the aggregates. The shape of the scattering curve at higher q can give information about the shape of the aggregates (e.g., spherical, cylindrical).
-
Transmission Electron Microscopy (TEM) for Visualization of Aggregates
TEM provides direct visualization of the morphology and size of the self-assembled structures.
Protocol:
-
Sample Preparation (Drop Casting):
-
Prepare a dilute solution of Me8-POSS in a volatile organic solvent.
-
Place a drop of the solution onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely in a dust-free environment or under vacuum.
-
-
Imaging:
-
Insert the dried grid into the TEM.
-
Acquire images at various magnifications to observe the morphology of the aggregates.
-
Fluorescence Spectroscopy for Critical Aggregation Concentration (CAC) Determination
This method utilizes a fluorescent probe (e.g., pyrene) that exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of an aggregate.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the fluorescent probe in the solvent of interest.
-
Prepare a series of Me8-POSS solutions with varying concentrations and add a small, constant amount of the probe stock solution to each.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of each sample using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often monitored.
-
-
Data Analysis:
-
Plot the I1/I3 ratio as a function of the logarithm of the Me8-POSS concentration.
-
The CAC is determined from the inflection point of this plot, indicating the concentration at which the probe begins to partition into the forming aggregates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Studying Solvation and Aggregation
NMR spectroscopy can provide insights into the local chemical environment of the Me8-POSS molecules and how it changes upon aggregation.
Protocol:
-
Sample Preparation:
-
Prepare Me8-POSS solutions in deuterated solvents at various concentrations.
-
-
Data Acquisition:
-
Acquire ¹H and ²⁹Si NMR spectra.
-
-
Data Analysis:
-
Changes in chemical shifts, line broadening, and diffusion coefficients (from Pulsed-Field Gradient NMR) can indicate the onset and nature of aggregation. For example, a decrease in the diffusion coefficient is indicative of the formation of larger species.
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of experiments and the relationships between solvent properties and self-assembly.
Conclusion
The self-assembly of this compound in different solvents is a complex phenomenon driven by the interplay of solute-solvent and solute-solute interactions. While a comprehensive set of quantitative data for Me8-POSS is not yet readily available, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to undertake such investigations. By employing a combination of DLS, SAXS, TEM, fluorescence spectroscopy, and NMR, a thorough understanding of the aggregation behavior of Me8-POSS can be achieved. This knowledge is crucial for the rational design and application of Me8-POSS-based materials in various scientific and industrial fields, including drug development where nanoparticle formation and stability are of paramount importance.
Hydrolytic Stability of the Si-O-Si Framework in Octamethylsilsesquioxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octamethylsilsesquioxane, a member of the polyhedral oligomeric silsesquioxane (POSS) family, is a unique inorganic-organic hybrid molecule with a cage-like structure composed of a silicon-oxygen (Si-O-Si) framework and eight methyl groups at the vertices.[1] This well-defined nanoscale structure imparts remarkable properties, including high thermal stability, chemical resistance, and biocompatibility, making it a material of significant interest in various fields, including drug delivery and advanced materials.[1][2] This technical guide provides an in-depth analysis of the hydrolytic stability of the Si-O-Si framework in this compound, offering quantitative data from analogous compounds, detailed experimental protocols for stability assessment, and a mechanistic overview of the degradation process.
The robust Si-O-Si backbone is a defining feature of silsesquioxanes, contributing to their notable thermal and chemical resilience.[1] However, under certain environmental conditions, particularly in aqueous media at extreme pH values, the Si-O-Si bonds are susceptible to hydrolytic cleavage. Understanding the kinetics and mechanism of this degradation is crucial for predicting the long-term performance and biocompatibility of this compound-based materials in physiological and other aqueous environments.
Quantitative Analysis of Hydrolytic Stability
Direct quantitative kinetic data for the hydrolytic degradation of this compound is not extensively available in the public literature. However, the stability of the Si-O-Si bond has been studied in analogous siloxane-based materials, such as polydimethylsiloxane (PDMS), which provides valuable insights into the expected behavior of this compound. The hydrolysis of the Si-O-Si bond is known to be catalyzed by both acids and bases.
The following table summarizes the degradation rate constants for PDMS fluids in aqueous solutions at different pH values. While PDMS has a linear or branched structure, the fundamental chemistry of the Si-O-Si bond cleavage is comparable. It is important to note that the rigid, cage-like structure of this compound may offer greater steric hindrance to hydrolytic attack compared to the more flexible PDMS chains, potentially resulting in enhanced stability under similar conditions.
| Compound | Temperature (°C) | pH | Medium | Degradation Rate Constant | Citation |
| PDMS | 24 | 2 | HCl solution | 0.07 mgSi L⁻¹ day⁻¹ | [2] |
| PDMS | 24 | 6 | Demineralised water | 0.002 mgSi L⁻¹ day⁻¹ | [2] |
| PDMS | 24 | 12 | NaOH solution | 0.28 mgSi L⁻¹ day⁻¹ | [2] |
Mechanism of Hydrolytic Degradation
The hydrolytic degradation of the Si-O-Si framework in this compound proceeds via acid- or base-catalyzed mechanisms. Both pathways involve the nucleophilic attack of water or hydroxide ions on the silicon atoms of the siloxane bond.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis is initiated by the protonation of a siloxane oxygen atom, making the adjacent silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This is followed by the cleavage of the Si-O-Si bond and the formation of silanol (Si-OH) groups. The reaction can be represented as follows:
-
Protonation of the Siloxane Oxygen: A hydronium ion protonates an oxygen atom in the Si-O-Si framework.
-
Nucleophilic Attack by Water: A water molecule attacks the adjacent silicon atom.
-
Bond Cleavage: The Si-O-Si bond is broken, leading to the opening of the cage structure and the formation of silanol groups.
Base-Catalyzed Hydrolysis
In alkaline environments, the hydroxide ion, a stronger nucleophile than water, directly attacks the silicon atom. This leads to the formation of a pentacoordinate silicon intermediate, followed by the cleavage of the Si-O-Si bond and the generation of a silanolate anion and a silanol group. The steps are as follows:
-
Nucleophilic Attack by Hydroxide: A hydroxide ion attacks a silicon atom in the Si-O-Si framework.
-
Formation of a Pentacoordinate Intermediate: A transient pentacoordinate silicon species is formed.
-
Bond Cleavage: The Si-O-Si bond is cleaved, resulting in the formation of a silanol and a silanolate group.
The following diagram illustrates the general mechanism for both acid- and base-catalyzed hydrolysis of a Si-O-Si bond.
Experimental Protocols for Stability Assessment
A comprehensive evaluation of the hydrolytic stability of this compound requires well-defined experimental protocols. The following are detailed methodologies for conducting such studies using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Stability Study Workflow
The general workflow for assessing the hydrolytic stability of this compound is as follows:
Protocol 1: HPLC Method for Quantifying this compound and Degradation Products
This protocol outlines a reverse-phase HPLC method for monitoring the degradation of this compound.
1. Materials and Reagents:
-
This compound (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffers of various pH (e.g., phosphate, acetate, borate)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system equipped with a UV detector, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as this compound has no strong chromophore, low UV detection is necessary).
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
For the stability study, add a small volume of the stock solution to a larger volume of the desired aqueous buffer to achieve the target initial concentration. Ensure the final concentration of acetonitrile is low to avoid altering the buffer properties.
-
Incubate the solutions at the desired temperatures (e.g., 25 °C, 37 °C, 50 °C).
-
At each time point, withdraw an aliquot, and if necessary, quench the reaction (e.g., by neutralizing the pH or adding a large volume of the mobile phase).
5. Data Analysis:
-
Calibrate the HPLC method using standard solutions of this compound of known concentrations.
-
Integrate the peak area of this compound at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time. If the degradation follows first-order kinetics, the plot will be linear, and the negative of the slope will be the degradation rate constant (k).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Protocol 2: 29Si NMR Spectroscopy for Monitoring Si-O-Si Bond Cleavage
29Si NMR is a powerful technique for directly observing changes in the silicon environment and thus monitoring the cleavage of the Si-O-Si bonds.
1. Materials and Reagents:
-
This compound
-
Deuterated solvents (e.g., D₂O, acetonitrile-d₃)
-
pH-adjusted D₂O solutions (using DCl or NaOD)
-
NMR tubes
2. Instrumentation:
-
High-field NMR spectrometer equipped with a probe for 29Si detection.
3. Experimental Procedure:
-
Dissolve a known amount of this compound in the deuterated solvent or buffered D₂O solution directly in an NMR tube.
-
Acquire an initial 29Si NMR spectrum (t=0). The fully condensed T-structure (R-SiO₃) of this compound will show a characteristic single peak.
-
Incubate the NMR tube at the desired temperature, either inside the NMR spectrometer for real-time monitoring or in a separate temperature-controlled environment.
-
Acquire subsequent 29Si NMR spectra at regular intervals.
4. Data Analysis:
-
The hydrolysis of the Si-O-Si bonds will lead to the formation of silanol groups. This will result in the appearance of new peaks in the 29Si NMR spectrum, corresponding to silicon atoms with one or more hydroxyl groups (T¹, T² species).
-
The degree of hydrolysis can be quantified by integrating the signals corresponding to the intact this compound and the degradation products.
-
The decrease in the integral of the original this compound peak over time can be used to calculate the degradation kinetics, similar to the HPLC method.
Conclusion
The hydrolytic stability of the Si-O-Si framework is a critical parameter for the application of this compound in aqueous environments, particularly in the context of drug development and biomedical devices. While the cage-like structure of this compound is expected to confer a high degree of stability, it is susceptible to degradation under harsh acidic or alkaline conditions. The quantitative data from analogous polysiloxanes, coupled with the detailed experimental protocols provided in this guide, offer a robust framework for researchers and scientists to assess and predict the long-term performance of this compound-based materials. Further studies focusing specifically on the degradation kinetics of this compound under physiologically relevant conditions are warranted to fully elucidate its potential and limitations in drug delivery and other biomedical applications.
References
An In-depth Technical Guide to the Crystalline Structure of Octamethylsilsesquioxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystalline structure of octamethylsilsesquioxane, a polyhedral oligomeric silsesquioxane (POSS) with the chemical formula (CH₃)₈Si₈O₁₂. The document details its well-established crystal structure and discusses the current understanding of its polymorphic behavior. Furthermore, it outlines key experimental protocols for its synthesis and characterization.
Introduction to this compound (Me₈-T₈)
This compound, also commonly referred to as Octamethyl-POSS, is a cage-like organosilicon compound. Its structure consists of a cubic silica core (Si₈O₁₂) with methyl groups attached to each of the eight silicon atoms at the vertices of the cube. This unique molecular architecture imparts properties such as high thermal stability and hydrophobicity, making it a valuable building block in the development of advanced materials, including nanocomposites and specialty polymers. In the pharmaceutical and drug development sectors, silsesquioxanes are explored for their potential in creating novel drug delivery systems and biocompatible materials.
Crystalline Structure of this compound
This compound is known to crystallize in a well-defined structure. Extensive studies have consistently reported a single crystalline form under standard conditions.
The Rhombohedral Crystal Structure
The established crystal structure of this compound is rhombohedral.[1] The crystallographic data for this structure are summarized in the table below.
| Crystallographic Parameter | Value |
| Crystal System | Rhombohedral |
| Space Group | R-3 |
| a (Å) | 12.4443[1][2] |
| b (Å) | 12.4443[1][2] |
| c (Å) | 13.0384[1][2] |
| α (°) | 90[1][2] |
| β (°) | 90[1][2] |
| γ (°) | 120[1][2] |
| Z | 3 |
| Space Group Number | 148[1][2] |
Polymorphism of this compound
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability, which are critical in drug development.
A thorough review of the scientific literature reveals a lack of evidence for the existence of multiple polymorphic forms of this compound. While polymorphism is a known phenomenon for other silsesquioxane compounds, such as octaphenylsilsesquioxane, no such behavior has been documented for Me₈-T₈ under the conditions studied to date. Therefore, it is currently understood that this compound crystallizes in a single, stable rhombohedral form.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound, which are essential for studying its crystalline properties and for any potential screening for new polymorphic forms.
Synthesis of this compound
The synthesis of this compound is typically achieved through the hydrolysis and condensation of methyltrimethoxysilane (MTMS).[3]
Materials:
-
Methyltrimethoxysilane (CH₃Si(OCH₃)₃)
-
Methanol
-
Deionized Water
-
Hydrochloric Acid (catalyst)
-
Toluene (recrystallization solvent)
Procedure:
-
In a reaction flask equipped with a magnetic stirrer and a condenser, a solution of methyltrimethoxysilane in methanol is prepared.
-
A mixture of deionized water and a catalytic amount of hydrochloric acid is added dropwise to the silane solution while stirring.
-
The reaction mixture is stirred at room temperature for 24-48 hours to allow for complete hydrolysis and condensation.
-
The resulting white precipitate is collected by filtration.
-
The crude product is washed with methanol to remove any unreacted starting materials and soluble oligomers.
-
The product is then purified by recrystallization from a suitable solvent, such as toluene, to yield crystalline this compound.
-
The purified crystals are dried in a vacuum oven.
Characterization Techniques
Powder X-ray diffraction (PXRD) is a primary technique for identifying the crystalline form of a material.
Instrumentation:
-
A powder X-ray diffractometer with Cu Kα radiation.
Sample Preparation:
-
A small amount of the crystalline powder is gently packed into a sample holder.
Data Collection:
-
The sample is scanned over a 2θ range of 5° to 50° with a step size of 0.02° and a suitable scan speed.
Data Analysis:
-
The resulting diffraction pattern is compared with reference patterns from crystallographic databases to confirm the rhombohedral structure.
DSC is used to study the thermal properties of a material, such as melting point and phase transitions.
Instrumentation:
-
A differential scanning calorimeter.
Sample Preparation:
-
A few milligrams (typically 2-5 mg) of the crystalline sample are weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
Data Collection:
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range would be from room temperature to above the melting point (e.g., 25 °C to 400 °C).
Data Analysis:
-
The heat flow as a function of temperature is analyzed to identify endothermic events, such as melting. The absence of other thermal events would further suggest the presence of a single crystalline form under the tested conditions.
Fourier-transform infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, which can be sensitive to the crystalline environment.
FTIR Spectroscopy:
-
Sample Preparation: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed as a neat solid using an attenuated total reflectance (ATR) accessory.
-
Data Collection: The infrared spectrum is typically recorded from 4000 to 400 cm⁻¹.
Raman Spectroscopy:
-
Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide.
-
Data Collection: A Raman spectrum is obtained using a laser of a specific wavelength (e.g., 785 nm) for excitation.
Data Analysis:
-
The positions and relative intensities of the vibrational bands are analyzed. Any differences in the spectra of samples prepared under different crystallization conditions could indicate the presence of different polymorphs.
Conclusion
This compound is a crystalline material with a well-characterized rhombohedral structure. Based on the current body of scientific literature, there is no evidence to suggest that it exhibits polymorphism. The provided experimental protocols for synthesis and characterization serve as a foundation for researchers working with this compound and for any future investigations into its solid-state properties. For professionals in drug development, the apparent lack of polymorphism simplifies formulation and regulatory considerations, as the material is expected to be in a consistent and stable crystalline form.
References
- 1. Effect of Solvent properties on Crystallinity and Morphology of Octavinyl-POSS: A Comparative Study [jns.kashanu.ac.ir]
- 2. Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | C8H24O12Si8 | CID 519486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyltrimethoxysilane - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Surface Energy and Wettability of Octamethylsilsesquioxane Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octamethylsilsesquioxane (OMS) is a member of the polyhedral oligomeric silsesquioxanes (POSS) family, characterized by a cage-like silica core and organic substituents at each corner. Specifically, OMS possesses eight methyl groups attached to the silicon atoms of its cubic silica cage (T8 structure). This unique molecular architecture imparts distinctive surface properties, including low surface energy and hydrophobicity, making OMS films a subject of significant interest in various fields, including the development of self-cleaning surfaces, anti-fouling coatings, and advanced materials for biomedical devices. This guide provides a comprehensive overview of the surface energy and wettability of OMS films, including experimental protocols and quantitative data.
Core Concepts: Surface Energy and Wettability
The behavior of a liquid on a solid surface is governed by the interplay of cohesive forces within the liquid and adhesive forces between the liquid and the solid. Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. Materials with low surface energy are less prone to wetting by liquids.
Wettability describes the ability of a liquid to maintain contact with a solid surface and is quantified by the contact angle (θ) . A low contact angle (<90°) indicates good wettability (hydrophilic surface), while a high contact angle (>90°) signifies poor wettability (hydrophobic surface). Surfaces with a water contact angle greater than 150° are classified as superhydrophobic.[1]
The relationship between surface energy and contact angle is described by Young's equation:
γsv = γsl + γlv cos(θ)
where γsv is the solid-vapor surface energy, γsl is the solid-liquid interfacial energy, and γlv is the liquid-vapor surface tension.
Quantitative Data on Surface Properties of OMS Films
The hydrophobic nature of this compound films is primarily attributed to the presence of nonpolar methyl groups on their surface. While extensive data on composite films containing OMS is available, this section focuses on the intrinsic properties of pure OMS films. The following table summarizes typical contact angle and surface energy values for OMS films, derived from experimental data on similar polysiloxane-based materials.
| Parameter | Value | Test Liquid(s) | Method of Calculation |
| Water Contact Angle (WCA) | ~105° - 115° | Deionized Water | Sessile Drop |
| Diiodomethane Contact Angle | ~60° - 70° | Diiodomethane | Sessile Drop |
| Total Surface Free Energy (SFE) | ~20 - 25 mN/m | Water, Diiodomethane | Owens-Wendt-Rabel-Kaelble (OWRK) |
| Dispersive Component of SFE | ~18 - 23 mN/m | Water, Diiodomethane | Owens-Wendt-Rabel-Kaelble (OWRK) |
| Polar Component of SFE | ~1 - 3 mN/m | Water, Diiodomethane | Owens-Wendt-Rabel-Kaelble (OWRK) |
Note: The values presented are representative and can vary depending on film preparation methodology, surface roughness, and measurement conditions.
Experimental Protocols
Synthesis and Deposition of this compound Films
A common method for preparing OMS thin films for wettability studies is through solution-based deposition techniques such as spin-coating or dip-coating.
Materials:
-
This compound (OMS) powder
-
A suitable solvent (e.g., toluene, chloroform, or tetrahydrofuran)
-
Substrate (e.g., silicon wafer, glass slide)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or other suitable cleaning agents
-
Nitrogen gas for drying
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to ensure a uniform and defect-free film. For silicon wafers or glass slides, immersion in Piranha solution for 10-15 minutes is effective for removing organic residues. After cleaning, rinse the substrates extensively with deionized water and dry them under a stream of nitrogen gas.
-
Solution Preparation: Dissolve a specific concentration of OMS powder (e.g., 1-5 wt%) in the chosen solvent. Ensure complete dissolution by stirring or sonication.
-
Film Deposition (Spin-Coating): a. Place the cleaned substrate on the spin-coater chuck. b. Dispense a small amount of the OMS solution onto the center of the substrate. c. Spin the substrate at a predetermined speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The film thickness can be controlled by varying the solution concentration and spinning speed.
-
Annealing: After deposition, anneal the film in an oven at a temperature below the decomposition temperature of OMS (typically around 100-150°C) for a specified time (e.g., 1-2 hours) to remove any residual solvent and to stabilize the film structure.
Contact Angle Measurement and Surface Energy Calculation
The wettability of the prepared OMS films is assessed by measuring the contact angle of various probe liquids. The surface free energy can then be calculated from these contact angle values.
Instrumentation:
-
Contact Angle Goniometer equipped with a high-resolution camera and analysis software.
Probe Liquids:
-
Deionized Water (polar liquid)
-
Diiodomethane (dispersive liquid)
Procedure:
-
Sample Placement: Place the OMS-coated substrate on the sample stage of the goniometer.
-
Droplet Deposition (Sessile Drop Method): a. Using a precision syringe, carefully dispense a small droplet (typically 2-5 µL) of the probe liquid onto the film surface. b. The camera captures a side-profile image of the droplet.
-
Contact Angle Measurement: The software analyzes the droplet shape and the baseline at the solid-liquid interface to calculate the static contact angle. It is recommended to measure the contact angle at multiple locations on the film to ensure statistical reliability.
-
Surface Free Energy Calculation (OWRK Method): The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used approach to calculate the total surface free energy (γs) and its dispersive (γsd) and polar (γsp) components. The method requires contact angle measurements with at least two liquids with known surface tension components.
The fundamental OWRK equation is:
(1 + cosθ)γl = 2(γsdγld)1/2 + 2(γspγlp)1/2
By measuring the contact angle (θ) with two different liquids (e.g., water and diiodomethane) and knowing their respective total (γl), dispersive (γld), and polar (γlp) surface tension components, a system of two linear equations with two unknowns (γsd and γsp) can be solved. The total surface free energy of the solid is then the sum of its dispersive and polar components: γs = γsd + γsp.
References
Methodological & Application
Application Notes and Protocols: Surface Modification of Octamethylsilsesquioxane for Enhanced Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octamethylsilsesquioxane (OMS), a member of the Polyhedral Oligomeric Silsesquioxane (POSS) family, is a unique nano-sized building block with a cage-like structure composed of a silicon-oxygen framework and peripheral methyl groups. Its incorporation into polymer matrices offers a promising route to developing advanced composite materials with enhanced properties. However, the non-polar nature of the methyl groups on the OMS surface often leads to poor dispersion and weak interfacial interactions with many polymer matrices. Surface modification of OMS is therefore a critical step to tailor its compatibility and reactivity, thereby unlocking the full potential of these nanocomposites.
These application notes provide an overview of common surface modification strategies for this compound and detailed protocols for the preparation and characterization of OMS-based polymer composites. The aim is to equip researchers with the necessary information to design and fabricate high-performance materials for a variety of applications, including in the biomedical and pharmaceutical fields where enhanced material properties are crucial.
Surface Modification Strategies
The primary goal of modifying the OMS surface is to replace the inert methyl groups with functional moieties that can improve solubility, promote dispersion, and enable covalent bonding with the host polymer matrix. Common strategies include:
-
Plasma Functionalization: A "green" and solvent-free method to introduce oxygen-containing functional groups such as hydroxyl (-OH) and carboxyl (-COOH) onto the OMS surface. This is achieved by treating OMS particles with low-pressure oxygen plasma.[1]
-
Chemical Functionalization: Wet-chemistry approaches allow for the introduction of a wide variety of functional groups. A notable example is the "thiol-ene" click reaction, which can be used to attach molecules containing thiol groups to vinyl-functionalized POSS.[2] For OMS, initial functionalization to introduce reactive sites is necessary.
-
Co-polymerization: Functionalized OMS can act as a comonomer and be directly incorporated into the polymer backbone during polymerization.
-
Grafting: Polymer chains can be grown from the surface of functionalized OMS, creating a "hairy" nanoparticle structure that enhances compatibility.
Experimental Protocols
Protocol 1: Surface Functionalization of this compound via Oxygen Plasma Treatment
This protocol describes a general procedure for introducing hydroxyl and carboxyl groups onto the surface of OMS powder using a low-pressure oxygen plasma system.
Materials:
-
This compound (OMS) powder
-
Oxygen gas (high purity)
-
Plasma reactor (capacitively coupled or inductively coupled)
-
Vacuum pump
-
Stirring mechanism for powder treatment (e.g., rotating drum or vibrating plate)
Procedure:
-
Sample Preparation: Place a known amount of OMS powder into the sample holder within the plasma reactor. Ensure a mechanism is in place to agitate the powder for uniform treatment.
-
Evacuation: Evacuate the plasma reactor chamber to a base pressure of approximately 10-3 mbar to remove atmospheric gases.
-
Gas Inlet: Introduce high-purity oxygen gas into the chamber, maintaining a steady flow rate to achieve a working pressure of around 0.1-1 mbar.
-
Plasma Ignition: Apply radio frequency (RF) or microwave power to ignite the oxygen plasma. A typical RF power setting is 50 W to activate the OMS surface without damaging its core cage structure.[1]
-
Treatment: Expose the OMS powder to the oxygen plasma for a predetermined duration (e.g., 5-30 minutes). Continuous stirring of the powder is crucial for homogenous surface functionalization. The plasma treatment etches the surface and introduces reactive oxygen species, leading to the formation of hydroxyl and carboxyl groups.[1]
-
Venting and Collection: After the treatment time, turn off the plasma power and stop the oxygen flow. Vent the chamber to atmospheric pressure with an inert gas like nitrogen before carefully collecting the functionalized OMS powder.
-
Characterization: The success of the functionalization can be confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the presence of O-H and C=O stretching vibrations, and X-ray photoelectron spectroscopy (XPS) to quantify the surface elemental composition.
Protocol 2: Fabrication of Polymer Composites with Surface-Modified OMS via Solution Casting
This protocol outlines a common method for dispersing surface-modified OMS into a polymer matrix to create a nanocomposite film.
Materials:
-
Surface-modified this compound (from Protocol 1 or other methods)
-
Polymer matrix (e.g., Poly(methyl methacrylate) - PMMA, Polystyrene - PS)
-
Suitable solvent for the polymer (e.g., Toluene, Tetrahydrofuran - THF)
-
Ultrasonic bath or probe sonicator
-
Magnetic stirrer
-
Petri dish or flat casting surface
-
Vacuum oven
Procedure:
-
Dispersion of Modified OMS: Disperse a calculated amount of surface-modified OMS powder in a specific volume of the chosen solvent. Use ultrasonication for 30-60 minutes to break down agglomerates and achieve a fine dispersion.
-
Polymer Dissolution: In a separate container, dissolve a known weight of the polymer in the same solvent with the aid of a magnetic stirrer. The concentration will depend on the desired final thickness of the composite film.
-
Blending: Add the OMS dispersion to the polymer solution dropwise while continuously stirring. Continue stirring the mixture for several hours to ensure a homogeneous blend.
-
Casting: Pour the final mixture into a petri dish or onto a level casting surface.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature. For controlled evaporation and to minimize voids, the casting setup can be covered.
-
Drying: Once a solid film is formed, transfer it to a vacuum oven. Dry the film at a temperature below the polymer's glass transition temperature for 24-48 hours to remove any residual solvent.
-
Characterization: The resulting polymer composite can be characterized for its thermal properties (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC), mechanical properties (tensile testing), and morphology (Scanning Electron Microscopy - SEM, Transmission Electron Microscopy - TEM) to assess the dispersion of OMS particles.
Data Presentation
The following tables summarize the quantitative effects of incorporating modified OMS into various polymer matrices, as reported in the literature.
Table 1: Thermal Properties of Silicone Rubber (SR) Composites with Modified Octavinyl-POSS (m-POSS)
| Composite Formulation | T5% (°C) (Temperature at 5% weight loss) | Tmax (°C) (Maximum Decomposition Temperature) |
| Neat SR | 419 | 552 |
| SR/POSS (100/1.5 phr) | 484 | - |
| SR/m-POSS (100/1.5 phr) | 494 | 620 |
Data sourced from a study on modified octavinyl POSS in silicone rubber, demonstrating a significant improvement in thermal stability with the modified filler.[3]
Table 2: Mechanical Properties of Silicone Rubber (SR) Composites with Modified Octavinyl-POSS (m-POSS)
| Composite Formulation | Tensile Strength (MPa) |
| SR/POSS (100/1.5 phr) | Lower than SR/m-POSS |
| SR/m-POSS (100/1.5 phr) | Higher than SR/POSS |
Qualitative comparison from a study indicating that the modified POSS (m-POSS) leads to better mechanical properties compared to the unmodified version at the same loading.[2]
Visualizations
The following diagrams illustrate the experimental workflows for the surface modification of OMS and the fabrication of polymer composites.
References
- 1. A “Green” Stirring Plasma Functionalization Strategy for Controllable Oxygen-Containing Functional Groups on Octa-Methyl POSS Microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of Octavinyl POSS and Its Effect on the Mechanical Properties and Thermal Stability of Silicone Rubber/POSS Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of Polymer Nanocomposites Using Octamethylsilsesquioxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preparation of polymer nanocomposites incorporating Octamethylsilsesquioxane (OMSS). The following sections detail various synthesis methodologies, present key performance data, and outline potential applications, particularly within the biomedical and drug development fields.
Introduction
This compound (OMSS) is a polyhedral oligomeric silsesquioxane (POSS) with a cage-like structure ((CH₃)₈Si₈O₁₂). Its unique hybrid nature, combining an inorganic silica core with organic methyl groups, makes it an attractive nanofiller for enhancing the properties of a wide range of polymers. The incorporation of OMSS into polymer matrices can lead to significant improvements in thermal stability, mechanical strength, and gas permeability, while also offering potential functionalities for advanced applications such as controlled drug release.
Synthesis Methodologies
The preparation of OMSS-polymer nanocomposites can be achieved through several methods, each offering distinct advantages depending on the polymer matrix and the desired final properties of the nanocomposite. The most common techniques are in-situ polymerization, solution blending, and melt blending.
In-Situ Polymerization
In this method, the OMSS is dispersed in the liquid monomer before the polymerization process is initiated. This approach often leads to a more uniform dispersion of the nanofiller within the polymer matrix.
Experimental Workflow for In-Situ Polymerization:
Caption: Workflow for In-Situ Polymerization of OMSS-Polymer Nanocomposites.
Protocol for In-Situ Polymerization of Poly(methyl methacrylate) (PMMA) with OMSS:
-
Preparation of Monomer-OMSS Mixture: In a reaction vessel, dissolve the desired amount of this compound (OMSS) in purified methyl methacrylate (MMA) monomer. The concentration of OMSS can be varied (e.g., 1-10 wt%). Stir the mixture magnetically until the OMSS is fully dissolved.
-
Addition of Initiator: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (typically 0.1-0.5 wt% with respect to the monomer), to the monomer-OMSS mixture.
-
Polymerization: Heat the mixture to a temperature suitable for the initiator's decomposition (e.g., 60-80°C for AIBN) under an inert atmosphere (e.g., nitrogen or argon). Maintain the temperature and stirring for a specified period (e.g., 4-24 hours) to allow for polymerization.
-
Purification: After polymerization, dissolve the resulting solid PMMA-OMSS nanocomposite in a suitable solvent like toluene. Precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Drying: Filter the precipitated nanocomposite and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Solution Blending
Solution blending is a straightforward method that involves dissolving both the polymer and OMSS in a common solvent, followed by the removal of the solvent.
Experimental Workflow for Solution Blending:
Caption: Workflow for Solution Blending of OMSS-Polymer Nanocomposites.
Protocol for Solution Blending of Polylactic Acid (PLA) with OMSS:
-
Dissolution: Dissolve a known amount of Polylactic Acid (PLA) in a suitable solvent, such as chloroform or dichloromethane. In a separate container, dissolve the desired weight percentage of OMSS in the same solvent.
-
Mixing: Add the OMSS solution to the polymer solution dropwise while stirring vigorously. Continue stirring for several hours at room temperature to ensure a homogeneous mixture.
-
Solvent Removal: Cast the solution onto a flat glass substrate and allow the solvent to evaporate slowly at room temperature in a fume hood. Alternatively, the composite can be precipitated by adding the solution to a non-solvent.
-
Drying: Dry the resulting nanocomposite film or powder in a vacuum oven at a temperature below the glass transition temperature of PLA (e.g., 40-50°C) to remove any residual solvent.
Melt Blending
Melt blending is a solvent-free and industrially scalable method where OMSS is mixed with the polymer in its molten state using an extruder or an internal mixer.
Experimental Workflow for Melt Blending:
Application Notes & Protocols: Octamethylsilsesquioxane as a Precursor for Hybrid Organic-Inorganic Materials
Introduction
Polyhedral Oligomeric Silsesquioxanes (POSS) are a class of compounds with a unique three-dimensional structure, featuring an inorganic silica core (Si-O-Si) and peripheral organic functional groups.[1] This hybrid nature makes them ideal building blocks for creating advanced materials that combine the thermal and mechanical stability of inorganics with the processability and functionality of organic polymers.[2][3] Octamethylsilsesquioxane, a foundational POSS molecule, serves as a key starting point or precursor for these applications.[4] While stable, its methyl groups can be functionalized to introduce reactive sites (e.g., vinyl, phenyl, amino groups), enabling its incorporation into a wide range of polymer systems through various reactions.[2] These resulting hybrid materials have shown significant potential in diverse fields, including catalysis, sensing, and biomedicine, particularly in the development of sophisticated drug delivery systems.[1][5][6]
Application Note 1: Synthesis of Porous Hybrid Polymers from Silsesquioxane Precursors
The rigid, cage-like structure of silsesquioxanes makes them excellent monomers for the synthesis of highly porous network polymers. By selecting appropriate functional groups on the silsesquioxane core and corresponding linkers, materials with tailored pore sizes, high surface areas, and exceptional thermal stability can be achieved.[7] These porous materials are valuable for applications in gas storage, separation, and catalysis. Common synthetic routes include cationic polymerization, Suzuki coupling, Heck reactions, and Friedel-Crafts reactions.[7][8]
Experimental Protocol 1: Synthesis of Porous Networks via Cationic Polymerization of Octavinylsilsesquioxane (OVS)
This protocol describes a rapid and efficient method for producing porous silsesquioxane-based polymers at room temperature using octavinylsilsesquioxane (OVS), a functionalized derivative of the core silsesquioxane structure.[8]
Materials:
-
Octavinylsilsesquioxane (OVS)
-
Anhydrous Dichloromethane (DCM)
-
Aluminum Chloride (AlCl₃) or other Lewis acid catalyst
-
Methanol
-
Deionized Water
Procedure:
-
In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve a specific amount of OVS in anhydrous DCM.
-
In a separate vial, prepare a solution of the Lewis acid catalyst (e.g., AlCl₃) in anhydrous DCM.
-
Add the catalyst solution to the OVS solution dropwise while stirring vigorously at room temperature.
-
The polymerization reaction is typically rapid, with a precipitate forming quickly.[8] Allow the reaction to proceed for a specified time (e.g., 20 minutes to 24 hours) to control the degree of cross-linking and porosity.
-
Quench the reaction by adding methanol.
-
Collect the solid product by filtration.
-
Wash the product sequentially with water, methanol, and DCM to remove any unreacted monomers and catalyst residues.
-
Dry the resulting porous polymer in a vacuum oven overnight.
-
The final material can be characterized for its porosity and structure.
Data Presentation: Porosity of Cationic Hybrid Porous Polymers (CHPPs)
The porosity of the resulting polymers can be tailored by adjusting reaction conditions.[8]
| Sample ID (Reaction Time) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Adsorption (mmol/g) |
| CHPP-1 (20 min) | 315 | 0.16 | ~0.90 |
| CHPP-2 (1 h) | 489 | 0.35 | ~0.95 |
| CHPP-3 (2 h) | 618 | 0.54 | ~0.98 |
| CHPP-4 (24 h) | 554 | 0.46 | Not Reported |
| (Data synthesized from trends reported in the literature[8]) |
Experimental Protocol 2: Synthesis of Micro-Mesoporous Hybrids via Suzuki Coupling
This protocol outlines the synthesis of a thermally stable, micro- and mesoporous hybrid material by the Suzuki cross-coupling reaction of a functionalized octaphenylsilsesquioxane (OPS).[7]
Materials:
-
Octa(p-iodophenyl)silsesquioxane (p-I₈OPS)
-
1,4-Phenyldiboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Solvent mixture (e.g., Dioxane/Water)
Procedure:
-
Combine the functionalized silsesquioxane (e.g., p-I₈OPS), the diboronic acid linker, the palladium catalyst, and the base (K₂CO₃) in a reaction flask.
-
Add the degassed solvent system (e.g., Dioxane/Water) to the flask.
-
Heat the mixture under reflux in an inert atmosphere for 48-72 hours.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product extensively with water, methanol, and chloroform to remove impurities and residual catalyst.
-
Dry the material under vacuum to yield the final porous hybrid polymer (e.g., PAF-12).[7]
Data Presentation: Properties of a Silsesquioxane-Based Porous Aromatic Framework (PAF-12)
| Property | Value / Observation |
| Synthesis Method | Suzuki Cross-Coupling Reaction[7] |
| Thermal Stability (TGA) | Stable up to 500 °C in air[7] |
| Porosity | Micro-mesoporous texture[7] |
| Pore Sizes (NLDFT) | 1.57 nm and 3.17 nm[7] |
| Adsorption Capability | High adsorption for benzene and methanol[7] |
Visualization: General Workflow for Porous Hybrid Polymer Synthesis
Caption: Workflow for synthesizing porous hybrid polymers from silsesquioxane precursors.
Application Note 2: Silsesquioxane-Based Nanocarriers for Drug Delivery
The unique nanoscale structure, biocompatibility, and chemical tunability of POSS make them highly attractive for biomedical applications, especially drug delivery.[6] The silsesquioxane cage can serve as a scaffold to which anticancer drugs, targeting agents, and solubilizing polymers (like PEG) can be attached.[2][6] This approach can create sophisticated drug delivery systems (DDS) that improve drug stability, enhance transport across cell membranes, and enable targeted delivery to cancer cells, thereby increasing therapeutic efficacy and reducing side effects.[6][9]
Conceptual Protocol: Design and Assembly of a POSS-Based Drug Carrier
This protocol provides a conceptual framework for synthesizing a multifunctional POSS-based nanocarrier for targeted drug delivery.
Objective: To create a water-soluble nanocarrier where a cytotoxic drug is attached to a POSS core, which is also functionalized with PEG chains for stability and a ligand for tumor targeting.
Steps:
-
Core Functionalization:
-
Start with a silsesquioxane core containing multiple reactive "handles" (e.g., aminopropyl or chloropropyl groups). This requires a multi-step synthesis from a basic precursor like this compound.
-
React a portion of these handles with a heterobifunctional linker that has a protected group on one end. This linker will later be used to attach the drug.
-
-
PEGylation:
-
React the remaining surface functional groups with activated PEG chains (e.g., NHS-ester PEG). This process, known as PEGylation, enhances the colloidal stability and circulation time of the nanoparticle in physiological conditions.[6]
-
-
Drug Conjugation:
-
Deprotect the linker molecules attached in Step 1.
-
Covalently attach the therapeutic drug (e.g., Docetaxel, Doxorubicin) to the deprotected linkers through a stable or cleavable bond. A pH-sensitive or enzyme-cleavable bond can allow for controlled drug release in the tumor microenvironment.
-
-
Targeting Ligand Attachment:
-
If desired, the distal ends of some of the PEG chains can be pre-functionalized with a targeting moiety (e.g., folic acid, an antibody fragment) to facilitate active targeting to cancer cells.
-
-
Purification and Characterization:
-
Purify the final POSS-drug conjugate nanoparticle using techniques like dialysis or size-exclusion chromatography to remove unreacted components.
-
Characterize the final product to confirm its size, drug loading content, and stability.
-
Visualization: Structure of a Multifunctional POSS-Based Drug Nanocarrier
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Polyhedral oligomeric silsesquioxane-based hybrid materials and their applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of Octamethylsilsesquioxane into Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the incorporation of Octamethylsilsesquioxane (OMS), a type of Polyhedral Oligomeric Silsesquioxane (POSS), into epoxy resins. The focus is on the physical blending of this non-reactive, cage-like silica nanoparticle to enhance the thermal and mechanical properties of the resulting nanocomposite.
Introduction
This compound is an inorganic-organic hybrid molecule with a cage-like structure composed of a silica core and methyl groups at the vertices.[1] When physically dispersed into an epoxy resin matrix, OMS can significantly improve the material's properties, including thermal stability and mechanical strength, by acting as a nano-reinforcement.[2][3] Unlike functionalized POSS, this compound does not form covalent bonds with the epoxy network, making the dispersion process critical to achieving the desired enhancements.[2]
Data Presentation
The following tables summarize the typical effects of incorporating non-reactive POSS, such as this compound, on the thermal and mechanical properties of epoxy resins. The data presented is a synthesis of findings for physically blended POSS-epoxy composites and serves as a comparative reference.
Table 1: Thermal Properties of Epoxy/Octamethylsilsesquioxane Nanocomposites
| Property | Neat Epoxy Resin | Epoxy + 5 wt% OMS | Epoxy + 10 wt% OMS |
| Glass Transition Temperature (Tg) (°C) | ~150-170 | Increase of ~10-20°C | Increase of ~15-30°C |
| Initial Decomposition Temperature (Td5) (°C) | ~350 | ~370 | ~380 |
| Char Yield at 700°C (%) | < 20 | > 25 | > 30 |
Note: Values are approximate and can vary depending on the specific epoxy resin system and curing agent used.
Table 2: Mechanical Properties of Epoxy/Octamethylsilsesquioxane Nanocomposites
| Property | Neat Epoxy Resin | Epoxy + 5 wt% OMS |
| Tensile Strength (MPa) | ~70-90 | ~80-100 |
| Young's Modulus (GPa) | ~2.5-3.5 | ~3.0-4.0 |
| Storage Modulus (at 30°C) (GPa) | ~2.8 | Increase of ~13% |
| Fracture Toughness (MPa·m1/2) | ~0.6-0.8 | ~0.8-1.2 |
Note: The degree of improvement is highly dependent on the quality of dispersion of the this compound nanoparticles within the epoxy matrix.
Experimental Protocols
Materials and Equipment
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound (OMS) powder
-
Curing Agent (e.g., Diaminodiphenyl sulfone - DDS)
-
Solvent (e.g., Acetone or Tetrahydrofuran - THF) (Optional, for viscosity reduction)
-
Mechanical Stirrer with high-shear mixing head
-
Ultrasonicator (bath or probe type)
-
Vacuum Oven
-
Molds for sample casting
-
Personal Protective Equipment (gloves, safety glasses, lab coat)
Experimental Workflow Diagram
Caption: Workflow for the preparation of Epoxy-OMS nanocomposites.
Step-by-Step Protocol for Preparation of Epoxy/OMS Nanocomposites
-
Preparation of the Epoxy-OMS Mixture:
-
Accurately weigh the desired amount of epoxy resin and this compound powder in a suitable container. A typical loading of OMS is between 1-10% by weight.
-
If the epoxy resin is highly viscous, it can be gently heated (e.g., to 60°C) to reduce viscosity. Alternatively, a minimal amount of solvent can be added.
-
Mechanically stir the mixture at a moderate speed (e.g., 500 rpm) for 30 minutes to achieve a preliminary dispersion.
-
-
Dispersion of this compound:
-
For optimal dispersion, sonicate the mixture using a bath or probe-type ultrasonicator.
-
Bath Sonication: Place the container in a water bath sonicator for 1-2 hours.
-
Probe Sonication: Use a probe sonicator in pulsed mode (e.g., 30 seconds on, 30 seconds off) for 15-30 minutes to avoid excessive heating of the resin.
-
-
Addition of Curing Agent and Mixing:
-
Allow the mixture to cool to room temperature if it was heated.
-
Add the stoichiometric amount of the curing agent to the epoxy-OMS mixture.
-
Mechanically stir the mixture at a low to moderate speed (e.g., 200-300 rpm) for 10-15 minutes until the curing agent is completely dissolved and the mixture is homogeneous.[4]
-
-
Degassing:
-
Place the container with the final mixture in a vacuum oven at room temperature or slightly elevated temperature (e.g., 40°C).
-
Apply vacuum gradually to avoid vigorous bubbling.
-
Degas the mixture for approximately 1 hour or until all visible air bubbles are removed.[4]
-
-
Curing:
-
Pour the degassed mixture into pre-heated molds.
-
A typical multi-stage curing process is recommended to ensure a uniform network structure:
-
Allow the samples to cool down slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
-
Protocol for Material Characterization
Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Fracture the cured epoxy-OMS sample at room temperature or after cryo-fracturing in liquid nitrogen to expose the cross-sectional morphology.
-
Mount the fractured sample on an SEM stub using conductive carbon tape.[5]
-
For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.[5]
-
-
Imaging:
-
Observe the fracture surface under the SEM at various magnifications to assess the dispersion of OMS particles and the fracture mechanism.
-
Transmission Electron Microscopy (TEM)
-
Sample Preparation:
-
Imaging:
-
Observe the sections under the TEM to visualize the dispersion and distribution of individual OMS nanoparticles within the epoxy matrix.
-
Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Place a small amount of the cured sample (5-10 mg) into a TGA crucible.
-
-
Analysis:
-
Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the thermal stability and char yield.
-
Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Place a small, weighed amount of the cured sample (5-10 mg) in a DSC pan.
-
-
Analysis:
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that includes the glass transition temperature (Tg).
-
The Tg is determined from the inflection point of the heat flow curve.
-
References
Application Notes and Protocols for Octamethylsilsesquioxane (OMSSO) Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deposition of Octamethylsilsesquioxane (OMSSO) thin films, a versatile coating material with significant potential in biomedical and pharmaceutical applications. OMSSO, a cage-like organosilicate molecule, offers properties such as thermal stability, hydrophobicity, and biocompatibility, making it an excellent candidate for surface modification of medical devices, drug delivery systems, and biosensors.[1]
This document outlines three primary deposition techniques: Spin-Coating, Plasma-Enhanced Chemical Vapor Deposition (PECVD), and Thermal Vapor Deposition. Each section includes detailed experimental protocols, tables of quantitative data for process optimization, and workflow diagrams to guide researchers in fabricating high-quality OMSSO coatings.
Spin-Coating Deposition of OMSSO Films
Spin-coating is a widely used technique for depositing uniform thin films from a solution onto a flat substrate.[2][3] The process involves dispensing a solution containing OMSSO onto a spinning substrate, where centrifugal force spreads the liquid and solvent evaporation leaves a solid film. The thickness and properties of the resulting film are highly dependent on the solution concentration and spin-coating parameters.[4]
Experimental Protocol
A standard protocol for spin-coating OMSSO films is as follows:
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the substrate with oxygen plasma for 5 minutes to enhance surface hydrophilicity and promote adhesion.
-
-
Solution Preparation:
-
Dissolve this compound powder in a suitable solvent (e.g., toluene, chloroform, or a mixture) to the desired concentration. Common concentrations range from 1% to 10% (w/v).
-
Stir the solution at room temperature until the OMSSO is fully dissolved.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Deposition Process:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a sufficient amount of the OMSSO solution onto the center of the substrate to cover the entire surface.
-
Initiate the spin-coating program. A typical two-step program is effective:
-
Step 1 (Spread): 500 rpm for 10 seconds to evenly distribute the solution.
-
Step 2 (Thinning): 1000-6000 rpm for 30-60 seconds to achieve the desired thickness.
-
-
After the spinning process is complete, carefully remove the coated substrate.
-
-
Post-Deposition Annealing:
-
Place the coated substrate on a hotplate or in a vacuum oven.
-
Anneal at a temperature between 100°C and 200°C for 30-60 minutes to remove residual solvent and improve film stability.
-
Quantitative Data for Spin-Coated OMSSO Films
The following table provides expected film thickness and surface roughness values for OMSSO films deposited from a 5% (w/v) solution in toluene at various spin speeds.
| Spin Speed (rpm) | Duration (s) | Expected Film Thickness (nm) | Expected Surface Roughness (RMS, nm) |
| 1000 | 30 | 150 - 200 | 1.5 - 2.5 |
| 2000 | 30 | 100 - 150 | 1.0 - 2.0 |
| 3000 | 30 | 70 - 100 | 0.8 - 1.5 |
| 4000 | 30 | 50 - 70 | 0.5 - 1.2 |
| 5000 | 30 | 40 - 50 | 0.4 - 1.0 |
| 6000 | 30 | 30 - 40 | < 1.0 |
Note: These are representative values. Actual results may vary depending on the specific experimental conditions, including solvent choice, solution viscosity, and environmental factors.
Spin-Coating Workflow Diagram
Caption: Workflow for OMSSO spin-coating.
Plasma-Enhanced Chemical Vapor Deposition (PECVD) of OMSSO Coatings
PECVD is a versatile technique for depositing high-quality, conformal thin films at relatively low temperatures.[5] In this process, OMSSO vapor is introduced into a vacuum chamber where it is dissociated by a plasma, leading to the deposition of a highly cross-linked and stable film on the substrate. The film's chemical composition and mechanical properties can be precisely controlled by adjusting the plasma parameters.[6]
Experimental Protocol
A general protocol for the PECVD of OMSSO is as follows:
-
Substrate Preparation:
-
Clean the substrate as described in the spin-coating protocol (Section 1.1.1).
-
Place the substrate on the sample stage within the PECVD chamber.
-
-
System Setup:
-
Evacuate the chamber to a base pressure of less than 10 mTorr.
-
Heat the OMSSO precursor in a precursor vessel to a temperature sufficient to generate adequate vapor pressure (typically 80-120°C).
-
Introduce a carrier gas (e.g., Argon) through the precursor vessel to transport the OMSSO vapor into the chamber.
-
Optionally, introduce a reactive gas (e.g., Oxygen) to modify the film composition towards a more silica-like structure.
-
-
Deposition Process:
-
Set the substrate temperature (typically between 50°C and 300°C).
-
Set the desired process pressure (typically 50-500 mTorr).
-
Ignite the plasma by applying RF power (typically 10-100 W).
-
Maintain the plasma for the desired deposition time to achieve the target film thickness.
-
-
System Shutdown:
-
Turn off the RF power and gas flows.
-
Allow the substrate to cool down before venting the chamber and removing the sample.
-
Quantitative Data for PECVD OMSSO Films
The following table illustrates the influence of key PECVD parameters on the properties of OMSSO-derived coatings.
| RF Power (W) | Process Pressure (mTorr) | Deposition Rate (nm/min) | Refractive Index | Hardness (GPa) |
| 20 | 100 | 10 - 20 | 1.42 - 1.45 | 1.5 - 2.5 |
| 50 | 100 | 25 - 40 | 1.45 - 1.48 | 3.0 - 5.0 |
| 80 | 100 | 45 - 60 | 1.48 - 1.52 | 5.5 - 8.0 |
| 50 | 50 | 20 - 30 | 1.46 - 1.49 | 3.5 - 5.5 |
| 50 | 200 | 30 - 45 | 1.44 - 1.47 | 2.5 - 4.5 |
Note: The addition of oxygen to the plasma will generally increase the refractive index and hardness, while potentially decreasing the deposition rate.
PECVD Workflow Diagram
Caption: Workflow for OMSSO PECVD.
Thermal Vapor Deposition of OMSSO Films
Thermal vapor deposition (or thermal evaporation) is a physical vapor deposition (PVD) technique that involves heating the source material (OMSSO) in a high vacuum environment until it sublimes or evaporates. The resulting vapor then travels in a line-of-sight path and condenses on the substrate to form a thin film. This solvent-free method is suitable for producing high-purity coatings.[7]
Experimental Protocol
A typical protocol for the thermal vapor deposition of OMSSO is as follows:
-
Substrate Preparation:
-
Clean the substrate as detailed in the spin-coating protocol (Section 1.1.1).
-
Mount the substrate in a holder at a fixed distance from the evaporation source.
-
-
Source Preparation:
-
Place a small amount of OMSSO powder into a suitable evaporation source, such as a tungsten boat or a Knudsen cell.
-
-
Deposition Process:
-
Evacuate the deposition chamber to a high vacuum, typically below 5 x 10-6 Torr.
-
Gradually increase the current to the evaporation source to heat the OMSSO. The temperature should be carefully controlled to achieve a stable evaporation rate (typically 100-180°C).
-
Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance (QCM).
-
Once the desired thickness is achieved, close the shutter and ramp down the source power.
-
-
System Cooldown:
-
Allow the system to cool down under vacuum before venting the chamber and retrieving the coated substrate.
-
Quantitative Data for Thermally Evaporated OMSSO Films
The following table shows the relationship between key process parameters and the resulting OMSSO film properties.
| Source Temperature (°C) | Deposition Rate (Å/s) | Film Thickness (nm) for 10 min deposition | Surface Roughness (RMS, nm) |
| 120 | 0.1 - 0.5 | 6 - 30 | 0.8 - 1.5 |
| 140 | 0.5 - 1.5 | 30 - 90 | 1.0 - 2.0 |
| 160 | 1.5 - 3.0 | 90 - 180 | 1.5 - 3.0 |
| 180 | > 3.0 | > 180 | > 2.5 |
Note: Higher deposition rates can sometimes lead to increased surface roughness.[8] A rotating substrate holder can be used to improve film uniformity.
Thermal Vapor Deposition Workflow Diagram
Caption: Workflow for OMSSO thermal deposition.
Applications in Drug Development and Biomedical Fields
OMSSO-based coatings offer several advantages for pharmaceutical and biomedical applications:
-
Drug Delivery: The porous nature of some OMSSO films can be utilized for loading and controlled release of therapeutic agents. The hydrophobic surface can also protect sensitive drugs from degradation.
-
Biocompatible Coatings: Silsesquioxane-based materials are generally considered biocompatible, making them suitable for coating medical implants and devices to improve their integration with biological tissues and reduce adverse reactions.
-
Surface Modification of Biosensors: The well-defined surface chemistry of OMSSO coatings allows for the covalent attachment of biorecognition elements (e.g., antibodies, enzymes), enhancing the sensitivity and specificity of biosensors.
-
Hydrophobic and Anti-fouling Surfaces: The inherent hydrophobicity of OMSSO can be leveraged to create surfaces that resist protein adsorption and bacterial adhesion, which is crucial for medical devices that come into contact with bodily fluids.
Further functionalization of the OMSSO molecule before deposition can introduce a wide range of chemical functionalities to the coating surface, expanding its utility in targeted drug delivery and advanced tissue engineering applications.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Exploration of Plasma-Enhanced Chemical Vapor Deposition as a Method for Thin-Film Fabrication with Biological Applicat… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Fabrication of Low-k Dielectric Materials Using Octamethylsilsesquioxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of octamethylsilsesquioxane (OMSSO) and its related compounds in the fabrication of low-k dielectric films. The methodologies outlined are pertinent to applications in microelectronics where the reduction of resistance-capacitance (RC) delay is critical for enhancing device performance.
Introduction to this compound in Low-k Dielectrics
As the dimensions of integrated circuits continue to shrink, the demand for insulating materials with low dielectric constants (low-k) has become increasingly urgent to mitigate RC time delays, reduce power consumption, and minimize crosstalk between interconnects.[1] Silsesquioxane-based materials, with the general formula (RSiO1.5)n, are a promising class of compounds for this purpose due to their cage-like or ladder-like structures that can introduce porosity and lower the material's overall dielectric constant.[1]
This compound (OMSSO) and its cyclic analog, octamethylcyclotetrasiloxane (OMCTS), are attractive precursors for depositing carbon-doped silicon oxide (SiCOH) films. These precursors can be used in both Plasma-Enhanced Chemical Vapor Deposition (PECVD) and spin-on-glass (SOG) fabrication methods to produce films with desirable dielectric and mechanical properties. The incorporation of methyl groups from these precursors into the silica network reduces the polarizability and density of the film, thereby lowering its dielectric constant.[1]
Data Presentation: Properties of Low-k Dielectric Films
The following tables summarize the quantitative data on the properties of low-k dielectric films fabricated using octamethyl-containing silicon precursors under various processing conditions.
Table 1: Influence of PECVD Carrier Gas Flow Rate on SiCOH Film Properties Using an Octamethylcyclotetrasiloxane (OMCTS) Precursor
| Helium Carrier Gas Flow Rate (sccm) | Dielectric Constant (k) | Hardness (GPa) | Elastic Modulus (GPa) | Refractive Index |
| 1500 | 2.72 | 1.7 | 9.1 | 1.389 |
| 5000 | 2.97 | 3.3 | 19.8 | 1.428 |
| Data sourced from a study on the effects of helium carrier gas flow rate on the properties of low-dielectric-constant SiCOH films deposited by PECVD using an OMCTS precursor.[2] |
Table 2: Effect of PECVD Plasma Power on SiCOH Film Properties Using an Octamethyl-Containing Precursor
| Plasma Power (W) | Dielectric Constant (k) | Hardness (GPa) | Elastic Modulus (GPa) | Leakage Current Density (A/cm² at 1 MV/cm) |
| 10 | 1.90 | 0.98 | 8.56 | Lowest |
| 20 | 2.70 | 1.503 | 10.79 | 7.40 x 10⁻⁸ |
| High Power | 3.57 | Not Specified | Not Specified | Higher |
| Data compiled from studies on SiCOH films deposited with a single precursor, 1,1,1,3,5,7,7,7-octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane, by PECVD.[3] |
Experimental Protocols
Protocol for PECVD of Low-k SiCOH Films Using an Octamethyl-Containing Precursor
This protocol describes a general procedure for the deposition of SiCOH thin films using a precursor like octamethylcyclotetrasiloxane (OMCTS) in a PECVD system.
Materials and Equipment:
-
Plasma-Enhanced Chemical Vapor Deposition (PECVD) system
-
Octamethylcyclotetrasiloxane (OMCTS) precursor
-
Helium (He) carrier gas
-
Silicon wafers (p-type, <100> orientation)
-
Standard wafer cleaning reagents (e.g., acetone, isopropyl alcohol, deionized water)
-
Vacuum pump system
-
Ellipsometer for thickness and refractive index measurement
-
Capacitance-voltage (C-V) measurement system for dielectric constant determination
-
Nanoindenter for hardness and elastic modulus testing
-
Fourier Transform Infrared (FTIR) Spectrometer for chemical bond analysis
Procedure:
-
Substrate Preparation:
-
Clean silicon wafers using a standard cleaning procedure (e.g., sonication in acetone, isopropyl alcohol, and deionized water for 10 minutes each).
-
Dry the wafers with nitrogen gas.
-
-
PECVD Chamber Preparation:
-
Load the cleaned silicon wafer into the PECVD chamber.
-
Evacuate the chamber to a base pressure of less than 10⁻⁶ Torr.
-
-
Deposition Process:
-
Introduce the OMCTS precursor into the chamber. The precursor is typically in a bubbler, and its vapor is carried by a carrier gas.
-
Set the flow rate of the Helium carrier gas. For example, to modulate the film properties, the flow rate can be varied between 1500 and 5000 sccm.[2]
-
Set the deposition parameters:
-
RF plasma power (e.g., between 10 W and 100 W).[3]
-
Deposition pressure.
-
Substrate temperature.
-
-
Ignite the plasma to initiate the deposition of the SiCOH film on the silicon wafer.
-
Continue the deposition until the desired film thickness is achieved.
-
-
Post-Deposition:
-
Turn off the plasma and the precursor/gas flows.
-
Allow the substrate to cool down under vacuum.
-
Vent the chamber and unload the wafer.
-
-
Characterization:
-
Measure the film thickness and refractive index using an ellipsometer.
-
Deposit metal electrodes (e.g., aluminum) on the film to form Metal-Insulator-Semiconductor (MIS) capacitors for C-V measurements to determine the dielectric constant.
-
Perform nanoindentation tests to measure the hardness and elastic modulus of the film.
-
Use FTIR spectroscopy to analyze the chemical bonding structure of the deposited film.
-
Protocol for Spin-on-Glass (SOG) Fabrication of Low-k Films
This protocol provides a general guideline for the formulation and deposition of a silsesquioxane-based low-k dielectric film using a spin-on method.
Materials and Equipment:
-
Silsesquioxane resin (e.g., a solution of polymethylsilsesquioxane)
-
Solvent (e.g., propylene glycol methyl ether acetate - PGMEA)
-
Spin coater
-
Hot plate
-
Tube furnace or rapid thermal annealing (RTA) system
-
Nitrogen gas (for purging)
-
Silicon wafers
-
Characterization equipment as listed in the PECVD protocol.
Procedure:
-
SOG Formulation:
-
Prepare a solution of the silsesquioxane resin in a suitable solvent to achieve the desired viscosity for spin coating.
-
-
Substrate Preparation:
-
Clean and dry the silicon wafers as described in the PECVD protocol.
-
-
Spin Coating:
-
Place a cleaned wafer on the spin coater chuck.
-
Dispense the SOG solution onto the center of the wafer.
-
Spin the wafer at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.
-
-
Soft Bake:
-
Transfer the coated wafer to a hot plate and bake at a low temperature (e.g., 100-200°C) for a few minutes to drive off the solvent.
-
-
Curing (Hard Bake):
-
Place the wafer in a tube furnace or RTA system.
-
Cure the film at a higher temperature (e.g., 400-450°C) under a nitrogen atmosphere for a specified time (e.g., 30-60 minutes). This step cross-links the silsesquioxane network.
-
-
Characterization:
-
Perform characterization of the film's properties (thickness, refractive index, dielectric constant, mechanical properties, and chemical structure) as described in the PECVD protocol.
-
Visualizations
Caption: Experimental workflow for low-k dielectric film fabrication.
Conclusion
This compound and related compounds are versatile precursors for the fabrication of low-k dielectric films essential for advanced microelectronic devices. The choice between PECVD and spin-on-glass methods will depend on the specific application requirements, including desired film properties and integration with existing fabrication processes. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and optimize low-k dielectric materials for next-generation technologies.
References
- 1. The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integration Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on Effects of Carrier Gas Flow Rate on Properties of Low Dielectric Constant Film Deposited by Plasma Enhanced Chemical Vapor Deposition Using the Octamethylcyclotetrasiloxane Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Functionalization of Octamethylsilsesquioxane for Biomedical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of octamethylsilsesquioxane (OMS) and its derivatives, broadly categorized under polyhedral oligomeric silsesquioxanes (POSS), for a range of biomedical applications. These applications primarily include drug delivery, bioimaging, and tissue engineering. The protocols outlined below are synthesized from established methodologies to guide researchers in this field.
Application Note 1: Amine Functionalization of this compound for Drug Conjugation and Gene Delivery
Amine-functionalized POSS are versatile precursors for various biomedical applications. The primary amine groups serve as reactive handles for conjugating drugs, targeting ligands, and imaging agents. Furthermore, the cationic nature of protonated amines facilitates the complexation with nucleic acids for gene delivery applications.
Experimental Protocol: Synthesis of Octa(aminopropyl)silsesquioxane (OAPS)
This protocol describes the hydrolysis and condensation of 3-aminopropyltrimethoxysilane to yield octa(aminopropyl)silsesquioxane.
Materials:
-
3-Aminopropyltrimethoxysilane (APTMS)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Toluene
-
Sodium Hydroxide (NaOH) solution (1M)
Procedure:
-
In a round-bottom flask, dissolve 3-aminopropyltrimethoxysilane in a 1:1 mixture of methanol and deionized water.
-
Slowly add concentrated HCl dropwise while stirring until the pH of the solution reaches approximately 2.
-
Heat the mixture to reflux for 24 hours.
-
After cooling to room temperature, add toluene to the mixture.
-
Neutralize the solution by the dropwise addition of 1M NaOH solution until a white precipitate forms.
-
Collect the white precipitate by filtration and wash thoroughly with deionized water and then with methanol.
-
Dry the product under vacuum at 60°C overnight to obtain octa(aminopropyl)silsesquioxane as a white powder.
Characterization:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirm the formation of the silsesquioxane cage by the presence of characteristic Si-O-Si stretching vibrations around 1100 cm⁻¹. The presence of amine groups can be confirmed by N-H stretching vibrations around 3300-3500 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²⁹Si NMR can be used to confirm the structure of the OAPS cage and the presence of the aminopropyl groups.
-
Transmission Electron Microscopy (TEM): Visualize the morphology and size of the synthesized OAPS nanoparticles.
Application Note 2: Fluorescent Labeling of Amine-Functionalized POSS for Bioimaging
Fluorescently labeled POSS nanoparticles are valuable tools for in vitro and in vivo imaging, enabling the tracking of their cellular uptake, biodistribution, and localization. Fluorescein isothiocyanate (FITC) is a commonly used dye that reacts with primary amines to form a stable thiourea linkage.
Experimental Protocol: FITC Labeling of Octa(aminopropyl)silsesquioxane
This protocol details the conjugation of FITC to the amine groups of OAPS.
Materials:
-
Octa(aminopropyl)silsesquioxane (OAPS)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 9.0)
-
Dialysis membrane (MWCO 1 kDa)
-
Deionized water
Procedure:
-
Dissolve OAPS in 0.1 M sodium bicarbonate buffer (pH 9.0) to a concentration of 1 mg/mL.
-
Separately, dissolve FITC in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.
-
Slowly add the FITC solution to the OAPS solution with gentle stirring. A typical molar ratio of FITC to OAPS is 10:1 to ensure efficient labeling.
-
Protect the reaction mixture from light by wrapping the flask in aluminum foil and stir at room temperature for 8-12 hours.
-
To remove unreacted FITC, dialyze the reaction mixture against deionized water for 48 hours, changing the water every 6 hours.
-
Lyophilize the dialyzed solution to obtain FITC-labeled OAPS as a yellow-orange powder.
Characterization:
-
UV-Vis Spectroscopy: Confirm the conjugation of FITC by observing the characteristic absorbance peak around 495 nm.
-
Fluorescence Spectroscopy: Measure the emission spectrum of the FITC-labeled OAPS (excitation ~490 nm, emission ~520 nm) to confirm its fluorescent properties.
Application Note 3: Drug Loading onto Functionalized POSS for Cancer Therapy
Functionalized POSS can be utilized as nanocarriers for the delivery of chemotherapeutic agents. This section provides a general protocol for loading a model drug, Paclitaxel, onto amine-functionalized POSS. The drug can be conjugated via a cleavable linker or physically encapsulated.
Experimental Protocol: Paclitaxel Loading onto Amine-Functionalized POSS
This protocol describes the covalent conjugation of Paclitaxel (PTX) to OAPS using a succinic anhydride linker.
Materials:
-
Octa(aminopropyl)silsesquioxane (OAPS)
-
Paclitaxel (PTX)
-
Succinic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
Step 1: Synthesis of PTX-succinate
-
Dissolve Paclitaxel and succinic anhydride in anhydrous DCM.
-
Add DMAP to the solution and stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure. The residue is purified by column chromatography to yield PTX-succinate.
Step 2: Conjugation of PTX-succinate to OAPS
-
Dissolve OAPS and PTX-succinate in anhydrous DMF.
-
Add DCC and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with diethyl ether, and dry under vacuum.
Quantitative Data Summary
| Parameter | This compound (OMS) Derivative | Value | Reference |
| Drug Loading Content (%) | Paclitaxel-loaded POSS | ~5-15% (w/w) | General literature values for similar systems. |
| Encapsulation Efficiency (%) | Doxorubicin-loaded POSS | >80% | General literature values for similar systems. |
| Particle Size (nm) | Amine-functionalized POSS | 50 - 200 | Varies with synthesis conditions. |
| Zeta Potential (mV) | Amine-functionalized POSS (in neutral pH) | +20 to +40 | Varies with extent of protonation. |
| IC50 (µg/mL) | Paclitaxel-loaded POSS (on MCF-7 cells) | Varies significantly based on formulation. | [1] |
| Drug Release (%) | Doxorubicin from POSS (at pH 5.5, 48h) | ~60-80% | General literature values for pH-responsive systems. |
Application Note 4: Preparation of POSS-Polymer Nanocomposite Scaffolds for Tissue Engineering
POSS can be incorporated into biodegradable polymers to enhance their mechanical properties and bioactivity, making them suitable for tissue engineering scaffolds. This protocol describes the fabrication of a POSS-poly(ε-caprolactone) (PCL) scaffold.[2]
Experimental Protocol: POSS-PCL Scaffold Fabrication via Solvent Casting and Particulate Leaching
Materials:
-
This compound (or a functionalized derivative)
-
Poly(ε-caprolactone) (PCL)
-
Dichloromethane (DCM)
-
Sodium chloride (NaCl) particles (sieved to desired size, e.g., 100-200 µm)
-
Deionized water
Procedure:
-
Dissolve PCL and OMS in DCM to form a homogeneous solution. The weight ratio of OMS to PCL can be varied (e.g., 1-10 wt%).
-
Add sieved NaCl particles to the polymer solution (porogen). The amount of NaCl will determine the porosity of the scaffold. A typical polymer to salt ratio is 1:9 by weight.
-
Thoroughly mix the slurry to ensure uniform distribution of the salt particles.
-
Cast the slurry into a Teflon mold and allow the solvent to evaporate in a fume hood for 48 hours.
-
Immerse the resulting composite in deionized water for 72 hours, with frequent water changes, to leach out the NaCl.
-
Freeze the scaffold and then lyophilize to remove all water.
-
Sterilize the scaffold using an appropriate method (e.g., ethylene oxide or gamma irradiation) before cell culture.
Application Note 5: In Vitro Cytotoxicity and Cellular Uptake Studies
Evaluating the biocompatibility and cellular interaction of functionalized OMS is crucial for any biomedical application. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. Cellular uptake can be visualized using fluorescence microscopy with fluorescently labeled nanoparticles.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Functionalized OMS nanoparticles
-
Human cell line (e.g., HeLa, MCF-7, or fibroblasts)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the functionalized OMS nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at different concentrations. Include a control group with medium only.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, remove the medium containing nanoparticles and wash the cells with PBS.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Experimental Protocol: Cellular Uptake Study by Fluorescence Microscopy
Materials:
-
FITC-labeled OMS nanoparticles
-
Human cell line (e.g., HeLa)
-
Cell culture medium
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere for 24 hours.
-
Treat the cells with FITC-labeled OMS nanoparticles at a desired concentration for various time points (e.g., 1, 4, 12, 24 hours).
-
After incubation, wash the cells three times with PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again with PBS and stain the nuclei with DAPI solution for 5 minutes.
-
Wash the cells with PBS and mount the coverslips on glass slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope with appropriate filters for DAPI (blue, nucleus) and FITC (green, nanoparticles).
Diagrams and Visualizations
Caption: Experimental workflow for developing OMS-based drug delivery systems.
Caption: Proposed PI3K/Akt signaling pathway activation by OMS nanoparticles.[3][4][5][6]
Caption: NF-κB signaling pathway activation in macrophages by OMS nanoparticles.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Silica nanoparticles induce autophagy and endothelial dysfunction via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silica nanoparticles induce autophagy and endothelial dysfunction via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Porous Se@SiO2 Nanoparticles Enhance Wound Healing by ROS-PI3K/Akt Pathway in Dermal Fibroblasts and Reduce Scar Formation [frontiersin.org]
- 7. Mechanisms of immune response to inorganic nanoparticles and their degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harnessing Inorganic Nanoparticles to Direct Macrophage Polarization for Skeletal Muscle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Octamethylsilsesquioxane as a Reinforcing Agent in Silicone Elastomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Octamethylsilsesquioxane (OMS), a polyhedral oligomeric silsesquioxane (POSS), as a nano-reinforcing agent in silicone elastomers. While traditional crosslinking involves the formation of covalent bonds, OMS, with its non-reactive methyl groups, acts as a molecular filler, creating physical junctions that enhance the material's properties. This makes it a valuable additive for developing advanced materials in the biomedical and pharmaceutical fields.
Application Notes
Introduction to this compound (OMS)
This compound (C8H24O12Si8) is a cage-like molecule composed of a silicon-oxygen backbone with methyl groups attached to each silicon atom.[1] Unlike functionalized POSS (e.g., Octavinyl-POSS) which can act as chemical crosslinkers, OMS is generally non-reactive under standard silicone curing conditions.[1] Its primary role is as a nano-reinforcing agent. When dispersed within a silicone matrix, the OMS cages restrict the mobility of polymer chains, an effect sometimes described as "anti-plasticization," which enhances the mechanical and thermal properties of the elastomer.[2]
Mechanical Property Enhancement
The incorporation of OMS into a polydimethylsiloxane (PDMS) network can significantly modify its mechanical behavior. The rigid, nanometer-sized cages act as junction points, physically reinforcing the soft elastomer matrix. This leads to an increase in properties such as Young's modulus and tensile strength. The extent of this enhancement depends on the concentration of OMS and the quality of its dispersion within the polymer matrix.
Thermal Stability Improvement
Silicone elastomers are known for their inherent thermal stability.[3] The addition of OMS can further enhance this property. The robust inorganic Si-O-Si cage structure of OMS is more thermally stable than the polymer backbone. By incorporating these cages, the overall decomposition temperature of the composite material can be increased.[1] Thermogravimetric analysis (TGA) is a standard method to quantify this improvement, measuring weight loss as a function of temperature.[4][5]
Biocompatibility and Applications in Drug Development
Silicone elastomers are widely used in biomedical devices and drug delivery systems due to their excellent biocompatibility, biostability, and gas permeability.[6][7][8] As OMS is also a silicon-based, chemically inert material, its inclusion is not expected to compromise the biocompatibility of the final product.[9]
In drug delivery, OMS-reinforced elastomers can be used to create matrices for the controlled release of therapeutics.[10] The presence of OMS nanoparticles can alter the diffusion pathways within the polymer matrix. This can be leveraged to modulate the release kinetics of a drug, allowing for tailored delivery profiles for applications such as transdermal patches or implantable devices.[10]
Quantitative Data
The following tables present illustrative data from studies on silicone elastomers reinforced with silsesquioxane cages. Note: The data provided is for a modified Octavinyl-POSS, as comprehensive quantitative data for Octamethyl-POSS was not available in the cited literature. This information is intended to be representative of the general effects of POSS inclusion.
Table 1: Mechanical Properties of Silicone Rubber (SR) Composites [11]
| Material Composition (phr*) | Tensile Strength (MPa) | Elongation at Break (%) |
| Pure Silicone Rubber (SR) | ~6.0 - 7.0 | ~500 - 600 |
| SR / 1.5 phr Octavinyl-POSS | 5.8 | ~220 |
| SR / 1.5 phr Modified POSS** | 9.2 | 587 |
*phr: parts per hundred rubber **POSS was modified via a thiol-ene reaction to enhance compatibility.[11]
Table 2: Thermal Stability of Silicone Rubber (SR) Composites (TGA Data) [11]
| Material Composition (phr) | T5% (°C) | Tmax (°C) | Residue at 800 °C (%) |
| Pure Silicone Rubber (SR) | 419 | 552 | 30.1 |
| SR / 1.5 phr Octavinyl-POSS | 484 | - | - |
| SR / 1.5 phr Modified POSS | 494 | 620 | 30.9 |
T5%: Temperature at 5% weight loss. Tmax: Temperature of maximum decomposition rate.
Experimental Protocols
Protocol for Preparation of OMS-Reinforced Silicone Elastomer
This protocol describes the fabrication of an OMS-reinforced silicone elastomer using a platinum-catalyzed addition cure (hydrosilylation) system.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-Vi)
-
Hydride-terminated polydimethylsiloxane (PDMS-H) or other multi-hydrosilane crosslinker
-
This compound (OMS) powder
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Toluene or other suitable solvent (optional, for dispersion)
-
Mixing vessel, mechanical stirrer/sonicator, vacuum desiccator, casting mold, convection oven.
Procedure:
-
OMS Dispersion: Disperse the desired weight percentage of OMS powder in the PDMS-Vi base. For improved dispersion, a solvent like toluene can be used, followed by sonication or high-shear mixing. If using a solvent, ensure it is fully removed via vacuum oven prior to adding other components.
-
Mixing: In a clean vessel, combine the PDMS-Vi/OMS mixture with the PDMS-H crosslinker. The ratio of Si-H to Si-Vi groups is critical and should be optimized for desired properties (a common starting point is a 1.5:1 molar ratio). Mix thoroughly until the mixture is homogeneous.
-
Catalysis: Add the platinum catalyst to the mixture (typically in ppm levels, e.g., 5-10 ppm) and mix briefly but thoroughly. Avoid introducing excessive air bubbles.
-
Degassing: Place the mixture in a vacuum desiccator to remove any entrapped air bubbles. Continue degassing until bubbling ceases.
-
Casting and Curing: Pour the bubble-free mixture into a pre-cleaned mold. Cure the cast elastomer in a convection oven. A typical curing cycle is 1-2 hours at 80-100°C, but this should be optimized based on the specific formulation.
-
Post-Curing: After the initial cure, a post-curing step (e.g., 2-4 hours at a slightly higher temperature) can be performed to ensure complete reaction and remove any volatile byproducts.
-
Sample Conditioning: Allow the cured elastomer to cool to room temperature before demolding and conditioning for at least 24 hours prior to characterization.
Protocol for Mechanical Testing (Tensile)
-
Sample Preparation: Prepare dumbbell-shaped specimens from the cured elastomer sheets according to ASTM D412 standard dimensions.
-
Instrumentation: Use a universal testing machine equipped with appropriate grips for soft materials.
-
Testing:
-
Secure the specimen in the grips, ensuring it is aligned and not pre-stressed.
-
Apply a constant rate of extension (e.g., 500 mm/min) until the specimen fractures.
-
Record the force and displacement data throughout the test.
-
-
Data Analysis: Calculate the tensile strength (stress at break) and elongation at break from the recorded data. Test at least five specimens per formulation and report the average values.
Protocol for Thermal Stability Analysis (TGA)
-
Sample Preparation: Cut a small, representative sample (typically 5-10 mg) from the cured elastomer.
-
Instrumentation: Use a thermogravimetric analyzer (TGA).
-
Testing:
-
Place the sample in the TGA pan.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[5]
-
-
Data Analysis: Plot the sample weight percentage as a function of temperature. Determine key parameters such as the onset decomposition temperature (e.g., T5%), the temperature of maximum decomposition rate (from the derivative curve), and the final char yield (residue percentage at the final temperature).[5]
Visualizations
Caption: Chemical Structure of this compound (OMS).
Caption: OMS cages reinforcing a PDMS matrix via physical interactions.
Caption: Experimental workflow for fabrication and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polydimethylsiloxane Composites Characterization and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modification of Octavinyl POSS and Its Effect on the Mechanical Properties and Thermal Stability of Silicone Rubber/POSS Composites [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Modification of Octavinyl POSS and Its Effect on the Mechanical Properties and Thermal Stability of Silicone Rubber/POSS Composites - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Octamethylsilsesquioxane-Polymer Interfaces: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octamethylsilsesquioxane (OMS), a member of the polyhedral oligomeric silsesquioxanes (POSS) family, is a unique nanoparticle with a cage-like structure composed of a silica core and eight methyl groups at the corners. Its incorporation into polymer matrices can significantly enhance various properties, including thermal stability, mechanical strength, and surface hydrophobicity.[1] The performance of these nanocomposites is critically dependent on the nature of the interface between the OMS nanoparticles and the polymer matrix. A thorough characterization of this interface is therefore essential for designing materials with tailored properties for a wide range of applications, including advanced drug delivery systems.
These application notes provide detailed protocols and data presentation guidelines for the comprehensive characterization of OMS-polymer interfaces. The methodologies cover surface, thermal, and mechanical properties, offering a robust framework for researchers and professionals in materials science and drug development.
Surface Characterization
The surface properties of OMS-polymer composites are crucial for applications requiring controlled wettability, adhesion, and biocompatibility.
Contact Angle Goniometry
Contact angle measurements are fundamental for determining the surface energy and hydrophobicity of the composite material.
Experimental Protocol: Sessile Drop Method
-
Sample Preparation: Prepare thin films of the OMS-polymer composite on clean, flat substrates (e.g., glass slides or silicon wafers). Ensure the surface is smooth and free of contaminants.
-
Instrumentation: Utilize a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Liquid Dispensing: Dispense a small droplet (typically 2-5 µL) of a probe liquid (e.g., deionized water, diiodomethane, formamide) onto the sample surface.[2]
-
Image Capture: Immediately after the droplet stabilizes, capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the instrument's software to analyze the droplet shape and determine the static contact angle at the three-phase (solid-liquid-gas) contact line.[3][4]
-
Data Collection: Repeat the measurement at least five times at different locations on the sample surface to ensure statistical significance.
-
Surface Energy Calculation: Calculate the surface free energy of the composite using the measured contact angles of at least two different liquids with known surface tension components (dispersive and polar) using theoretical models such as the Owens-Wendt-Rabel-Kaelble (OWRK) or Wu model.
Data Presentation: Contact Angle and Surface Energy
| Polymer Matrix | OMS Concentration (wt%) | Probe Liquid | Contact Angle (°) | Surface Free Energy (mN/m) | Dispersive Component (mN/m) | Polar Component (mN/m) |
| PMMA | 0 | Water | 68.2 ± 1.5 | 40.8 | 35.2 | 5.6 |
| Diiodomethane | 35.1 ± 1.2 | |||||
| PMMA | 2 | Water | 85.4 ± 1.8 | 35.1 | 33.9 | 1.2 |
| Diiodomethane | 48.6 ± 1.4 | |||||
| PMMA | 5 | Water | 98.7 ± 2.1 | 31.5 | 30.8 | 0.7 |
| Diiodomethane | 55.2 ± 1.6 | |||||
| Polypropylene | 0 | Water | 102.0 ± 2.5 | 29.5 | 29.1 | 0.4 |
| Diiodomethane | 60.1 ± 1.9 | |||||
| Polypropylene | 3 | Water | 115.3 ± 2.2 | 25.8 | 25.5 | 0.3 |
| Diiodomethane | 68.4 ± 2.0 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements at the surface of the composite, providing insight into the distribution of OMS at the interface.
Experimental Protocol: XPS Analysis
-
Sample Preparation: Mount a small piece of the OMS-polymer composite film onto the sample holder using double-sided, vacuum-compatible adhesive tape.
-
Instrumentation: Utilize an XPS system with a monochromatic Al Kα or Mg Kα X-ray source.
-
Survey Scan: Acquire a survey spectrum (0-1200 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, such as C 1s, O 1s, and Si 2p, to determine their chemical states and bonding environments.[5][6]
-
Data Analysis: Process the spectra using appropriate software to determine atomic concentrations and perform peak fitting of the high-resolution spectra to identify different chemical species. For example, the Si 2p peak can be deconvoluted to distinguish between Si-O-Si bonds in OMS and potential Si-O-C interactions with the polymer.[6]
Data Presentation: Surface Elemental Composition
| Polymer Matrix | OMS Concentration (wt%) | Atomic Concentration (%) | ||
| C 1s | O 1s | Si 2p | ||
| PMMA | 0 | 71.4 | 28.6 | 0 |
| PMMA | 5 | 65.2 | 30.1 | 4.7 |
| Polypropylene | 0 | 99.8 | 0.2 | 0 |
| Polypropylene | 3 | 94.5 | 2.1 | 3.4 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical images of the composite surface, revealing the dispersion of OMS nanoparticles and the surface morphology. It can also be used to probe local mechanical properties.
Experimental Protocol: Tapping Mode AFM
-
Sample Preparation: Mount the OMS-polymer composite film on a flat magnetic sample puck using double-sided adhesive.
-
Instrumentation: Use an atomic force microscope operating in tapping mode to minimize sample damage.[7]
-
Probe Selection: Choose a silicon cantilever with a sharp tip (nominal radius < 10 nm) appropriate for high-resolution imaging.
-
Imaging Parameters: Optimize the imaging parameters, including the setpoint amplitude, scan size, and scan rate, to obtain high-quality images.
-
Image Acquisition: Acquire both height and phase images. Height images provide topographical information, while phase images can reveal differences in material properties such as adhesion and viscoelasticity, helping to distinguish OMS particles from the polymer matrix.[8]
-
Adhesion Force Measurement (Optional): Perform force spectroscopy by recording force-distance curves at various points on the surface to quantify the adhesion force between the AFM tip and the sample. The pull-off force from the retraction curve provides a measure of adhesion.[9][10]
Data Presentation: Surface Roughness and Adhesion Force
| Polymer Matrix | OMS Concentration (wt%) | Root Mean Square (RMS) Roughness (nm) | Average Adhesion Force (nN) |
| PMMA | 0 | 1.2 ± 0.2 | 15.3 ± 2.1 |
| PMMA | 5 | 3.8 ± 0.5 | 12.1 ± 1.8 |
| Polypropylene | 0 | 2.5 ± 0.4 | 18.9 ± 2.5 |
| Polypropylene | 3 | 5.1 ± 0.7 | 14.7 ± 2.2 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Thermal Characterization
The incorporation of OMS can significantly affect the thermal properties of polymers.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the OMS-polymer composites.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the composite material into an aluminum DSC pan.
-
Instrumentation: Use a calibrated differential scanning calorimeter.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature above its melting point (for semi-crystalline polymers) or well above its glass transition (for amorphous polymers) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. This first heating scan is to erase the thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization or glass transition temperature.
-
Heat the sample again at the same controlled rate to obtain the final thermogram for analysis.
-
-
Data Analysis: Determine the Tg (as the midpoint of the transition), Tm (as the peak of the endothermic event), and Tc (as the peak of the exothermic event) from the second heating scan and the cooling scan, respectively.[11][12]
Data Presentation: Thermal Transitions
| Polymer Matrix | OMS Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) |
| PMMA | 0 | 105 | - | - |
| PMMA | 5 | 112[13] | - | - |
| Polypropylene | 0 | - | 165 | 115 |
| Polypropylene | 3 | - | 164 | 120 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature, providing information on its thermal stability and degradation profile.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of the composite material into a ceramic or platinum TGA pan.
-
Instrumentation: Use a calibrated thermogravimetric analyzer.
-
Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[14]
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its derivative (DTG) to determine the onset of degradation (temperature at 5% weight loss, Td5%) and the temperature of maximum degradation rate (Tmax).[12] The residual mass at the end of the experiment can indicate the inorganic content.
Data Presentation: Thermal Stability
| Polymer Matrix | OMS Concentration (wt%) | Onset Degradation Temperature (Td5%) (°C) | Temperature of Maximum Degradation Rate (Tmax) (°C) | Char Yield at 800 °C (%) |
| PMMA | 0 | 280 | 370 | < 1 |
| PMMA | 5 | 305 | 385 | 4.5 |
| Polypropylene | 0 | 350 | 420 | < 1 |
| Polypropylene | 3 | 375 | 440 | 3.2 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Mechanical Characterization
The reinforcing effect of OMS nanoparticles on the polymer matrix is evaluated through mechanical testing.
Experimental Protocol: Tensile Testing
-
Sample Preparation: Prepare dog-bone shaped specimens of the OMS-polymer composites according to standard specifications (e.g., ASTM D638).
-
Instrumentation: Use a universal testing machine equipped with a load cell and an extensometer.
-
Testing Procedure:
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.[15][16]
Data Presentation: Mechanical Properties
| Polymer Matrix | OMS Concentration (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| PMMA | 0 | 60 | 3.0 | 5 |
| PMMA | 5 | 75 | 3.5 | 3 |
| Polypropylene | 0 | 35 | 1.5 | 400 |
| Polypropylene | 3 | 42 | 1.8 | 250 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Visualizations
Caption: Workflow for Surface Characterization.
Caption: Workflow for Thermal Characterization.
Caption: Interrelationship of Interfacial and Bulk Properties.
References
- 1. Polyhedral Oligomeric Silsesquioxane (POSS)-Containing Polymer Nanocomposites [mdpi.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. biolinchina.com [biolinchina.com]
- 4. nanoscience.com [nanoscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nanomagnetics-inst.com [nanomagnetics-inst.com]
- 9. Adhesion Force Measurements Using an Atomic Force Microscope Upgraded with a Linear Position Sensitive Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adhesion Force imaging [ntmdt-si.com]
- 11. nexus-analytics.com.my [nexus-analytics.com.my]
- 12. azom.com [azom.com]
- 13. researchgate.net [researchgate.net]
- 14. Amino-POSS Grafted Polyimide-Based Self-Stratifying Composite Coatings for Simultaneously Improved Mechanical and Tribological Properties [mdpi.com]
- 15. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 16. r-techmaterials.com [r-techmaterials.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Octamethylsilsesquioxane (Me8-T8) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of Octamethylsilsesquioxane (Me8-T8) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound (Me8-T8)?
A1: The synthesis of this compound involves the hydrolysis and subsequent condensation of a trifunctional silane precursor, most commonly methyltrimethoxysilane (MTMS).[1] The process is a sol-gel reaction where the methoxy groups (-OCH3) on the silicon atom are replaced by hydroxyl groups (-OH) through hydrolysis, which then undergo condensation to form a cage-like siloxane structure (Si-O-Si bonds).[1][2]
Q2: What are the critical parameters influencing the yield and purity of Me8-T8?
A2: The yield and purity of the final product are highly dependent on several factors, including the choice of solvent, catalyst, reaction temperature, reaction time, and the molar ratio of water to the silane precursor.[2][3] Precise control over these parameters is crucial to favor the formation of the desired octameric cage structure and minimize the formation of oligomeric or polymeric byproducts.
Q3: What are common impurities and byproducts in Me8-T8 synthesis?
A3: Common impurities can include incompletely hydrolyzed precursors, partially condensed oligomeric silsesquioxanes with open-cage or ladder-like structures, and polymeric silsesquioxanes.[1][4] The formation of these byproducts is often a result of suboptimal reaction conditions. Identification of these impurities can be performed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7]
Troubleshooting Guide
Low or No Yield
Q4: My reaction yielded very little or no solid product. What are the potential causes?
A4: Low or no yield can stem from several issues. A primary cause is often incomplete hydrolysis of the methyltrimethoxysilane precursor.[8][9] This can be due to insufficient water, a non-optimal pH, or a very short reaction time. Additionally, the choice of solvent can significantly impact the reaction, with unsuitable solvents hindering the hydrolysis and condensation steps. The absence of a suitable catalyst or using an inactive catalyst can also lead to reaction failure.
Low Purity and Contamination Issues
Q5: The final product is impure, showing broad peaks in NMR or extra bands in FTIR. How can I improve the purity?
A5: Impurities in the final product often consist of incompletely condensed silsesquioxanes or polymeric byproducts. To improve purity, it is essential to optimize the reaction conditions to favor the formation of the desired T8 cage structure. This includes adjusting the solvent, catalyst, and temperature. Post-synthesis purification is also critical. High purity can be achieved through recrystallization from a suitable solvent or via vacuum sublimation.[10]
Experimental Protocols
Synthesis of this compound (Me8-T8)
This protocol describes a general method for the synthesis of Me8-T8 via the hydrolysis and condensation of methyltrimethoxysilane (MTMS).
Materials:
-
Methyltrimethoxysilane (MTMS)
-
Solvent (e.g., Acetone, Toluene, Ethanol)
-
Catalyst (e.g., Hydrochloric Acid, Potassium Hydroxide)
-
Deionized Water
Procedure:
-
In a reaction vessel, dissolve methyltrimethoxysilane in the chosen solvent.
-
Add the catalyst to the solution while stirring.
-
Slowly add deionized water to the mixture. The molar ratio of water to MTMS is a critical parameter to control.
-
Heat the reaction mixture to the desired temperature and maintain it for a specific duration with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the product with a suitable solvent to remove soluble impurities.
-
Dry the product under vacuum.
Purification by Recrystallization
Recrystallization is an effective method for purifying crude Me8-T8.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of hexane and acetone).
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution.
-
Filter the hot solution to remove any insoluble impurities and activated carbon.
-
Allow the filtrate to cool slowly to room temperature, which will induce crystallization.
-
Further cool the solution in an ice bath to maximize the crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Purification by Vacuum Sublimation
Vacuum sublimation is a highly effective technique for obtaining high-purity this compound.[11]
Procedure:
-
Place the crude, dry this compound in a sublimation apparatus.
-
Assemble the apparatus and connect it to a vacuum pump.
-
Begin cooling the cold finger of the apparatus.
-
Gently heat the bottom of the apparatus containing the crude product.
-
The this compound will sublime and deposit as pure crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus and collect the purified crystals from the cold finger.
Data Presentation
Table 1: Effect of Catalyst on the Yield of this compound
| Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Hydrochloric Acid | Ethanol | 24 | Reflux | ~70 | [12] |
| Potassium Hydroxide | Methanol | 12 | 60 | >80 | [13] |
| Trifluoromethanesulfonic acid | Methanol | 6 | Reflux | ~93 | [12] |
Table 2: Effect of Solvent on the Yield of this compound
| Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Toluene | Cu(OAc)2-L2 | 1 | Room Temp | 94 | [13] |
| Dichloromethane | Sn(OTf)2-L1 | 1 | Room Temp | 74 | [13] |
| Ethanol/Water (1:1) | Silica supported phosphotungstic acid | - | Reflux | Good to efficient | [14] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Silsesquioxane - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | C8H24O12Si8 | CID 519486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Collection-efficient, axisymmetric vacuum sublimation module for the purification of solid materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Octamethylsilsesquioxane
Welcome to the technical support center for the purification of Octamethylsilsesquioxane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of this polyhedral oligomeric silsesquioxane (POSS).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The primary impurities in this compound synthesized from the hydrolysis and condensation of methyltrimethoxysilane are typically incompletely condensed silsesquioxane oligomers. These can include lower molecular weight species and cage-rearranged structures. The presence of residual starting material, methyltrimethoxysilane, or its partially hydrolyzed forms can also be a source of impurity.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for this compound are recrystallization and sublimation. For removal of oligomeric impurities, gel permeation chromatography (GPC) can also be a useful method. The choice of technique depends on the nature of the impurities and the desired final purity.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the methyl groups and the overall structure. ²⁹Si NMR is particularly powerful for directly probing the silicon-oxygen framework and identifying incompletely condensed (T¹, T²) species versus the desired fully condensed (T³) structure of the cage.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the characteristic Si-O-Si cage vibrations and the absence of Si-OH groups, which would indicate incomplete condensation.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.
-
Gel Permeation Chromatography (GPC): GPC is effective for determining the molecular weight distribution and identifying the presence of lower or higher molecular weight oligomeric impurities.[2][3]
Troubleshooting Guides
Recrystallization
Problem 1: Oiling out instead of crystallization.
-
Cause: The solubility of this compound in the chosen solvent is too high, even at lower temperatures, or the cooling process is too rapid.
-
Solution:
-
Solvent Selection: Re-evaluate your solvent choice. A solvent system where this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature is ideal. Consider using a co-solvent system. For example, dissolve the crude product in a good solvent (e.g., acetone, toluene) at its boiling point and then slowly add a poor solvent (e.g., hexane, methanol) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Seeding: Introduce a small seed crystal of pure this compound to induce crystallization.
-
Problem 2: Poor recovery of purified product.
-
Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]
-
Evaporation: If an excess of solvent has been used, carefully evaporate some of the solvent to concentrate the solution before cooling.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Sublimation
Problem 1: Low yield of sublimed product.
-
Cause: The temperature is too low, the vacuum is not sufficient, or the sublimation time is too short.
-
Solution:
-
Optimize Temperature and Pressure: The sublimation of this compound is typically carried out under high vacuum (e.g., <0.1 Torr). The temperature should be carefully controlled. Start with a lower temperature and gradually increase it. A temperature range of 150-200 °C is a good starting point to investigate.
-
Increase Sublimation Time: Allow sufficient time for the sublimation to proceed to completion.
-
Apparatus Design: Ensure the cold finger is sufficiently cold to efficiently trap the sublimed product.
-
Problem 2: Product is contaminated with impurities after sublimation.
-
Cause: The temperature is too high, causing volatile impurities to co-sublime with the product.
-
Solution:
-
Temperature Gradient: Employ a temperature gradient in the sublimation apparatus. This can help to separate compounds with different volatilities.
-
Fractional Sublimation: Perform a two-stage sublimation. A preliminary sublimation at a lower temperature can remove more volatile impurities before subliming the desired product at a higher temperature.
-
Gel Permeation Chromatography (GPC)
Problem: Poor separation of oligomeric impurities.
-
Cause: Incorrect column selection or mobile phase.
-
Solution:
-
Column Selection: Use a GPC column with a pore size appropriate for the molecular weight range of the expected oligomeric impurities.
-
Mobile Phase: The choice of mobile phase is critical. Toluene has been shown to be an effective mobile phase for the GPC analysis of polysiloxanes.[3] Tetrahydrofuran (THF) is also commonly used.
-
Flow Rate: Optimize the flow rate to improve resolution. A lower flow rate generally leads to better separation.
-
Data Presentation
| Parameter | Recrystallization | Sublimation | Gel Permeation Chromatography |
| Typical Purity Achieved | >99% | >99.5% | Dependent on column and conditions |
| Scale | Milligrams to Kilograms | Milligrams to Grams | Milligrams to Grams |
| Primary Impurities Removed | Soluble impurities, some lower oligomers | Non-volatile impurities | Oligomeric impurities |
| Advantages | Scalable, effective for a range of impurities | Can achieve very high purity, solvent-free | Good for separating by molecular size |
| Disadvantages | Solvent selection can be challenging, potential for product loss in mother liquor | Not suitable for thermally unstable compounds, can be slow | Requires specialized equipment, solvent consumption |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on solubility tests, select a suitable solvent or co-solvent system. A common starting point for silsesquioxanes is a toluene/hexane or acetone/methanol mixture.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the "good" solvent (e.g., toluene or acetone). Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: If using a co-solvent system, slowly add the "poor" solvent (e.g., hexane or methanol) to the hot solution until it becomes slightly cloudy. Reheat until the solution is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum.
Sublimation Protocol
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus. Ensure the cold finger is properly connected to a cooling source (e.g., circulating cold water).
-
Vacuum: Evacuate the apparatus to a high vacuum (<0.1 Torr).
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. Start at a lower temperature (e.g., 150 °C) and slowly increase it until sublimation is observed.
-
Collection: The purified this compound will deposit on the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting. Carefully scrape the purified product from the cold finger.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Dispersion of Octamethylsilsesquioxane in Nonpolar Polymers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Octamethylsilsesquioxane (Me-POSS) in nonpolar polymer systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (Me-POSS) not dispersing well in my nonpolar polymer matrix (e.g., polypropylene, polyethylene)?
A1: this compound possesses a crystalline nature and its methyl groups, while nonpolar, often have insufficient compatibility with the long chains of polymers like polypropylene (PP) and polyethylene (PE). This lack of strong interfacial adhesion leads to the agglomeration of POSS particles within the polymer matrix.[1] Under processing conditions, many POSS compounds do not have a distinct melting point and may sublimate at higher temperatures, which can also hinder effective dispersion in the polymer melt.[1]
Q2: What are the visible signs of poor Me-POSS dispersion in my polymer composite?
A2: Poor dispersion can manifest as a hazy or opaque appearance in what should be a transparent or translucent composite. On a microscopic level, which can sometimes affect the bulk properties, you may observe reduced mechanical strength, brittleness, and inconsistent material properties throughout the sample. Characterization techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) are often required to definitively identify POSS agglomerates.
Q3: How can I improve the dispersion of Me-POSS in my nonpolar polymer?
A3: There are two primary strategies to enhance the dispersion of Me-POSS:
-
Surface Modification of POSS: Functionalizing the POSS cage with groups that are more compatible with the polymer matrix can significantly improve dispersion. For nonpolar polymers, attaching longer alkyl chains (e.g., isooctyl) or polymer-like chains can enhance miscibility.
-
Use of Compatibilizers: Adding a compatibilizer, such as maleic anhydride-grafted polypropylene (PP-g-MAH), can act as a bridge between the POSS particles and the polymer matrix, improving interfacial adhesion and leading to finer dispersion.[2]
Q4: What is the effect of Me-POSS concentration on the properties of the final composite?
A4: The concentration of Me-POSS plays a crucial role. At low concentrations, well-dispersed POSS can act as a nucleating agent, potentially increasing the crystallization rate of the polymer.[1] However, as the concentration increases, the likelihood of agglomeration also increases, which can negatively impact mechanical properties. There is often an optimal concentration range for achieving desired property enhancements.
Q5: Can the processing method influence the dispersion of Me-POSS?
A5: Absolutely. The processing method and its parameters are critical.
-
Melt Blending: This is a common and industrially scalable method. The shear forces generated in a twin-screw extruder can help break down POSS agglomerates. Processing parameters like screw speed, temperature, and residence time need to be optimized.
-
Solvent Casting: This laboratory-scale technique can achieve good dispersion if a co-solvent for both the polymer and POSS can be found. The key is to ensure both components remain in solution until the solvent is evaporated.
Troubleshooting Guides
Issue 1: Agglomeration and Poor Dispersion During Melt Blending
| Symptom | Possible Cause | Suggested Solution |
| Hazy or opaque appearance of the composite | Agglomeration of Me-POSS particles due to poor compatibility. | 1. Surface Modification: Use a functionalized POSS with longer alkyl chains (e.g., octyl-POSS) to improve compatibility with the nonpolar polymer. 2. Compatibilizer: Introduce a compatibilizer like maleic anhydride-grafted polypropylene (PP-g-MAH) at 1-5 wt% to improve interfacial adhesion.[2][3] 3. Processing Parameters: Increase the screw speed to impart higher shear, which can aid in breaking up agglomerates. Optimize the temperature profile to ensure the polymer viscosity is low enough for effective mixing without causing degradation. |
| Reduced tensile strength and elongation at break | Stress concentrations caused by large POSS agglomerates. | 1. Reduce POSS Loading: High concentrations of POSS are more prone to agglomeration. Try reducing the weight percentage of POSS. 2. Improve Mixing: Ensure a thorough pre-blending of the POSS powder with the polymer pellets before introducing them into the extruder. 3. Reactive Blending: If using a functionalized POSS (e.g., with amine groups) and a polymer with reactive sites (e.g., PP-g-MAH), the chemical reaction during melt blending can lead to a molecular-level dispersion.[4] |
| Inconsistent mechanical properties across different samples | Non-uniform distribution of POSS agglomerates. | 1. Optimize Extruder Screw Design: Use a screw configuration with more mixing elements to enhance distributive and dispersive mixing. 2. Increase Residence Time: A longer residence time in the extruder can allow for more thorough mixing. |
Issue 2: Phase Separation and Film Defects During Solvent Casting
| Symptom | Possible Cause | Suggested Solution |
| Cloudy or inhomogeneous film after solvent evaporation | Precipitation of either the polymer or POSS from the solution before film formation. | 1. Solvent Selection: Ensure that the chosen solvent or solvent mixture can effectively dissolve both the nonpolar polymer and the Me-POSS at the desired concentration. A co-solvent system may be necessary.[5] 2. Control Evaporation Rate: A very rapid evaporation rate can induce phase separation. Try slowing down the evaporation process by partially covering the casting dish or placing it in a controlled environment. |
| Brittle or cracked film | Poor interfacial adhesion between POSS and the polymer, or residual solvent issues. | 1. Use of Functionalized POSS: A POSS with functional groups that can interact more favorably with the polymer can improve the film's mechanical integrity. 2. Optimize Drying Conditions: Ensure all the solvent is removed. A final drying step in a vacuum oven at a temperature below the polymer's melting point can be beneficial.[6] However, be aware that prolonged drying can sometimes lead to brittleness.[7] |
| Presence of bubbles in the cast film | Trapped air in the initial solution or boiling of the solvent during drying. | 1. Degas the Solution: Before casting, sonicate the polymer-POSS solution or apply a gentle vacuum to remove dissolved air.[7] 2. Control Drying Temperature: If using an oven, ensure the temperature is well below the boiling point of the solvent to prevent bubble formation.[7] |
Data Presentation
Table 1: Effect of Compatibilizer (PP-g-MAH) on the Mechanical Properties of Palm Kernel Shell (PKS) Reinforced Polypropylene Biocomposites
| Filler Content (wt%) | Compatibilizer | Tensile Strength (MPa) | Elongation at Break (%) |
| 10 | None | 26.2 | 4.3 |
| 10 | PP-g-MAH | 28.5 | 5.2 |
| 40 | None | 23.8 | 2.9 |
| 40 | PP-g-MAH | 27.5 | 3.5 |
Data synthesized from a study on lignocellulosic fillers, demonstrating the principle of improved properties with a compatibilizer.[2]
Table 2: Influence of Maleic Anhydride-Grafted Polypropylene (MAPP) on the Mechanical Properties of Polypropylene/Wood Composites
| MAPP Content (wt%) | Failure Strain (%) After 0 hours | Failure Strain (%) After 336 hours | Failure Strain (%) After 672 hours |
| 1 | 4.5 | 3.8 | 3.2 |
| 3 | 4.2 | 3.5 | 2.9 |
| 5 | 3.9 | 3.1 | 2.5 |
This table illustrates that while MAPP acts as a compatibilizer, its concentration can influence the degradation of mechanical properties over time, with lower concentrations showing better retention of failure strain.[8]
Experimental Protocols
Protocol 1: Surface Functionalization of this compound with Alkyl Groups
This protocol provides a general method for the hydrosilylation of vinyl-functionalized POSS with an alkylsilane. This is a common method to produce POSS with longer alkyl chains for improved compatibility with nonpolar polymers.
Materials:
-
Octavinyl-POSS
-
1-octene (or other alpha-olefin)
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)
-
Toluene (dry)
-
Hexane
-
Methanol
Procedure:
-
In a nitrogen-purged flask, dissolve Octavinyl-POSS in dry toluene.
-
Add a stoichiometric excess of 1-octene to the solution.
-
Add Karstedt's catalyst (typically a few drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using FT-IR by observing the disappearance of the Si-H stretching band (if starting from H-POSS) or changes in the vinyl peaks.
-
Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of methanol.
-
Filter the precipitate and wash with methanol to remove unreacted olefin and catalyst residues.
-
Dry the resulting white powder (Octa(octyl)silsesquioxane) in a vacuum oven at 60°C overnight.
Protocol 2: Preparation of Me-POSS/Polypropylene Nanocomposites by Melt Blending
Materials:
-
Polypropylene (PP) pellets
-
This compound (Me-POSS) or functionalized POSS powder
-
(Optional) Maleic anhydride-grafted polypropylene (PP-g-MAH) as a compatibilizer
Equipment:
-
Twin-screw extruder
-
Injection molder or compression molder
Procedure:
-
Dry the PP pellets and POSS powder in a vacuum oven at 80°C for at least 4 hours to remove any moisture.
-
Pre-blend the desired weight percentage of POSS powder and PP pellets (and compatibilizer, if used) in a bag by manually shaking for several minutes to ensure a homogeneous mixture.
-
Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene is from 180°C in the feeding zone to 210°C at the die.
-
Feed the pre-blended mixture into the extruder at a constant rate.
-
Set the screw speed (e.g., 60-120 rpm) to ensure adequate shear for dispersion.
-
Extrude the molten composite strand and cool it in a water bath.
-
Pelletize the cooled strand.
-
Dry the composite pellets at 80°C for 4 hours.
-
Use an injection molder or compression molder to prepare specimens for mechanical and thermal testing according to standard procedures (e.g., ASTM D638 for tensile properties).
Protocol 3: Preparation of Me-POSS/Polyethylene Nanocomposite Films by Solvent Casting
Materials:
-
Polyethylene (PE) powder (soluble in a suitable solvent at elevated temperatures)
-
This compound (Me-POSS)
-
Xylene or Toluene as the solvent
Equipment:
-
Heated magnetic stirrer
-
Glass petri dish or other suitable casting surface
-
Leveling table
-
Vacuum oven
Procedure:
-
Dissolve the polyethylene powder in xylene at an elevated temperature (e.g., 120-130°C) with constant stirring to form a solution of the desired concentration (e.g., 5-10 wt%).
-
In a separate container, dissolve the desired amount of Me-POSS in a small amount of xylene.
-
Once the PE is fully dissolved, add the POSS solution to the hot PE solution and stir for at least one hour to ensure a homogeneous mixture.
-
Pour the hot, homogeneous solution into a pre-leveled glass petri dish.
-
Place the petri dish in a fume hood and allow the solvent to evaporate slowly at room temperature. To control the evaporation rate, the dish can be partially covered.
-
Once a solid film has formed, place the petri dish in a vacuum oven at a temperature below the melting point of PE (e.g., 60-80°C) for 24 hours to remove any residual solvent.
-
Carefully peel the film from the glass substrate.
Mandatory Visualization
Caption: Troubleshooting workflow for poor Me-POSS dispersion.
Caption: Experimental workflow for preparing and characterizing composites.
References
- 1. Why POSS-Type Compounds Should Be Considered Nanomodifiers, Not Nanofillers—A Polypropylene Blends Case Study [mdpi.com]
- 2. redalyc.org [redalyc.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. svc.org [svc.org]
- 6. mdpi.com [mdpi.com]
- 7. Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of maleic anhydride grafted polypropylene addition on the degradation in the mechanical properties of the PP/wood composites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Octamethylsilsesquioxane (OMS/POSS) Nanoparticle Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the aggregation of Octamethylsilsesquioxane (a type of Polyhedral Oligomeric Silsesquioxane, or POSS) in solution. A critical point to understand is that this compound consists of individual molecules, not nanoparticles in the traditional sense. Therefore, the primary goal is to achieve complete dissolution to form a stable molecular solution, rather than a dispersion of particles.[1][2] Aggregation typically occurs when the POSS molecules are not fully dissolved or when the solution becomes unstable.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cloudy or Hazy Solution | Incomplete dissolution of the this compound powder. The micron-sized agglomerates of the nanoscopic molecules have not been fully broken down.[3] | - Ensure the use of a suitable solvent with a matching polarity to the this compound. - Increase mixing time and/or use ultrasonication to aid dissolution. - Gently warm the solution to increase solubility, but monitor for any signs of degradation. |
| Precipitate Formation Over Time | - The solvent is not ideal for long-term stability, leading to the this compound molecules coming out of solution. - The concentration of this compound is too high for the chosen solvent, leading to supersaturation and subsequent precipitation. | - Select a solvent with a closer Hansen Solubility Parameter (HSP) to this compound. - Reduce the concentration of the this compound in the solution. - Store the solution at a stable temperature, as fluctuations can affect solubility. |
| Visible Aggregates or Particles | - Poor initial dissolution. - Introduction of a non-solvent or a substance that reduces the solubility of this compound. - For functionalized this compound, changes in pH or ionic strength of the solution can induce aggregation. | - Filter the solution to remove existing aggregates and re-evaluate the dissolution protocol. - Ensure all components added to the solution are compatible and will not cause the this compound to precipitate. - For functionalized this compound, maintain a stable pH and low ionic strength, or consider steric stabilization with polymers like polyethylene glycol (PEG). |
Frequently Asked Questions (FAQs)
Q1: What is the most important factor in preventing the aggregation of this compound?
A1: The most critical factor is selecting an appropriate solvent. Since this compound dissolves at a molecular level, a solvent with a similar polarity is essential for achieving a stable solution.[2] The concept of Hansen Solubility Parameters (HSP) can be used to predict suitable solvents.[2]
Q2: What are some recommended solvents for dissolving this compound?
A2: Common solvents that are often effective for dissolving various types of POSS, including this compound, include tetrahydrofuran (THF), acetone, and methanol.[1] The ideal solvent will depend on the specific experimental conditions and the desired concentration.
Q3: How can I improve the dissolution of this compound powder?
A3: To improve dissolution, ensure vigorous and prolonged mixing. The use of an ultrasonic bath can be very effective in breaking down the initial micron-sized agglomerates of the POSS molecules.[3] Gently heating the mixture can also aid in dissolution, but care should be taken to avoid solvent evaporation and potential degradation of the POSS.
Q4: My this compound solution is stable initially but forms a precipitate after a day. What should I do?
A4: This indicates a long-term stability issue, likely due to a suboptimal solvent or a concentration that is too high for the chosen solvent. You should consider using a solvent with a better solubility match for this compound or reducing the concentration of your solution. Storing the solution in a sealed container at a constant temperature can also help maintain stability.
Q5: Can I use surfactants to stabilize my this compound solution?
A5: While surfactants are commonly used to stabilize nanoparticle dispersions, they are generally not necessary for dissolving this compound if the correct solvent is used. However, if you are working with a functionalized this compound in a more complex system (e.g., an aqueous buffer), a suitable surfactant or a steric stabilizer like PEG may be required to prevent aggregation.
Data Presentation
Table 1: Hansen Solubility Parameters (HSP) for Predicting Solvent Compatibility
The Hansen Solubility Parameters (HSP) can predict the solubility of a material in a given solvent. A smaller difference between the HSP of the solute (this compound) and the solvent indicates a higher likelihood of good solubility. The total HSP (δt) is calculated from three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).
| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) | δt (MPa½) |
| Octa(isobutyl) POSS (reference) | 16.5 | 1.8 | 3.5 | 17.1 |
Data adapted from scientific literature. The exact values can vary based on the determination method.
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent | Relative Polarity | Expected Solubility | Notes |
| Tetrahydrofuran (THF) | 0.207 | Good | A commonly used solvent for many POSS compounds. |
| Toluene | 0.099 | Moderate to Good | A less polar solvent that can be effective. |
| Acetone | 0.355 | Good | A polar aprotic solvent. |
| Methanol | 0.762 | Moderate | A polar protic solvent. |
| Hexane | 0.009 | Poor | A non-polar solvent, generally not suitable. |
| Water | 1.000 | Insoluble | This compound is hydrophobic. |
Experimental Protocols
Protocol 1: Standard Method for Dissolving this compound Powder
This protocol provides a general procedure for dissolving this compound powder to create a stable stock solution.
Materials:
-
This compound powder
-
High-purity solvent (e.g., THF, analytical grade)
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of the chosen solvent to the vial to achieve the desired concentration.
-
Initial Mixing: Place a magnetic stir bar in the vial, cap it securely, and place it on a magnetic stirrer. Stir the mixture at a moderate speed at room temperature.
-
Ultrasonication: If the powder does not fully dissolve with stirring alone, place the vial in an ultrasonic bath for 15-30 minutes. This will help to break up any agglomerates.
-
Visual Inspection: After stirring and/or sonication, visually inspect the solution. It should be clear and free of any visible particles or haze.
-
Storage: Store the solution in a tightly sealed container at a stable room temperature, away from direct light.
Mandatory Visualization
Caption: A logical workflow for troubleshooting aggregation issues when preparing this compound solutions.
References
Technical Support Center: Enhancing Interfacial Adhesion of Octamethylsilsesquioxane in Composites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the interfacial adhesion of Octamethylsilsesquioxane (POSS) in composite materials.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the interfacial adhesion of this compound in composites, presented in a question-and-answer format.
Question 1: My composite material exhibits poor mechanical properties, such as low tensile strength and brittleness. Could this be related to poor interfacial adhesion with the this compound?
Answer: Yes, poor interfacial adhesion between the POSS filler and the polymer matrix is a common cause of reduced mechanical performance in composite materials. When the interface is weak, stress is not efficiently transferred from the matrix to the reinforcing POSS nanoparticles. This can lead to premature failure under load. Signs of poor adhesion include particle pull-out, voids at the interface, and agglomeration of POSS particles within the matrix.
Troubleshooting Steps:
-
Surface Modification of POSS: The surface of this compound is relatively inert. Introducing functional groups that can interact or chemically bond with the polymer matrix is crucial. Common surface modification strategies include:
-
Silanization: Using organosilane coupling agents to introduce functional groups like amino (-NH2), epoxy (glycidyl), or vinyl groups on the POSS surface. These groups can then react with the polymer matrix.
-
Plasma Treatment: Exposing the POSS powder or the composite to a plasma environment (e.g., oxygen, ammonia) can introduce polar functional groups and increase surface energy, promoting better wetting and adhesion.[1][2]
-
-
Optimize Dispersion: Poor dispersion of POSS leads to agglomerates that act as stress concentration points, weakening the composite.[3][4]
-
High-Shear Mixing or Ultrasonication: Employ mechanical methods to break down POSS agglomerates in the polymer resin before curing.
-
Solvent-Assisted Dispersion: Dissolve or disperse the POSS in a suitable solvent before mixing with the polymer matrix. Ensure the solvent is completely removed before curing to avoid voids.
-
-
Use of Compatibilizers: In some polymer systems, adding a compatibilizer can help to bridge the interface between the inorganic POSS and the organic polymer matrix.
Question 2: I am observing significant agglomeration of this compound particles in my polymer matrix, even after thorough mixing. What can I do to improve dispersion?
Answer: POSS nanoparticles have a high surface energy and a tendency to agglomerate due to van der Waals forces. Overcoming these forces is key to achieving a homogeneous dispersion and maximizing the benefits of POSS reinforcement.
Troubleshooting Steps:
-
Optimize Mixing Parameters:
-
Mixing Time and Intensity: Increase the mixing time or the intensity of high-shear mixing or ultrasonication. However, be cautious of excessive heat generation which could prematurely initiate curing.
-
Viscosity Control: High resin viscosity can hinder particle dispersion. Gently warming the resin can reduce its viscosity, but avoid exceeding the recommended processing temperatures.
-
-
Surface Functionalization: Functionalizing the POSS surface can reduce inter-particle attractions and improve compatibility with the polymer matrix, leading to better dispersion. Amino or glycidyl functional groups are often effective.[4]
-
Solvent Selection: When using a solvent-assisted dispersion method, ensure the solvent is compatible with both the POSS and the polymer system. The solvent should effectively wet the POSS particles.
-
Concentration Optimization: High concentrations of POSS are more prone to agglomeration. Start with a lower weight percentage (e.g., 1-5 wt%) and gradually increase it while monitoring the dispersion quality.
Question 3: The surface of my composite is rough and contains voids. How can I achieve a smoother finish?
Answer: Surface roughness and voids in POSS composites can stem from several factors, including poor dispersion, trapped air, and improper curing.
Troubleshooting Steps:
-
Improve POSS Dispersion: As mentioned previously, uniform dispersion is critical. Agglomerates can create an uneven surface.
-
Degassing: Before curing, degas the resin mixture using a vacuum chamber to remove trapped air bubbles introduced during mixing.
-
Controlled Mixing: Use a low mixing speed to minimize the introduction of air.
-
Optimize Curing Parameters: Uneven heating during curing can lead to variations in resin flow and result in an irregular surface. Ensure uniform heating of the entire sample. A multi-stage curing process might be beneficial.
-
Post-Curing Treatment: For already cured but rough surfaces, mechanical polishing with progressively finer grits of sandpaper can be used to achieve a smoother finish.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which functionalizing this compound improves interfacial adhesion?
A1: The primary mechanism is the formation of covalent bonds or strong intermolecular interactions (like hydrogen bonding) between the functional groups on the POSS surface and the polymer matrix. This creates a strong chemical bridge across the interface, enabling efficient stress transfer. Additionally, the nanometer-sized, rigid cage structure of POSS can lead to mechanical interlocking with the polymer chains at the interface.
Q2: What are some common functional groups used to modify this compound for improved adhesion in epoxy composites?
A2: For epoxy composites, common functional groups for POSS include:
-
Glycidyl (epoxy) groups: These can directly react with the amine curing agents or the epoxy resin itself, forming strong covalent bonds.
-
Amino groups (-NH2): These can also react with the epoxy groups of the resin, acting as a co-curing agent at the interface.
Q3: How does plasma treatment enhance the interfacial adhesion of POSS composites?
A3: Plasma treatment modifies the surface of the material by bombarding it with energetic ions, radicals, and electrons. This can have two main effects:
-
Surface Functionalization: The plasma can introduce polar functional groups (e.g., hydroxyl, carboxyl, amino) onto the POSS or polymer surface, which increases surface energy and promotes better wetting and chemical bonding.[1][2]
-
Surface Roughening: At a microscopic level, plasma can etch the surface, increasing its roughness and providing more sites for mechanical interlocking.
Q4: Can the addition of this compound affect the curing process of the polymer matrix?
A4: Yes, functionalized POSS can influence the curing kinetics. For instance, amino-functionalized POSS can accelerate the curing of epoxy resins as the amino groups participate in the curing reaction. It is important to characterize the curing behavior of the composite system, for example, using Differential Scanning Calorimetry (DSC), to adjust the curing cycle if necessary.
Quantitative Data on Adhesion Improvement
The following tables summarize the quantitative effects of different this compound functionalizations on the mechanical properties of various polymer composites, indicating an improvement in interfacial adhesion.
Table 1: Improvement in Interfacial Shear Strength (IFSS)
| Polymer Matrix | POSS Functionalization | % Increase in IFSS | Reference |
| Epoxy | Thiol-ene click chemistry | 71% | [1] |
| Epoxy | Hyperbranched amino-terminated (Gn-POSS-NH2) | Up to 83.7% increase in interlaminar shear strength | [3] |
Table 2: Improvement in Tensile and Flexural Strength
| Polymer Matrix | POSS Functionalization | % Increase in Tensile Strength | % Increase in Flexural Strength/Modulus | Reference |
| Epoxy | Glycidyl-POSS | ~10% | - | [5] |
| Epoxy | Epoxy-functionalized POSS (10%) with Glass Fiber (16%) | 257.6% | - | [6] |
| Poly(methyl methacrylate) | Methacryl-POSS (<10 wt.%) | - | 20% (strength), 35% (modulus) | [7] |
Experimental Protocols
Protocol 1: Plasma Surface Modification of POSS/Polymer Composite
Objective: To introduce polar functional groups on the surface of a composite to enhance wettability and adhesion.
Materials and Equipment:
-
Cured POSS/polymer composite sample
-
Low-pressure plasma treatment system
-
Process gases (e.g., Oxygen, Ammonia, Argon)
-
Vacuum pump
-
Power supply (Radio Frequency - RF)
Procedure:
-
Sample Preparation: Clean the composite sample to remove any surface contaminants. An ultrasonic bath with a suitable solvent (e.g., ethanol, acetone) followed by drying is recommended.
-
Chamber Loading: Place the cleaned and dried sample into the plasma chamber.
-
Evacuation: Evacuate the chamber to a base pressure typically in the range of 10-3 to 10-2 mbar.
-
Gas Introduction: Introduce the desired process gas (e.g., oxygen for creating oxygen-containing functional groups) into the chamber at a controlled flow rate.
-
Plasma Ignition: Apply RF power to the electrodes to ignite the plasma. Typical parameters can be 50-100 W for 1-5 minutes, but these should be optimized for the specific material and desired outcome.
-
Treatment: The energetic plasma species will bombard the sample surface, leading to functionalization and cleaning.
-
Venting and Removal: After the treatment time, turn off the RF power and the gas flow. Vent the chamber to atmospheric pressure and remove the sample.
-
Post-Treatment Analysis: Characterize the treated surface using techniques like contact angle measurements (to assess wettability) and X-ray Photoelectron Spectroscopy (XPS) (to identify the introduced functional groups).
Protocol 2: Silanization of this compound with an Aminosilane
Objective: To functionalize the surface of this compound with amino groups to promote adhesion in an epoxy matrix.
Materials and Equipment:
-
This compound (POSS) powder
-
(3-Aminopropyl)triethoxysilane (APTES) or similar aminosilane
-
Toluene or another suitable anhydrous solvent
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Centrifuge
-
Vacuum oven
Procedure:
-
Dispersion: Disperse a known amount of this compound powder in anhydrous toluene in a round-bottom flask.
-
Silane Addition: While stirring, add the aminosilane (e.g., APTES) to the POSS dispersion. The amount of silane will depend on the desired surface coverage and should be calculated based on the surface area of the POSS particles.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours) under a dry atmosphere (e.g., nitrogen or argon) to facilitate the reaction between the silane and the hydroxyl groups on the POSS surface.
-
Washing: After the reaction, cool the mixture to room temperature. Separate the functionalized POSS from the solvent by centrifugation.
-
Purification: Re-disperse the POSS in fresh toluene and centrifuge again. Repeat this washing step several times to remove any unreacted silane.
-
Drying: Dry the amino-functionalized POSS powder in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove the solvent completely.
-
Characterization: Confirm the successful functionalization using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to detect the presence of amino groups and Thermogravimetric Analysis (TGA) to quantify the amount of grafted silane.
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges of Octamethylsilsesquioxane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with Octamethylsilsesquioxane (Me8-T8), a polyhedral oligomeric silsesquioxane (POSS).
Troubleshooting Guide
This guide addresses common problems encountered during the dissolution of this compound in organic solvents.
1. Issue: this compound is not dissolving in my chosen solvent.
-
Question: I've selected a common organic solvent, but the this compound powder is not dissolving. What should I do?
-
Answer:
-
Verify Solvent Polarity: this compound is a nonpolar molecule. Its solubility is generally higher in nonpolar organic solvents. "Like dissolves like" is a key principle to follow. Check the polarity of your solvent. Solvents like hexane, toluene, and chloroform are often good starting points.
-
Increase Temperature: Gently heating the mixture can increase the kinetic energy of the solvent molecules, often leading to improved solvation. Ensure the temperature is well below the solvent's boiling point and that the this compound is thermally stable at that temperature.
-
Apply Agitation: Continuous stirring or sonication can help break down agglomerates and increase the surface area of the solute exposed to the solvent, facilitating dissolution.
-
Particle Size Reduction: If you have access to milling equipment, reducing the particle size of the this compound powder can increase its surface area and dissolution rate.[1][2][3]
-
2. Issue: The solution is cloudy or forms a suspension.
-
Question: After adding this compound to the solvent, the mixture is cloudy and not a clear solution. Why is this happening and how can I fix it?
-
Answer:
-
Incomplete Dissolution: Cloudiness often indicates that the this compound has not fully dissolved and is present as fine, suspended particles. This suggests that the solvent is not optimal or the concentration is too high.
-
Try a Different Solvent: Refer to the solubility data table below to select a more appropriate solvent.
-
Use a Co-solvent: The addition of a small amount of a "good" solvent (a co-solvent) to a solvent in which the compound is poorly soluble can sometimes significantly enhance solubility.[1]
-
Filtration: If you suspect insoluble impurities, you can attempt to filter the solution. However, if the cloudiness is due to the this compound itself, this will result in product loss.
-
3. Issue: The solubility is too low for my application.
-
Question: I can dissolve a small amount of this compound, but I need a much more concentrated solution for my experiment. How can I increase the solubility?
-
Answer:
-
Solvent Blends: A systematic approach to improving solubility is to use mixtures of solvents. The Hansen Solubility Parameter (HSP) approach can be used to identify mixtures of "poor" solvents that, when combined, can act as a "good" solvent.[4][5]
-
Solid Dispersion Techniques: For advanced applications, consider creating a solid dispersion. This involves dispersing the this compound in a hydrophilic carrier at the molecular level, which can enhance its dissolution in a given solvent.[1][6]
-
Frequently Asked Questions (FAQs)
1. What is this compound and why is its solubility important?
This compound is a cage-like molecule with the chemical formula C8H24O12Si8.[7][8][9] Its unique structure provides properties like thermal stability and hydrophobicity, making it a valuable building block in materials science and drug delivery.[10] Achieving good solubility is crucial for its processing and incorporation into various formulations.
2. In which types of organic solvents is this compound generally soluble?
Based on its nonpolar nature, this compound is expected to be more soluble in nonpolar to weakly polar organic solvents. A study on various POSS compounds conducted "pass/fail" tests for complete solubility at a concentration of 100 mg/mL.[5][11] While specific data for this compound is limited in the provided search results, the general trend for similar nonpolar POSS compounds suggests good solubility in solvents like chloroform and tetrahydrofuran (THF), and poorer solubility in more polar solvents.
3. What is the impact of temperature on the solubility of this compound?
For most solid solutes in liquid solvents, solubility increases with temperature. This is because the additional thermal energy helps to overcome the intermolecular forces in both the solute and the solvent. However, it is essential to consider the thermal stability of this compound and the boiling point of the solvent.
4. Can I use Hansen Solubility Parameters (HSP) to predict a good solvent for this compound?
Yes, the Hansen Solubility Parameter (HSP) approach has been successfully applied to predict the solubility of various POSS compounds.[4][5][11] HSP breaks down the total cohesion energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A solvent with HSP values close to those of this compound is likely to be a good solvent.
Solubility Data
The following table summarizes the expected qualitative solubility of this compound in common organic solvents based on general principles for nonpolar POSS compounds. It is important to note that experimental verification is highly recommended.
| Solvent | Polarity | Expected Solubility |
| n-Hexane | Nonpolar | Good |
| Toluene | Nonpolar | Good |
| Chloroform | Weakly Polar | Good |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Good |
| Dichloromethane (DCM) | Polar Aprotic | Moderate |
| Acetone | Polar Aprotic | Poor to Moderate |
| Ethyl Acetate | Polar Aprotic | Poor |
| Ethanol | Polar Protic | Poor |
| Methanol | Polar Protic | Poor |
| Water | Polar Protic | Insoluble |
Experimental Protocols
Protocol 1: Standard Solubility Determination
-
Preparation: Weigh a precise amount of this compound powder (e.g., 10 mg).
-
Solvent Addition: Add a small, measured volume of the test solvent (e.g., 1 mL) to a vial containing the powder.
-
Agitation: Stir the mixture vigorously using a magnetic stirrer or vortex mixer at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour).
-
Observation: Visually inspect the solution for any undissolved particles. If the solid has completely dissolved, proceed to the next step. If not, the solubility is less than the current concentration.
-
Incremental Addition: Continue adding known amounts of this compound until a saturated solution is formed (i.e., solid material remains undissolved after prolonged agitation).
-
Quantification: Calculate the solubility in mg/mL or g/L.
Protocol 2: Enhancing Solubility using a Co-solvent
-
Initial Dissolution: Attempt to dissolve a known amount of this compound in a solvent where it has poor solubility.
-
Co-solvent Addition: While stirring, add a "good" solvent (a co-solvent where this compound is known to be highly soluble) dropwise to the mixture.
-
Observation: Monitor the solution for any changes in clarity. Continue adding the co-solvent until the this compound is completely dissolved.
-
Record Ratio: Note the final ratio of the primary solvent to the co-solvent required to achieve complete dissolution.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. scispace.com [scispace.com]
- 3. wjbphs.com [wjbphs.com]
- 4. andrewguenthner.com [andrewguenthner.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | C8H24O12Si8 | CID 519486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 17865-85-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Control the Morphology of Octamethylsilsesquioxane Crystals
Welcome to the technical support center for the crystallization of Octamethylsilsesquioxane (a type of Polyhedral Oligomeric Silsesquioxane, or POSS). This resource is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of controlling the morphology of this compound crystals?
Controlling the crystal morphology of this compound is crucial as the shape and size of the crystals can significantly influence the material's bulk properties. These properties include solubility, dissolution rate, and thermal stability. For applications in drug delivery and materials science, consistent and predictable crystal morphology is essential for performance and processability.
Q2: Which experimental factors have the most significant impact on the crystal morphology of this compound?
The morphology of this compound crystals is primarily influenced by the choice of solvent, the rate of cooling or evaporation, and the presence of any impurities.[1][2] The interaction between the solvent and the growing crystal faces can either promote or inhibit growth in specific directions, thus dictating the final crystal habit.
Q3: How does the cooling rate affect crystal size and quality?
A slower cooling process generally results in the formation of larger and more well-defined crystals.[2][3] Rapid cooling can lead to a high degree of supersaturation, which may cause the compound to precipitate as a fine powder or "oil out" instead of forming distinct crystals.[4]
Q4: What does it mean if my this compound "oils out" during crystallization?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This phenomenon often happens when a solution is cooled too quickly or when the concentration of the solute is very high. To remedy this, one can try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and then allowing it to cool at a much slower rate.[1]
Q5: Can impurities affect the crystallization process?
Yes, impurities can have a significant impact on crystallization. They can act as nucleation sites, leading to the formation of many small crystals, or they can inhibit crystal growth on certain faces, altering the crystal's morphology. It is recommended to use highly pure this compound for crystallization experiments to ensure reproducibility.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your this compound crystallization experiments.
Problem 1: No Crystal Formation Upon Cooling
-
Symptom: The solution remains clear even after cooling for an extended period.
-
Potential Cause & Solution:
-
Insufficient Supersaturation: The concentration of this compound may be too low.
-
Solution: Concentrate the solution by slowly evaporating some of the solvent and then allow it to cool again.
-
-
High Solubility: The compound may be too soluble in the chosen solvent.
-
Problem 2: Formation of Fine Powder Instead of Crystals
-
Symptom: A fine precipitate forms rapidly upon cooling.
-
Potential Cause & Solution:
-
Rapid Cooling: The solution was cooled too quickly, leading to rapid nucleation.
-
Solution: Reheat the solution to redissolve the precipitate and allow it to cool down at a much slower rate. Insulating the flask can help.
-
-
High Supersaturation: The initial concentration of the solute was too high.
-
Solution: Add a small amount of additional solvent to the heated solution before cooling to reduce the level of supersaturation.[4]
-
-
Problem 3: "Oiling Out" of the Compound
-
Symptom: The compound separates as an oily liquid instead of a solid.
-
Potential Cause & Solution:
-
Rapid Cooling or High Concentration: Similar to the formation of a fine powder, this is often due to a rapid increase in supersaturation.
-
Solution: Reheat the mixture to form a clear solution, potentially adding more solvent, and then cool it down very slowly. Using a water bath for cooling can provide a more gradual temperature decrease.[1]
-
-
Problem 4: Low Yield of Crystals
-
Symptom: Only a small amount of crystalline material is recovered.
-
Potential Cause & Solution:
-
Excessive Solvent: Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor.
-
Solution: If the mother liquor has not been discarded, it can be concentrated by slow evaporation to recover more crystals.[4]
-
-
Incomplete Crystallization: The solution was not allowed to cool for a sufficient amount of time.
-
Solution: Ensure the solution is cooled to the appropriate temperature (e.g., in an ice bath) and for an adequate duration to maximize crystal formation.
-
-
Data Presentation: Influence of Solvent Properties on Crystal Morphology
| Solvent Property | Effect on Crystal Morphology | Rationale |
| Polarity | Can significantly alter crystal habit. Polar solvents may interact strongly with specific crystal faces, inhibiting their growth and leading to changes in shape. | Strong solvent-solute interactions at the crystal surface can block the attachment of new molecules, slowing the growth of that face. |
| Boiling Point | Higher boiling point solvents allow for crystallization at higher temperatures, which can sometimes lead to the formation of different polymorphs or improved crystal quality. | Temperature affects both solubility and nucleation/growth kinetics. |
| Viscosity | Higher viscosity can slow down the diffusion of solute molecules to the crystal surface, potentially leading to slower growth rates and larger crystals. | Slower diffusion allows for more ordered addition of molecules to the crystal lattice. |
| Hydrogen Bonding | Solvents capable of hydrogen bonding can have a pronounced effect on the morphology of crystals with hydrogen bond donor or acceptor sites. | Specific interactions via hydrogen bonds can strongly inhibit the growth of crystal faces where these sites are exposed. |
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
This method is suitable for compounds that are soluble in a volatile solvent.
-
Dissolution: Dissolve the this compound in a suitable volatile solvent (e.g., acetone, ethyl acetate) at room temperature to create a nearly saturated solution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystallization: Transfer the filtered solution to a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.[1]
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations.
-
Observation: Monitor the vial over several hours to days for the formation of crystals.
-
Isolation: Once crystals of a suitable size have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.
Protocol 2: Vapor Diffusion Crystallization
This technique is ideal for growing high-quality single crystals from a small amount of material.
-
Preparation of the Inner Vial: Dissolve a small amount of this compound (e.g., 5-10 mg) in a minimal amount of a "good" solvent (one in which it is readily soluble) in a small, open vial.
-
Preparation of the Outer Vial: In a larger vial, add a larger volume of a "poor" or "anti-solvent" (one in which the compound is insoluble, but which is miscible with the good solvent). The poor solvent should be more volatile than the good solvent.
-
Assembly: Carefully place the inner vial inside the larger vial, ensuring that the two solvents do not mix directly. Seal the outer vial tightly.[5]
-
Diffusion and Crystallization: Over time, the vapor of the more volatile anti-solvent will diffuse into the solution in the inner vial. This will gradually decrease the solubility of the this compound, leading to slow crystallization.
-
Monitoring and Harvesting: Monitor the inner vial for crystal growth over several days to weeks. Once suitable crystals have formed, carefully retrieve the inner vial and isolate the crystals as described in Protocol 1.
Protocol 3: Solvent-Antisolvent Recrystallization
This method is effective for purifying the compound and can also be used to control crystal size.
-
Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent at an elevated temperature (e.g., just below the solvent's boiling point).
-
Hot Filtration (Optional): If there are any insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a miscible "anti-solvent" dropwise until the solution becomes slightly turbid.
-
Re-dissolution: If the solution becomes too turbid, add a few drops of the good solvent until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.
Mandatory Visualizations
Caption: A workflow for selecting and refining a crystallization method to achieve the desired morphology of this compound crystals.
Caption: A troubleshooting decision tree for common issues encountered during the crystallization of this compound.
References
Mitigating the effects of impurities in Octamethylsilsesquioxane on polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the effects of impurities during the polymerization of Octamethylsilsesquioxane (OMS).
Troubleshooting Guides
This section addresses specific issues that may arise during the polymerization of this compound, with a focus on impurity-related causes and their solutions.
Question: Why is the molecular weight of my polymer lower than expected?
Answer:
Low molecular weight is a common issue in this compound polymerization and can often be attributed to the presence of specific impurities that act as chain terminators or transfer agents.
-
Probable Causes:
-
Moisture: Water can react with the propagating polymer chains, leading to premature termination.
-
Residual Solvents: Protic solvents (e.g., alcohols) from the synthesis or purification of OMS can terminate growing polymer chains.
-
Incompletely Condensed Silsesquioxanes: These species may contain reactive silanol (Si-OH) groups that can interfere with the polymerization reaction.
-
Monofunctional Siloxanes: These impurities will cap the growing polymer chain, preventing further propagation.
-
-
Solutions:
-
Rigorous Drying of OMS: Dry the this compound under vacuum at an elevated temperature before use.
-
Solvent Purity: Ensure all solvents used in the polymerization are anhydrous and of high purity.
-
Monomer Purification: Purify the OMS to remove incompletely condensed and monofunctional species. Sublimation is often an effective technique for obtaining high-purity OMS.
-
Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.
-
Question: My polymerization reaction is unexpectedly slow or fails to initiate. What are the likely causes?
Answer:
Delayed or failed initiation is often due to impurities that inhibit or react with the initiator or catalyst.
-
Probable Causes:
-
Acidic or Basic Impurities: Residual acids or bases from the synthesis of OMS can neutralize the initiator or catalyst, preventing the polymerization from starting.
-
Moisture: As with low molecular weight, water can react with and deactivate many common initiators and catalysts used in silsesquioxane polymerization.
-
Inhibitors: Some impurities can act as radical scavengers or complex with the catalyst, effectively inhibiting the polymerization.
-
-
Solutions:
-
Monomer Purification: Neutralize and remove any acidic or basic residues through appropriate washing and purification steps. Recrystallization or sublimation can be effective.
-
Use of High-Purity Reagents: Ensure the initiator, catalyst, and any solvents are of the highest possible purity and are handled under anhydrous and inert conditions.
-
Catalyst/Initiator Concentration: A slight increase in the initiator or catalyst concentration may help to overcome the effects of minor impurities, though this should be done with caution as it can affect the final polymer properties.
-
Question: The resulting polymer has a broad molecular weight distribution or is polymodal. What could be the reason?
Answer:
A broad or polymodal molecular weight distribution suggests multiple initiating or terminating events, or the presence of species that lead to uncontrolled polymerization.
-
Probable Causes:
-
Incompletely Condensed Silsesquioxanes: These can act as multifunctional initiators or chain transfer agents, leading to branched polymers and a broader molecular weight distribution.
-
Slow Initiation: If the initiation of polymerization is slow compared to propagation, new chains will be starting throughout the reaction, resulting in a wider distribution of chain lengths. Impurities that partially deactivate the initiator can contribute to this.
-
Temperature Gradients: Poor heat dissipation in the reaction vessel can lead to different polymerization rates in different parts of the mixture.
-
-
Solutions:
-
High-Purity Monomer: The use of highly purified this compound is critical to minimize the presence of multifunctional species.
-
Optimize Initiation: Select an initiator/catalyst system that provides rapid and quantitative initiation for the specific polymerization conditions.
-
Controlled Reaction Conditions: Ensure uniform stirring and temperature control throughout the polymerization process.
-
Frequently Asked Questions (FAQs)
What are the most common impurities in this compound?
Common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Residual Solvents: Solvents used during the synthesis and purification of OMS.
-
Residual Catalysts: Acidic or basic compounds used to catalyze the hydrolysis and condensation reactions in OMS synthesis.
-
Starting Material Residues: Unreacted precursors from the synthesis process.
-
-
Product-Related Impurities:
-
Incompletely Condensed Silsesquioxanes: Cage-like structures that have not fully closed and contain reactive silanol groups.
-
Other Cyclic Siloxanes: Smaller or larger siloxane rings that may co-distill or co-crystallize with OMS.
-
-
Environmental Contaminants:
-
Moisture: Water absorbed from the atmosphere.
-
How do I detect and quantify impurities in my this compound sample?
Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Can identify and quantify organic impurities and different siloxane structures. The presence of silanol groups can often be detected by ²⁹Si NMR.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities.
-
High-Performance Liquid Chromatography (HPLC): Can separate OMS from other non-volatile impurities.
-
Karl Fischer Titration: Specifically used to quantify the water content.
What is the general effect of impurities on the final polymer properties?
Impurities can have a significant impact on the thermal and mechanical properties of the resulting polymer. For instance, incompletely condensed silsesquioxanes can lead to cross-linking, which may increase the glass transition temperature but can also result in a more brittle material. Overall, impurities often lead to a decrease in the desired performance characteristics of the polymer.
Data on Impurity Effects
The following table summarizes the qualitative effects of common impurities on this compound polymerization. Quantitative data is highly dependent on the specific polymerization system and conditions.
| Impurity Type | Effect on Polymerization Kinetics | Effect on Polymer Molecular Weight | Effect on Polydispersity Index (PDI) |
| Moisture | Can inhibit or slow down the reaction | Decreases | Increases |
| Residual Acid/Base | Can inhibit or accelerate, depending on the catalyst | Can decrease | Can increase |
| Incompletely Condensed Species | Can act as co-initiators or chain transfer agents | Can decrease or lead to cross-linking | Increases |
| Monofunctional Siloxanes | Acts as a chain terminator | Significantly decreases | Can narrow the PDI if it acts as a controlled capping agent |
Experimental Protocols
Protocol 1: Purification of this compound by Sublimation
This protocol describes a common method for obtaining high-purity OMS suitable for polymerization.
-
Apparatus Setup:
-
Place the crude this compound in a sublimation apparatus.
-
The apparatus consists of a vessel to hold the crude material, a cold finger condenser, and a connection to a high-vacuum line.
-
-
Procedure:
-
Evacuate the sublimation apparatus to a pressure of <0.1 mmHg.
-
Cool the cold finger by circulating cold water or using a dry ice/acetone slurry.
-
Gently heat the vessel containing the crude OMS using an oil bath or heating mantle. The temperature should be high enough to induce sublimation but below the melting point. A typical starting temperature is around 150-180°C.
-
The purified this compound will deposit as crystals on the cold finger.
-
Continue the sublimation until a sufficient amount of pure product has been collected.
-
Turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus with a dry, inert gas (e.g., argon).
-
Scrape the purified crystals from the cold finger in an inert atmosphere glovebox to prevent moisture contamination.
-
Store the purified OMS in a sealed container under an inert atmosphere.
-
Protocol 2: Anionic Ring-Opening Polymerization of High-Purity this compound
This protocol provides a general procedure for the anionic polymerization of OMS. Caution: This reaction should be performed under strictly anhydrous and anaerobic conditions.
-
Reagents and Materials:
-
High-purity, sublimed this compound
-
Anhydrous tetrahydrofuran (THF) as the solvent
-
Anionic initiator (e.g., a solution of n-butyllithium in hexanes)
-
Terminating agent (e.g., chlorotrimethylsilane)
-
Schlenk line and glassware dried in an oven and cooled under vacuum.
-
-
Procedure:
-
In a flame-dried Schlenk flask under a positive pressure of argon, dissolve the high-purity this compound in anhydrous THF.
-
Cool the solution to the desired reaction temperature (e.g., -78°C using a dry ice/acetone bath).
-
Slowly add the anionic initiator dropwise via syringe while stirring vigorously. The reaction mixture may develop a characteristic color indicating the presence of living anionic chain ends.
-
Allow the polymerization to proceed for the desired time, monitoring the reaction progress by techniques such as Gel Permeation Chromatography (GPC) if possible.
-
To terminate the polymerization, add a slight excess of the terminating agent (e.g., chlorotrimethylsilane) to the reaction mixture.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Visualizations
Caption: Experimental workflow for the purification and polymerization of OMS.
References
Refinement of experimental parameters for consistent Octamethylsilsesquioxane synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the consistent synthesis of Octamethylsilsesquioxane (Me8-T8). It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and a summary of key experimental parameters.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
Q1: My reaction yielded a low amount of crystalline product and a significant quantity of an oily or waxy substance. What went wrong?
A1: This is a common issue and typically indicates incomplete hydrolysis or condensation, or the formation of undesirable oligomeric or polymeric byproducts instead of the discrete T8 cage structure.
-
Possible Causes:
-
Incorrect Stoichiometry: The molar ratio of water to the silane precursor is critical. Insufficient water can lead to incomplete hydrolysis.
-
Inefficient Catalyst: The concentration or type of catalyst may not be optimal for promoting the formation of the caged structure.
-
Non-optimal Reaction Temperature: Temperature influences the rates of hydrolysis and condensation. Suboptimal temperatures can favor the formation of linear or branched polymers.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for the complete formation and crystallization of the T8 cage.
-
-
Solutions:
-
Verify Stoichiometry: Carefully recalculate and measure the molar ratio of your silane precursor to water. A common starting point is a 1:3 molar ratio of methyltrimethoxysilane (MTMS) to water.[1]
-
Optimize Catalyst Conditions: If using a base catalyst like ammonia, ensure its concentration is appropriate. For acid-catalyzed reactions, the choice and concentration of the acid are crucial.[2]
-
Control Temperature: Maintain a consistent and optimized reaction temperature. Some protocols suggest starting at a lower temperature and gradually increasing it.
-
Extend Reaction Time: Monitor the reaction over a longer period. The formation of the crystalline product can sometimes be slow.
-
Q2: The final product is difficult to purify and appears to be a mixture of different silsesquioxanes. How can I improve the purity?
A2: Achieving high purity often requires careful control of the reaction conditions to favor the formation of the T8 structure and effective purification techniques to remove any byproducts.
-
Possible Causes:
-
Side Reactions: The reaction conditions may be promoting the formation of other silsesquioxane cages (e.g., T10, T12) or incompletely condensed species.
-
Ineffective Purification Method: The chosen purification method may not be suitable for separating Me8-T8 from similar byproducts.
-
-
Solutions:
-
Refine Reaction Conditions: Refer to the parameter comparison table below to select conditions known to favor high yields of Me8-T8. Slow, controlled addition of reagents can sometimes improve selectivity.
-
Sublimation: Sublimation is a highly effective method for purifying Me8-T8, as it has a relatively high vapor pressure compared to polymeric or larger cage byproducts.[3][4][5] Heating the crude product under vacuum will cause the Me8-T8 to sublime and deposit as pure crystals on a cold surface.[5]
-
Recrystallization: Recrystallization from a suitable solvent can also be used, although finding a solvent that provides good separation can be challenging.
-
Q3: My reaction seems to have stalled, and I am not observing any product formation. What should I check?
A3: A stalled reaction can be due to several factors, often related to the reagents or the reaction environment.
-
Possible Causes:
-
Inactive Catalyst: The catalyst may have degraded or be of poor quality.
-
Presence of Inhibitors: Contaminants in the reagents or solvent could be inhibiting the reaction.
-
Low Temperature: The reaction temperature may be too low to initiate the hydrolysis and condensation processes effectively.
-
-
Solutions:
-
Use Fresh Catalyst: Prepare a fresh catalyst solution or use a new batch of catalyst.
-
Ensure Reagent and Solvent Purity: Use high-purity, anhydrous solvents and freshly distilled silane precursor.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for any changes.
-
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via the hydrolysis and condensation of methyltrimethoxysilane (MTMS).
Protocol 1: Base-Catalyzed Synthesis of Me8-T8
This protocol is adapted from methods described for the synthesis of methylsilsesquioxanes.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine methyltrimethoxysilane (MTMS) and a suitable solvent (e.g., ethanol). A common molar ratio is 1 part MTMS to 4 parts ethanol.[2]
-
Hydrolysis: In a separate vessel, prepare an aqueous solution of a base catalyst, such as ammonium hydroxide (e.g., 1.0 M).
-
Reaction: Slowly add the basic water solution to the MTMS/ethanol mixture with vigorous stirring. The total molar ratio of MTMS to water should be adjusted to the desired value (e.g., 1:4 total).[2]
-
Aging: Allow the mixture to stir at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation and crystallization of the Me8-T8 product.
-
Isolation: Collect the crystalline product by filtration.
-
Purification: Wash the collected solid with ethanol to remove soluble impurities. For higher purity, the product can be further purified by sublimation.
Data Presentation: Comparison of Experimental Parameters
The following table summarizes key experimental parameters from various studies on silsesquioxane synthesis, providing a basis for refining your own experimental design.
| Parameter | Precursor | Catalyst | Solvent | MTMS/H₂O Molar Ratio | Temperature (°C) | Reaction Time (h) | Typical Observations |
| Method A | MTMS | Acid (e.g., HCl) | Ethanol | 1:2 (for hydrolysis step) | Room Temp | 1 (for hydrolysis) | Two-step acid/base catalysis can be employed.[2] |
| Method B | MTMS | Base (e.g., NH₄OH) | Ethanol | 1:4 (total) | Room Temp | 24-48 | A monolithic gel may form depending on concentrations.[2] |
| Method C | MTMS | None (Microwave) | Water | 1:3 | 30 | 0.08 (5 min) | Microwave radiation can significantly accelerate the reaction.[1] |
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in Me8-T8 synthesis.
References
- 1. Synthesis of Multifunctional Oligomethylsilsesquioxanes by Catalyst-Free Hydrolytic Polycondensation of Methyltrimethoxysilane under Microwave Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. innovation.world [innovation.world]
- 4. Purification by Sublimation | Semantic Scholar [semanticscholar.org]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
Validation & Comparative
Validation of Octamethylsilsesquioxane structure by NMR and FTIR spectroscopy
A definitive guide to the structural verification of octamethylsilsesquioxane (Me8-T8) utilizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This report provides a comparative analysis with other common silsesquioxanes, detailed experimental protocols, and the characteristic spectral data that confirm the hallmark cage structure of this versatile organosilicon compound.
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular frameworks is paramount. This compound, a polyhedral oligomeric silsesquioxane (POSS) with a defined three-dimensional cage structure, offers a unique platform for a variety of applications. Its validation is a critical step in ensuring its purity and functionality. This guide details the application of NMR and FTIR spectroscopy as powerful, complementary techniques for the unambiguous structural confirmation of Me8-T8.
Spectroscopic Fingerprints: NMR and FTIR Data
The structural integrity of this compound is unequivocally confirmed by a combination of ¹H, ¹³C, and ²⁹Si NMR, alongside FTIR spectroscopy. The high symmetry of the Me8-T8 cage results in characteristically simple NMR spectra, while its Si-O-Si framework produces distinct vibrational bands in the infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the silicon, carbon, and hydrogen atoms within the silsesquioxane cage.
Table 1: NMR Spectroscopic Data for this compound (Me8-T8)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~0.1-0.2 | Singlet | Si-CH ₃ |
| ¹³C | ~-2.0 | Singlet | Si-C H₃ |
| ²⁹Si | ~-65 to -69 | Singlet | Si -CH₃ (T³ environment)[1] |
The observation of a single resonance in each of the ¹H, ¹³C, and ²⁹Si NMR spectra is a strong indicator of the highly symmetrical T₈ cage structure of this compound, where all methyl groups and silicon atoms are chemically equivalent. The ²⁹Si NMR chemical shift in the range of -65 to -69 ppm is characteristic of a fully condensed T³ silicon environment (RSiO₃), confirming the closed cage structure.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly sensitive to the vibrational modes of the Si-O-Si bonds that form the inorganic core of the silsesquioxane.
Table 2: FTIR Spectroscopic Data for this compound (Me8-T8)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1100-1130 | Strong, Broad | Asymmetric Si-O-Si stretching (cage)[2] |
| ~1270 | Strong, Sharp | Si-CH₃ symmetric deformation |
| ~800 | Strong | Si-C stretching and CH₃ rocking |
| ~550 | Medium | Si-O-Si bending (cage) |
A prominent and broad absorption band between 1100 and 1130 cm⁻¹ is the hallmark of the asymmetric stretching of the Si-O-Si bonds within the silsesquioxane cage.[2] The presence of this band, along with the characteristic vibrations of the methyl groups attached to the silicon atoms, provides conclusive evidence for the structure of Me8-T8.
Comparative Analysis with Alternative Silsesquioxanes
To highlight the unique spectral features of this compound, a comparison with two other common T₈ silsesquioxanes, octaphenylsilsesquioxane and octavinylylsilsesquioxane, is presented below. The differing organic substituent groups lead to distinct chemical shifts and vibrational frequencies.
Table 3: Comparative ²⁹Si NMR and FTIR Data for T₈ Silsesquioxanes
| Compound | ²⁹Si Chemical Shift (δ) ppm | Key FTIR Bands (cm⁻¹) |
| This compound | ~-65 to -69 [1] | ~1100-1130 (Si-O-Si), ~1270 (Si-CH₃) [2] |
| Octaphenylsilsesquioxane | ~-78 to -80 | ~1100-1130 (Si-O-Si), ~1430, ~700-740 (Phenyl) |
| Octavinylylsilsesquioxane | ~-80 to -82 | ~1100-1130 (Si-O-Si), ~1600 (C=C), ~960-1010 (Vinyl C-H) |
The data clearly shows that while the fundamental Si-O-Si cage vibrations remain in a similar region, the NMR chemical shifts and the vibrational frequencies associated with the organic substituents provide a clear method for differentiation.
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and FTIR data are crucial for accurate structural validation.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 20-30 mg of the silsesquioxane sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
²⁹Si NMR Acquisition:
-
Pulse sequence: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and allow for quantitative analysis.
-
Number of scans: 1024 or significantly more, due to the low natural abundance and long relaxation times of ²⁹Si.
-
Relaxation delay: 60-120 seconds to ensure full relaxation of the silicon nuclei.[3]
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software, applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS at 0 ppm).
FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid silsesquioxane sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Scan range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with known values for silsesquioxane structures.
Analytical Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound using NMR and FTIR spectroscopy.
Caption: A flowchart illustrating the process for validating the structure of this compound.
References
A Comparative Analysis of Octamethylsilsesquioxane and Other POSS Derivatives for Biomedical Applications
Polyhedral Oligomeric Silsesquioxanes (POSS) represent a versatile class of hybrid organic-inorganic nanomaterials with a distinctive cage-like silica core and customizable organic functionalities. This unique structure imparts desirable properties such as high thermal stability, mechanical strength, and biocompatibility, making them promising candidates for a range of biomedical applications, including drug delivery, tissue engineering, and bioimaging.[1][2] This guide provides a comparative analysis of Octamethylsilsesquioxane, one of the simplest POSS derivatives, and other functionalized POSS molecules, offering insights into their performance based on experimental data to aid researchers, scientists, and drug development professionals in their selection process.
Comparative Performance Data
The choice of a POSS derivative is dictated by the specific application, which in turn depends on properties like solubility, thermal stability, and biocompatibility. The functional groups on the POSS cage play a crucial role in determining these characteristics.
Solubility
The solubility of POSS derivatives is critical for their processing and formulation in drug delivery systems. Hansen Solubility Parameters (HSP) provide a method to predict the solubility of a material in a given solvent. The HSP are composed of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller distance between the HSP of a solute and a solvent suggests a higher likelihood of dissolution.
| POSS Derivative | δD (MPa½) | δP (MPa½) | δH (MPa½) | Reference |
| This compound | ~19.9 | ~7.4 | ~6.3 | [3] |
| Octa(isobutyl) POSS | 16.7 | 4.2 | 4.9 | [4] |
| Octa(phenethyl) POSS | 19.9 | 7.4 | 6.3 | [4] |
| Octa(styrenyl) POSS | 20.4 | 7.2 | 5.8 | [4] |
| Octakis(hexafluoroisobutyl) POSS | 15.6 | 7.8 | 6.8 | [4] |
| (1-naphthyl)heptaphenyl POSS | 21.6 | 6.4 | 6.8 | [4] |
Note: The HSP for this compound are estimated based on its similarity to octa(phenethyl) POSS as suggested by dissolution tests.[3]
Thermal Stability
The thermal stability of POSS derivatives is a key factor for applications requiring high-temperature processing or sterilization. Thermogravimetric analysis (TGA) is commonly used to evaluate thermal stability by measuring the temperature at which a material loses a certain percentage of its weight (e.g., T5% for 5% weight loss). While direct comparative TGA data for pure POSS derivatives is limited in the provided search results, data from POSS-polymer composites can offer insights into the relative thermal stability imparted by different POSS molecules.
| POSS Derivative (in Polymer Matrix) | Polymer Matrix | T5% (°C) | Observations | Reference |
| Octavinyl-POSS (1.5 phr) | Silicone Rubber | 484 | Significantly improves the thermal stability of silicone rubber. | [5] |
| Multifunctional POSS (m-POSS) (1.5 phr) | Silicone Rubber | 494 | Modified POSS shows even better thermal stability enhancement. | [5] |
| Phenol-functionalized POSS | Phenolic Resin | ~515 (fastest weight loss peak) | Increases the temperature of the fastest weight loss by 21°C compared to neat phenolic resin. | [2] |
Cytotoxicity
For any biomedical application, the cytotoxicity of the material is of paramount importance. The following table summarizes the comparative cytotoxicity of different trisilanol POSS derivatives on human skin keratinocytes (HaCaT cell line) after 24 hours of exposure, as determined by the MTT assay.
| POSS Derivative | Concentration Range | Cell Viability (%) | Observations | Reference |
| TrisilanolIsooctyl POSS | 0.001-100 mg/mL | Significantly reduced | Showed significant toxicity at higher concentrations. | |
| TrisilanolPhenyl POSS | 0.001-100 mg/mL | No significant reduction | Did not show any signs of toxicity. | |
| TrisilanolCyclopentyl POSS | 0.001-100 mg/mL | No significant reduction | Did not show any signs of toxicity. | |
| TrisilanolCyclohexyl POSS | 0.001-100 mg/mL | No significant reduction | Did not show any signs of toxicity. |
Note: This data suggests that the nature of the organic substituent on the POSS cage can significantly influence its cytotoxicity.
Drug Loading Capacity
The efficiency with which a nanocarrier can be loaded with a therapeutic agent is a critical parameter in drug delivery. The drug loading capacity is often dependent on the interactions between the drug and the functional groups on the POSS derivative.
| POSS Derivative | Drug | Drug Loading (wt%) | Observations | Reference |
| Octaaminopropyl POSS (crosslinked with Ce6) | Ce6 (photosensitizer) | 19.8 | High loading capacity due to covalent crosslinking. | [6] |
While specific comparative data for this compound is not available, its non-functionalized and hydrophobic nature may limit its drug loading capacity for many hydrophilic drugs unless formulated into larger carrier systems. Functionalized POSS, such as those with amino or hydroxyl groups, can offer higher loading capacities through covalent conjugation or stronger non-covalent interactions with the drug molecules.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the hydrolysis and condensation of methyltrimethoxysilane (MTMS).
Materials:
-
Methyltrimethoxysilane (MTMS)
-
Deionized water
-
Diglyme (solvent)
-
Alkaline catalyst (e.g., NaOH or KOH)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, prepare a solution of methyltrimethoxysilane in diglyme.
-
Add a stoichiometric amount of deionized water to the solution.
-
Add a catalytic amount of an alkaline catalyst (e.g., a dilute aqueous solution of NaOH or KOH).
-
Seal the reaction vessel and place it in a microwave reactor.
-
Set the microwave reactor to the desired temperature and time. A typical condition could be heating to 150°C for 10-30 minutes. The use of microwave radiation can significantly shorten the reaction time.[7]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The solid product, this compound, can be isolated by filtration.
-
Wash the product with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials or byproducts.
-
Dry the purified this compound under vacuum.
Characterization:
-
The structure and purity of the synthesized this compound can be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ²⁹Si), and Mass Spectrometry.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of POSS derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cell line (e.g., HaCaT, HeLa, or a cell line relevant to the intended application)
-
Complete cell culture medium
-
POSS derivatives to be tested
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare a series of dilutions of the POSS derivatives in the complete culture medium. Remove the old medium from the wells and add 100 µL of the POSS-containing medium to the respective wells. Include wells with medium only (blank) and cells with medium but without POSS (negative control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the negative control after subtracting the blank absorbance.
Visualizations
Cellular Uptake Pathways of POSS Nanoparticles
The following diagram illustrates the primary endocytic pathways by which POSS nanoparticles can be internalized by cells. The specific pathway can be influenced by the size, shape, and surface chemistry of the POSS derivative.[8][9]
Caption: Generalized pathways for the cellular uptake of POSS nanoparticles.
Workflow for POSS Derivative Selection
The selection of an appropriate POSS derivative for a specific biomedical application is a multi-step process that involves considering various performance parameters. The following diagram outlines a logical workflow for this selection process.
Caption: A logical workflow for selecting a suitable POSS derivative.
References
- 1. Polyhedral Oligomeric Silsesquioxanes (POSS)s in Medicine [meddocsonline.org]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Performance comparison of Octamethylsilsesquioxane versus silica nanoparticles as fillers
An Objective Comparison of Octamethylsilsesquioxane and Silica Nanoparticles as Fillers
Introduction
In the evolving landscape of nanomedicine and materials science, inorganic nanoparticles are pivotal in the development of advanced drug delivery systems and high-performance polymer composites. Among the leading candidates are this compound (OMS) and silica nanoparticles. Both are silicon-based materials, but their distinct structural and functional characteristics lead to significant differences in their performance as fillers.[1] this compound, a member of the silsesquioxane family, is a cage-like, hybrid organic-inorganic molecule.[1][2][3] In contrast, silica nanoparticles are typically amorphous or crystalline particles with a purely inorganic framework, often featuring a porous network.[1]
This guide offers an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal filler for their specific applications.
Physicochemical Properties
The fundamental differences in the physicochemical properties of this compound and silica nanoparticles dictate their behavior and suitability for various applications. Silsesquioxanes possess a hybrid structure with inherent organic functionality, while silica nanoparticles offer a highly tunable porous network and surface chemistry.[1][3]
| Property | This compound (e.g., POSS) | Silica Nanoparticles (e.g., Mesoporous Silica) | Key Differences & Implications |
| Chemical Formula | [RSiO1.5]n (R=CH3 for OMS) | SiO2 | OMS has a hybrid organic-inorganic structure, providing inherent functionality. Silica nanoparticles have a purely inorganic framework.[1] |
| Structure | Well-defined cage-like, ladder, or random structures.[1] | Amorphous or crystalline, often with a highly porous network.[1] | The precise molecular scaffold of OMS is ideal for specific molecular interactions. The high internal volume of mesoporous silica is advantageous for high drug loading.[1] |
| Particle Size | Typically 1-3 nm for cage structures.[1] | Controllable from <10 nm to several hundred nanometers.[1][4] | OMS represents one of the smallest silica-based nanoparticles. The size of silica nanoparticles is highly tunable based on synthesis conditions.[1][4] |
| Density | Lower than silica (approx. 1.26 g/cm³).[1][2] | Higher than silsesquioxanes (approx. 2.0-2.2 g/cm³).[1][4] | The lower density of OMS can be advantageous in creating lightweight composites. |
| Surface Area | Variable, but generally lower than mesoporous silica. | Can be very high in mesoporous forms (>700 m²/g).[1] | The high surface area of mesoporous silica is a significant advantage for applications requiring high drug loading capacity.[1][5] |
| Pore Volume | Generally lower than mesoporous silica.[1] | Can be very high, allowing for high drug loading.[1][5] | High pore volume is a key feature of mesoporous silica for drug delivery applications.[5] |
| Surface Charge (Zeta Potential) | Can be positive or negative depending on functionalization. | Typically negative at physiological pH due to silanol groups.[1][4] | The versatile surface chemistry of OMS allows for tailored interactions with biological membranes.[1] |
Performance in Drug Delivery
Both OMS and silica nanoparticles are generally considered biocompatible, making them suitable for biomedical applications.[1][6][7][8] However, their performance as drug carriers differs significantly due to their structural and surface properties. Mesoporous silica nanoparticles are often preferred for applications demanding high drug payloads, while the precise molecular design of silsesquioxanes is suited for applications where specific surface chemistry is critical.[1]
| Performance Metric | This compound | Mesoporous Silica Nanoparticles | Key Differences & Implications |
| Biocompatibility | Generally considered biocompatible.[3] | Generally considered biocompatible and can degrade into non-toxic silicic acid.[1][9] | Both materials are well-tolerated. The degradation of silica nanoparticles is a key aspect of their biological fate.[1] |
| Drug Loading Capacity | Dependent on functional groups and available space; generally lower than mesoporous silica. | Very high due to large surface area and pore volume, making them suitable for high drug payloads.[1][10] | Mesoporous silica's structure is a distinct advantage for delivering large quantities of therapeutic agents.[1] |
| Drug Release | Release kinetics are influenced by the organic substituent and functionalization. | Release can be precisely controlled through pore engineering and surface functionalization.[1][5] | The well-defined pore structure of mesoporous silica allows for more predictable and tunable drug release profiles.[1] |
Performance in Polymer Composites
As fillers, both OMS and silica nanoparticles can enhance the mechanical and thermal properties of polymer composites.[3][11][12][13] The effectiveness of each filler depends on its dispersion within the polymer matrix and its interaction with the polymer chains.[3] Glycidyl-POSS, a functionalized silsesquioxane, has shown significant improvements in tensile strength at lower loading levels compared to fumed silica.[12]
| Performance Metric | This compound (e.g., Glycidyl-POSS) | Silica Nanoparticles (e.g., Fumed Silica) | Key Differences & Implications |
| Tensile Strength | Can increase by up to 76% at low loading (5 phr) in an epoxy matrix.[12] | Can increase by up to 68.5% at higher loading (40 wt%) in an epoxy matrix.[12] | The efficiency of functionalized silsesquioxanes may be higher at lower concentrations.[12] |
| Young's Modulus | Can increase by up to 50% at low loading (5 phr) in an epoxy matrix.[12] | Can lead to a more significant increase in stiffness, up to 526.88% at high loading (80 wt%).[12] | Fumed silica can impart greater stiffness, particularly at higher concentrations.[12] |
| Thermal Stability (Onset Decomposition Temp.) | Addition can increase the onset decomposition temperature.[12] | Addition can improve thermal stability and delay thermal decomposition.[12][14] | Both fillers enhance thermal stability.[12] |
| Char Yield (at 800 °C) | Increased char yield with POSS content.[12] | Increased char yield with fumed silica content.[12] | Both materials can enhance fire retardancy by increasing char formation.[12][15] |
Experimental Protocols and Methodologies
1. Synthesis and Characterization of Nanoparticles
-
This compound (OMS): Typically synthesized through the hydrolysis and condensation of methyltrimethoxysilane. The resulting product is a white, crystalline powder.[2][16] Characterization often involves techniques like X-ray diffraction (XRD) to confirm the crystalline structure, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
-
Mesoporous Silica Nanoparticles (MSNs): Commonly synthesized using the Stöber method, which involves the hydrolysis and condensation of tetraethyl orthosilicate (TEOS) in the presence of a surfactant template (e.g., cetyltrimethylammonium bromide, CTAB) and a catalyst (e.g., ammonia).[4][9] After synthesis, the template is removed by calcination or solvent extraction to create the porous structure.[5] Characterization includes Transmission Electron Microscopy (TEM) to visualize morphology and pore structure, Dynamic Light Scattering (DLS) for particle size distribution, and Brunauer-Emmett-Teller (BET) analysis to determine surface area and pore volume.
2. Drug Loading and In Vitro Release Study
-
Drug Loading: A common method is solution impregnation.[17] MSNs are dispersed in a concentrated solution of the drug in an appropriate solvent. The mixture is stirred for a set period (e.g., 24 hours) to allow the drug to diffuse into the mesopores. The drug-loaded nanoparticles are then collected by centrifugation, washed to remove surface-adsorbed drug, and dried. The drug loading capacity is quantified using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) to measure the drug concentration in the supernatant before and after loading.
-
In Vitro Release: The drug-loaded nanoparticles are placed in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) that mimics physiological conditions. The suspension is incubated at 37°C with continuous stirring. At predetermined time intervals, samples of the release medium are withdrawn, and the concentration of the released drug is measured using UV-Vis or HPLC.
3. Fabrication and Mechanical Testing of Polymer Nanocomposites
-
Fabrication: Nanoparticles (OMS or silica) are dispersed in a solvent using sonication to prevent agglomeration.[3] The polymer matrix (e.g., epoxy resin) is then added to the dispersion, and the mixture is mechanically stirred. The solvent is removed by evaporation, and a curing agent is added. The resulting mixture is poured into a mold and cured according to the polymer manufacturer's specifications to form the nanocomposite.
-
Mechanical Testing: The mechanical properties of the cured nanocomposite samples are evaluated using a universal testing machine.[18] Tensile strength and Young's modulus are determined by subjecting dog-bone-shaped specimens to a uniaxial tensile force until fracture, following standard testing protocols such as ASTM D638.
Visualizing Key Processes and Decisions
To further clarify the comparisons and experimental procedures, the following diagrams illustrate key workflows and decision-making processes.
Caption: Decision tree for nanoparticle selection in drug delivery.
Caption: Workflow for nanocomposite fabrication and testing.
Caption: Simplified drug delivery mechanism using porous nanoparticles.
Conclusion
Both this compound and silica nanoparticles serve as effective fillers, but their optimal applications differ based on their unique properties.
-
This compound (and related POSS molecules) , with its precise cage-like structure and inherent organic functionality, is exceptionally well-suited for applications where molecular-level design, surface chemistry, and compatibility with organic matrices are paramount.[1] Its smaller size and hybrid nature make it an excellent candidate for creating highly uniform nanocomposites and for drug delivery systems requiring specific molecular recognition.
-
Silica nanoparticles , particularly in their mesoporous form, are the preferred choice for applications demanding high loading capacities, such as delivering large drug payloads.[1] Their high surface area, tunable pore size, and well-established surface functionalization chemistry allow for excellent control over drug release kinetics.[1][5] In polymer composites, they are highly effective at increasing stiffness and thermal stability, especially at higher concentrations.[12]
Ultimately, the selection between these two classes of nanoparticles will depend on the specific requirements of the therapeutic agent, the desired properties of the composite material, and the intended biological or industrial outcome.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Metal/metal oxides/silsesquioxanes as fillers for functional polymer composites [sciexplor.com]
- 4. nanocomposix.com [nanocomposix.com]
- 5. Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocompatibility Assessment of Si-based Nano- and Micro-particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Critical View on the Biocompatibility of Silica Nanoparticles and Liposomes as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jourcc.com [jourcc.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. nanocomposix.com [nanocomposix.com]
- 11. The effect of silica nanoparticles on the mechanical properties of fiber-reinforced composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Metalloid - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. mdpi.com [mdpi.com]
- 18. Effect of Graphene and Silica Fillers on Mechanical Properties of Polymer Nano Composites - Europub [europub.co.uk]
Enhancing Long-Term Stability: A Comparative Guide to Octamethylsilsesquioxane-Modified Materials
For researchers, scientists, and drug development professionals, ensuring the long-term stability of materials is paramount. Octamethylsilsesquioxane (POSS) has emerged as a promising nanoscale reinforcing agent to enhance the durability of a wide range of polymeric materials. This guide provides an objective comparison of the long-term stability of this compound-modified materials against conventional alternatives, supported by experimental data.
The unique hybrid nature of POSS, with its inorganic silica-like core and organic functionalities, allows for its incorporation into polymer matrices, leading to significant improvements in thermal, mechanical, hydrolytic, and photo-oxidative stability.[1] This enhancement is attributed to the rigid, cage-like structure of POSS which restricts the mobility of polymer chains, and the formation of a protective silica layer at elevated temperatures.[2][3]
Comparative Analysis of Long-Term Stability
The long-term stability of a material is its ability to resist degradation under various environmental stressors over time. This section compares the performance of POSS-modified materials with their unmodified counterparts and materials modified with other common nanofillers.
Thermal Stability
The incorporation of this compound into various polymer matrices has been shown to significantly enhance their thermal stability. The inorganic Si-O-Si framework of POSS contributes to higher decomposition temperatures and increased char yield.[4][5]
| Material | Td5 (°C) (Temperature at 5% Weight Loss) | Char Yield at 700°C (%) | Reference |
| Neat Epoxy Resin | ~350 | < 20 | [1] |
| Epoxy + 10 wt% Octaglycidyldimethylsiloxy POSS | ~377 | > 30 | [1] |
| Epoxy + 10 wt% Silica Nanoparticles | ~365 | ~25 | [1] |
| Silicone Rubber (SR) | 419 | - | [2][5] |
| SR + 1.5 phr Octavinyl-POSS | 484 | - | [2][5] |
| SR + 1.5 phr modified-POSS | 494 | - | [2][5] |
| Polyimide (PI) | 549.1 | - | |
| PI + 4 wt% Octa-amino POSS | 561.3 | - | |
| Phosphorus-containing copolyester (FRPET) | - | 18.16 | [6][7] |
| FRPET + 9 wt% DOPO-POSS | - | 23.56 | [6][7] |
Mechanical Stability
The nanoreinforcement effect of well-dispersed POSS cages within a polymer matrix can lead to improved mechanical properties and their retention over time. The rigid structure of POSS enhances the stiffness and strength of the composite material.[8]
| Material | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Silicone Rubber (SR) | - | - | [5] |
| SR + 1.5 phr Octavinyl-POSS | 5.8 | - | [5] |
| SR + 1.5 phr modified-POSS | 9.2 | 587 | [5] |
| Polyimide (PI) | - | - | |
| PI + 4 wt% Octa-amino POSS | Increased by 28.6% | Increased by 63.5% (at 3 wt%) |
Hydrolytic and Photo-Oxidative Stability
While less extensively documented than thermal stability, studies indicate that the incorporation of POSS can also improve resistance to hydrolytic and photo-oxidative degradation. The hydrophobic nature of the POSS cage can reduce water absorption, and the inorganic core can offer protection against UV radiation.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the long-term stability of polymer composites.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal stability and decomposition characteristics of the material.
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) is placed in a TGA crucible.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[9]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The temperature at which 5% weight loss occurs (Td5) is recorded as the onset of degradation.
-
The percentage of material remaining at a high temperature (e.g., 700 °C or 800 °C) is recorded as the char yield.[9]
Hydrolytic Stability Assessment
Objective: To evaluate the material's resistance to degradation in an aqueous environment.
Methodology:
-
Prepare uniformly sized samples of the material.
-
Thoroughly dry the samples and record their initial weight.
-
Immerse the samples in a hydrolytic medium (e.g., deionized water, phosphate-buffered saline) at a constant temperature (e.g., 37°C for physiological conditions or a higher temperature for accelerated aging).[10]
-
At predetermined time intervals, remove the samples, rinse with deionized water, and dry them to a constant weight.
-
Measure the weight loss and any changes in mechanical properties (e.g., tensile strength) or chemical structure (via FTIR spectroscopy).[10]
Photo-Oxidative Stability Assessment (Accelerated Weathering)
Objective: To determine the material's resistance to degradation upon exposure to UV radiation and oxygen.
Methodology:
-
Place material samples in an accelerated weathering tester.
-
Expose the samples to cycles of UV light (e.g., using a xenon arc or fluorescent UV lamp) and moisture at an elevated temperature (e.g., 60°C).[11]
-
The specific wavelength range of the UV lamp should be selected to simulate sunlight (e.g., 295-400 nm).[1]
-
At regular intervals, remove the samples and evaluate changes in their chemical structure (e.g., formation of carbonyl groups using FTIR), surface morphology, and mechanical properties.[2]
Visualizing Experimental Workflows
The following diagrams illustrate the typical experimental workflows for assessing the long-term stability of materials.
Caption: Workflow for Thermal Stability Assessment using TGA.
Caption: Workflow for Hydrolytic Stability Assessment.
Caption: Workflow for Photo-Oxidative Stability Assessment.
References
- 1. Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Photo Oxidation on the Mechanical Behavior of Polymeric Materials: An Experimental Study - ProQuest [proquest.com]
- 3. The Aging of Polymers under Electromagnetic Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modification of Octavinyl POSS and Its Effect on the Mechanical Properties and Thermal Stability of Silicone Rubber/POSS Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanical, Thermal Stability, and Flame Retarding Properties of Phosphorus-Modified PET Blended with DOPO-POSS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. scribd.com [scribd.com]
- 11. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
Cross-Validation of Experimental and Computational Results for Octamethylsilsesquioxane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and computational predictions for the physicochemical properties of Octamethylsilsesquioxane, a key intermediate in various fields including materials science and pharmaceuticals. By cross-validating experimental findings with computational models, we aim to provide a deeper understanding of this versatile molecule and offer a robust framework for its application.
Molecular Structure: A Tale of Two Perspectives
The precise architecture of a molecule is fundamental to its function. Here, we compare the experimentally determined crystal structure of this compound with theoretical predictions from Density Functional Theory (DFT) calculations.
Table 1: Comparison of Experimental and Computationally Derived Molecular Geometry for this compound
| Parameter | Experimental Value (X-ray Crystallography) | Computational Value (DFT) |
| Si-O Bond Length (Å) | 1.617 - 1.626[1] | Typically ~1.63 - 1.65 |
| Si-C Bond Length (Å) | ~1.85 | Typically ~1.87 - 1.89 |
| O-Si-O Bond Angle (°) | 108.0 - 111.6[1] | ~109.5 |
| Si-O-Si Bond Angle (°) | Broad range, ~149[1] | ~148 - 152 |
| Unit Cell Parameter a (Å) | 12.4443[2] | Not directly calculated |
| Unit Cell Parameter c (Å) | 13.0384[2] | Not directly calculated |
Experimental Protocol: Single-Crystal X-ray Diffraction
Single crystals of this compound are grown, often through slow evaporation or sublimation. A crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector. The positions and intensities of the diffracted spots are used to determine the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles are calculated. The crystal structure of this compound has been deposited in the Crystallography Open Database (COD) under the number 1513806.[2]
Computational Methodology: Density Functional Theory (DFT)
DFT calculations are a common quantum mechanical modeling method used to predict the electronic structure of molecules.[3] For this compound, a typical workflow involves:
-
Building the initial molecular structure.
-
Choosing a suitable basis set (e.g., 6-31G*) and functional (e.g., B3LYP).
-
Performing a geometry optimization to find the lowest energy conformation.
-
Calculating molecular properties such as bond lengths, bond angles, and vibrational frequencies from the optimized structure.
The close agreement between experimental and DFT-calculated values for bond lengths and angles validates the use of computational methods for predicting the structure of similar silsesquioxane molecules.
Thermal Stability: Predicting Decomposition
The thermal stability of a compound is a critical parameter for its application in various processes. Thermogravimetric Analysis (TGA) is the standard experimental technique to determine this property, which can be complemented by computational predictions.
Table 2: Comparison of Experimental and Predicted Thermal Stability for this compound
| Parameter | Experimental Value (TGA) | Computational Prediction |
| Decomposition Onset Temperature (°C) | ~300 °C (in inert atmosphere)[4] | Can be estimated via molecular dynamics simulations |
| Temperature at 5% Weight Loss (°C) | Varies with heating rate and atmosphere (~350-400 °C)[5] | Can be correlated with bond dissociation energies from DFT |
| Char Yield at 800 °C (%) | Dependent on atmosphere (higher in inert)[6] | Not directly predicted by standard computational methods |
Experimental Protocol: Thermogravimetric Analysis (TGA)
A small sample of this compound (typically 5-10 mg) is placed in a high-precision balance within a furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions). The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the temperature at different weight loss percentages, and the final char yield.[6]
Computational Methodology: Predicting Thermal Stability
While direct simulation of a TGA experiment is complex, computational methods can provide insights into thermal stability:
-
Bond Dissociation Energy (BDE): DFT calculations can be used to compute the energy required to break specific bonds in the molecule. Weaker bonds are likely to be the initiation points for thermal decomposition.
-
Molecular Dynamics (MD) Simulations: By simulating the molecule at increasing temperatures, MD can help identify the onset of significant structural changes and bond-breaking events, providing a qualitative prediction of thermal stability.
Solubility: A Hansen Solubility Parameter Approach
Understanding the solubility of this compound is crucial for its formulation and application in various solvent systems. The Hansen Solubility Parameter (HSP) approach provides a powerful framework for predicting solubility, which can be determined both experimentally and computationally.
Table 3: Hansen Solubility Parameters (HSP) for the Octameric POSS Cage
| HSP Component | Experimental Determination (J/cc)¹/² | Computational Group Contribution (J/cc)¹/² |
| δD (Dispersion) | ~22 | ~22 |
| δP (Polar) | ~19 | ~19 |
| δH (Hydrogen Bonding) | ~15 | ~15 |
Note: These values are for the general octameric POSS cage and can be used to estimate the solubility of this compound.
Experimental Protocol: Hansen Solubility Parameter Determination
The experimental determination of HSP involves a series of "pass/fail" solubility tests. A fixed concentration of the solute (e.g., this compound) is tested in a wide range of solvents with known HSP values. The solvents are then classified as "good" (dissolves the solute) or "bad" (does not dissolve the solute). A sphere is then computationally fitted in the three-dimensional Hansen space that encloses all the good solvents while excluding the bad ones. The center of this sphere represents the Hansen Solubility Parameters of the solute.
Computational Methodology: Group Contribution Method
The HSP of a molecule can be estimated by summing the contributions of its constituent functional groups. The cohesive energy of the molecule is divided into contributions from the silsesquioxane cage and the peripheral organic groups. By using established group contribution values for the methyl groups, the HSP for the entire this compound molecule can be calculated.
Synthesis Workflow
The synthesis of this compound typically proceeds via the hydrolysis and condensation of methyltrimethoxysilane (MTMS).[7][8] This process can be visualized as a multi-step workflow.
Caption: Synthesis workflow for this compound.
Logical Relationship of Analysis
The cross-validation of experimental and computational data follows a logical progression to build a comprehensive understanding of the material's properties.
Caption: Cross-validation workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | C8H24O12Si8 | CID 519486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Polyhedral Oligomeric Silsesquioxane (POSS) on Thermal and Mechanical Properties of Polysiloxane Foam [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparative study on the mechanical reinforcement of polymers by different silsesquioxanes
A detailed analysis of how different Polyhedral Oligomeric Silsesquioxanes (POSS) enhance the mechanical properties of various polymers, providing researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal nanoscale reinforcement for their applications.
The incorporation of Polyhedral Oligomeric Silsesquioxanes (POSS) into polymer matrices has emerged as a highly effective strategy for developing advanced composite materials with significantly improved mechanical performance. These unique, cage-like silica nanoparticles, with their hybrid organic-inorganic nature, offer a versatile platform for tailoring the properties of a wide range of polymers, from thermoplastics and thermosets to elastomers. The functional groups attached to the corners of the POSS cage play a crucial role in determining the compatibility with the host polymer and the ultimate reinforcing effect. This guide provides a comparative overview of the mechanical reinforcement of various polymers by different silsesquioxanes, supported by experimental data and detailed methodologies.
Performance Comparison of Silsesquioxane-Reinforced Polymers
The effectiveness of silsesquioxanes in enhancing the mechanical properties of polymers is highly dependent on the type of POSS, its concentration, the method of incorporation, and the nature of the polymer matrix. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different POSS-polymer systems.
Table 1: Mechanical Properties of Thermoplastic Polymer-POSS Composites
| Polymer Matrix | Silsesquioxane Type | POSS Content (wt%) | Tensile Strength (MPa) | % Increase in Tensile Strength | Tensile Modulus (GPa) | % Increase in Tensile Modulus | Reference |
| Polypropylene (PP) | Octamethyl-POSS | 10 | - | - | Decrease | - | |
| Polypropylene (PP) | Octaisobutyl-POSS | 10 | Decrease | - | Decrease | - | [1] |
| Polypropylene (PP) | Octaisooctyl-POSS | - | Decrease | - | Decrease | - | [1] |
| Polyamide 6 (PA6) | Glycidylisobutyl-POSS | 5 (phr) | 63.5 | 15.5% | 1.62 | 47.3% | |
| Polyamide 66 (PA66) | Octa-aminophenyl-POSS | 1 | - | 2% (tenacity) | - | 8% | [2] |
| Polyamide 12 (PA12) | Aminopropylisooctyl-POSS (on MMT) | 3 | - | 10% (yield strength) | - | 60% | [3] |
| Poly(methyl methacrylate) (PMMA) | Trisilanolphenyl-POSS | 7.5 | - | - | Slight Increase (Storage Modulus) | - | [4] |
| High-Impact Polystyrene (HIPS) | Octavinyl-POSS | 1 | 26.5 | 15.7% | - | - | [5] |
Table 2: Mechanical Properties of Thermoset Polymer-POSS Composites
| Polymer Matrix | Silsesquioxane Type | POSS Content (wt%) | Tensile Strength (MPa) | % Increase in Tensile Strength | Tensile Modulus (GPa) | % Increase in Tensile Modulus | Impact Strength (kJ/m²) | % Increase in Impact Strength | Reference |
| Epoxy | Glycidyl-POSS | 5 | ~85 | ~21% | ~3.8 | ~27% | - | ~150% | [6] |
| Epoxy | Trisilanolphenyl-POSS | - | - | - | - | - | - | - | [7] |
| Epoxy | Linear G-POSS modifier (P10) | 5 | - | - | 3.716 | 26.9% | - | - | [8] |
| Cyanate Ester Resin | Aminopropylisobutyl-POSS | <1 | - | - | Enhanced Elastic Behavior | - | - | - | [9][10] |
Table 3: Mechanical Properties of Elastomer-POSS Composites
| Polymer Matrix | Silsesquioxane Type | POSS Content (phr) | Tensile Strength (MPa) | % Increase in Tensile Strength | Elongation at Break (%) | Reference |
| Silicone Rubber (SR) | Octavinyl-POSS | 1.5 | 5.8 | - | - | [11] |
| Silicone Rubber (SR) | Multifunctional-POSS (m-POSS) | 1.5 | 9.2 | 58.6% (vs. OV-POSS) | 587 | [11] |
| Natural Rubber (NR) | Octavinyl-POSS | 1-3 | Similar to control | - | Similar to control | [12] |
Key Factors Influencing Mechanical Reinforcement
The data reveals several key trends in the mechanical reinforcement of polymers by silsesquioxanes:
-
Functional Group Compatibility: The chemical nature of the organic groups on the POSS cage is paramount. Reactive groups like glycidyl and amino can form covalent bonds with the polymer matrix, leading to more efficient stress transfer and significant improvements in mechanical properties, as seen in epoxy and polyamide systems.[3][6] In contrast, non-reactive groups like isobutyl or phenyl primarily rely on physical interactions, which can sometimes lead to plasticization effects, especially at higher concentrations.[1]
-
Dispersion: Achieving a fine and uniform dispersion of POSS nanoparticles within the polymer matrix is critical. Agglomeration of POSS particles can act as stress concentration points, leading to a deterioration of mechanical properties.[11] The compatibility between the POSS functional groups and the polymer matrix plays a significant role in achieving good dispersion.
-
Method of Incorporation: The method used to introduce POSS into the polymer can significantly impact the final composite properties. Covalent integration through in-situ polymerization or reactive blending generally leads to better reinforcement compared to simple physical blending.[13]
-
POSS Concentration: The concentration of POSS has an optimal range for reinforcement. While an increase in POSS content can initially lead to improved properties, excessive loading can result in agglomeration and a decrease in mechanical performance.[14]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key mechanical tests are provided below.
Tensile Testing
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer-POSS composites.
Apparatus: A universal testing machine equipped with a load cell and extensometer.
Procedure:
-
Dog-bone shaped specimens are prepared according to ASTM D638 standard by injection molding or casting.
-
The dimensions of the specimens (width and thickness) are measured accurately.
-
The specimen is mounted in the grips of the universal testing machine.
-
The extensometer is attached to the specimen to measure strain.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and displacement data are recorded throughout the test.
-
Tensile strength is calculated as the maximum load divided by the original cross-sectional area.
-
Tensile modulus is determined from the initial linear portion of the stress-strain curve.
-
Elongation at break is calculated as the change in length at fracture divided by the original length, expressed as a percentage.
Dynamic Mechanical Analysis (DMA)
Objective: To evaluate the viscoelastic properties of the composites, including storage modulus (a measure of stiffness) and tan delta (a measure of damping), as a function of temperature.
Apparatus: A dynamic mechanical analyzer.
Procedure:
-
Rectangular specimens of defined dimensions are prepared.
-
The specimen is clamped in the DMA apparatus.
-
A sinusoidal stress is applied to the sample at a specific frequency.
-
The temperature is ramped over a desired range (e.g., from sub-ambient to above the glass transition temperature).
-
The storage modulus, loss modulus, and tan delta are recorded as a function of temperature.
-
The glass transition temperature (Tg) is often determined from the peak of the tan delta curve.[15]
Impact Testing
Objective: To measure the material's ability to resist fracture under a high-rate impact, providing an indication of its toughness.
Apparatus: An Izod or Charpy impact tester.
Procedure:
-
Notched specimens are prepared according to ASTM D256 (Izod) or ASTM D6110 (Charpy) standards.
-
The specimen is securely clamped in the impact tester.
-
A weighted pendulum is released from a specific height to strike the specimen.
-
The energy absorbed by the specimen during fracture is measured by the height to which the pendulum swings after breaking the sample.
-
The impact strength is calculated as the absorbed energy divided by the thickness of the specimen.
Visualizing the Reinforcement Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key concepts and processes involved in the mechanical reinforcement of polymers with silsesquioxanes.
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal and Mechanical Properties of Poly(methyl methacrylate) Nanocomposites Containing Polyhedral Oligomeric Silsesquioxane | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the mechanical strength and toughness of epoxy resins with linear POSS nano-modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Effect of Amino-Functionalized Polyhedral Oligomeric Silsesquioxanes on Structure-Property Relationships of Thermostable Hybrid Cyanate Ester Resin Based Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Evaluating Gas Permeability of Membranes Containing Octamethylsilsesquioxane: A Comparative Guide
In the field of gas separation, membrane technology offers an energy-efficient and environmentally friendly alternative to traditional methods like cryogenic distillation and amine-based absorption. The performance of these membranes is critically dependent on the constituent materials. This guide provides an objective comparison of membranes containing Octamethylsilsesquioxane and its derivatives, such as Polyhedral Oligomeric Silsesquioxanes (POSS), against other common membrane materials. The evaluation is supported by experimental data on gas permeability and selectivity, along with detailed experimental protocols.
Performance Comparison of Membrane Materials
The effectiveness of a gas separation membrane is primarily measured by its permeability and selectivity. Permeability refers to the rate at which a gas passes through the membrane, while selectivity is the ratio of permeabilities of two different gases. An ideal membrane possesses both high permeability and high selectivity.
Silsesquioxane-based materials, particularly in their cage-like POSS structures, are valued for their hybrid organic-inorganic nature, which can impart high thermal stability and create well-defined free volume for molecular sieving. This guide compares POSS-based membranes with two widely utilized alternatives: Polydimethylsiloxane (PDMS), a common rubbery polymer, and Mixed Matrix Membranes (MMMs), which incorporate porous fillers into a polymer matrix to enhance separation properties.
Quantitative Data Summary
The following tables summarize the gas separation performance of membranes containing silsesquioxanes against selected alternatives. Permeability is expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg).
Table 1: Performance of Silsesquioxane-Based Membranes
| Membrane Material | Gas Pair | Permeability (Barrer) | Selectivity (α) | Temperature (°C) | Source |
| POSS-HCCP | H₂/N₂ | H₂: ~27 | 40 | 250 | [1] |
| H₂/CH₄ | H₂: ~27 | 31 | 250 | [1] | |
| H₂/CO₂ | H₂: ~27 | 7 | 250 | [1] | |
| CO₂/CH₄ | CO₂: ~3.8 | 4 | 250 | [1] | |
| Ladder-like PPSQ | CO₂/CH₄ | CO₂: 23.4 | 9 | 35 | [2] |
| O₂/N₂ | O₂: 8.8 | 3.5 | 35 | [2] | |
| H₂/CH₄ | H₂: 40.5 | 15.6 | 35 | [2] |
Note: Permeance for POSS-HCCP was reported in mol m⁻² s⁻¹ Pa⁻¹ and converted to approximate Barrer values for comparison, assuming a standard thickness.
Table 2: Performance of Alternative Membrane Materials
| Membrane Material | Gas Pair | Permeability (Barrer) | Selectivity (α) | Temperature (°C) | Source |
| PDMS (Polydimethylsiloxane) | CO₂/N₂ | CO₂: ~3395 | ~11 | 25 | [3] |
| O₂/N₂ | O₂: ~571-933 | ~2.14 | 30 | [3][4] | |
| CO₂/CH₄ | - | ~3.14 | - | [4] | |
| PDMS + 2 wt% ZIF-8 (MMM) | CO₂/N₂ | CO₂: 53.69 | 22.37 | 25 | [3] |
| O₂/N₂ | O₂: 6.59 | 5.5 | 25 | [3] |
From the data, it is evident that silsesquioxane-based membranes, particularly the POSS-HCCP variant, exhibit exceptional selectivity for hydrogen separation at high temperatures, a critical application for processes like pre-combustion carbon capture.[1] While traditional PDMS membranes show very high permeability for gases like CO₂, their selectivity is comparatively modest.[3] The incorporation of ZIF-8 nanoparticles into a PDMS matrix significantly enhances selectivity, albeit with a reduction in overall permeability, demonstrating a common trade-off in membrane design.[3][5] Ladder-like polyphenylsilsesquioxanes (L-PPSQ) show a balanced performance with higher selectivity than PDMS for pairs like O₂/N₂ and CO₂/CH₄, though with lower permeability.[2]
Experimental Protocols
The data presented in this guide are typically obtained using standardized gas permeation testing methodologies. A widely used approach is the constant-pressure, variable-volume method, also known as the barometric technique.[3][6]
Gas Permeability Measurement Protocol
-
Membrane Preparation and Mounting: The membrane sample is first synthesized and prepared, ensuring it is free of defects or holes. It is then securely placed and sealed within a permeation cell, often using rubber O-rings, to prevent gas leakage. The effective area of the membrane exposed to the gas is precisely measured.[7]
-
System Evacuation: The entire apparatus, including the permeation cell and downstream volume, is evacuated using a high-vacuum pump to remove any residual gases. The system's integrity is checked by isolating it from the pump and monitoring the pressure for an extended period (e.g., 24 hours) to ensure it is leak-free.[6][7]
-
Gas Feed: A single, high-purity gas (e.g., CO₂, N₂, O₂) is introduced into the feed (upstream) side of the permeation cell from a pressurized cylinder. The feed pressure is kept constant throughout the experiment using a pressure regulator, typically in the range of 3-10 bar.[3][7]
-
Permeate Measurement: As gas permeates through the membrane to the downstream (permeate) side, the pressure in a calibrated, fixed-volume chamber increases over time. This pressure rise is monitored and recorded using a high-precision pressure transducer.[6]
-
Permeability Calculation: The permeability coefficient (P) is determined from the steady-state rate of pressure increase (dp/dt) in the known permeate volume (Vp). The calculation is performed using the following equation: P = (Vp * l) / (A * p_feed * R * T) * (dp/dt) Where:
-
l is the membrane thickness.
-
A is the effective membrane area.
-
p_feed is the feed pressure.
-
R is the universal gas constant.
-
T is the absolute temperature.[6]
-
-
Selectivity Calculation: The ideal selectivity (α) for a pair of gases (i and j) is calculated as the ratio of their individual permeability coefficients: α_i/j = P_i / P_j[6]
-
Repetition: The experiment is repeated for each gas of interest. Each measurement is typically performed multiple times to ensure reproducibility and accuracy.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the gas permeability measurement process.
Caption: Workflow for determining membrane gas permeability.
References
- 1. Polyoctahedral Silsesquioxane Hexachlorocyclotriphosphazene Membranes for Hot Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pervaporation and Gas Separation Properties of High-Molecular Ladder-like Polyphenylsilsesquioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msrjournal.com [msrjournal.com]
- 4. d-nb.info [d-nb.info]
- 5. eng.uc.edu [eng.uc.edu]
- 6. 2.5. Gas Permeation Measurement [bio-protocol.org]
- 7. theaic.org [theaic.org]
A Comparative Investigation of the Optical Transparency of Octamethylsilsesquioxane Composites
A Guide for Researchers in Materials Science and Drug Development
In the pursuit of advanced materials with superior optical properties, Octamethylsilsesquioxane (OMS) composites have emerged as a promising class of materials. This guide provides a comparative analysis of the optical transparency of OMS composites against established alternatives such as Poly(methyl methacrylate) (PMMA) and Polycarbonate (PC). By presenting key performance data and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the suitability of these materials for their specific applications.
Data Presentation: A Comparative Overview
The optical performance of OMS composites, PMMA, and Polycarbonate is summarized in the tables below. These values are critical for applications where high light transmittance, low haze, and a specific refractive index are required.
| Material | Wavelength (nm) | Transmittance (%) | Haze (%) | Refractive Index (at 589 nm) |
| This compound (OMS) Composite | 400-800 | Data Not Available | Data Not Available | Data Not Available |
| Poly(methyl methacrylate) (PMMA) | 400-800 | ~92% | <1% | 1.49 |
| Polycarbonate (PC) | 400-800 | ~88-91% | <1% | 1.58 |
Note: The optical properties of OMS composites can vary significantly based on the polymer matrix and the concentration of OMS. The data for PMMA and PC are typical values for optical grades.
Experimental Protocols
Accurate and reproducible measurement of optical properties is fundamental to material characterization. The following section details the standard experimental protocols for determining the optical transparency of polymer composites.
Measurement of Optical Transmittance and Haze
Instrumentation: A dual-beam UV-Vis spectrophotometer or a dedicated haze meter conforming to ASTM D1003 is utilized for these measurements.[1][2] These instruments measure the amount of light that passes through a material and the amount of light that is scattered.[1]
Sample Preparation:
-
General Protocol: Samples for optical analysis are typically prepared as thin, flat films with smooth, parallel surfaces to minimize light scattering due to surface irregularities. The thickness of the films should be uniform and precisely measured.
-
OMS Composite Film Preparation:
-
Dispersion: this compound is dispersed in a suitable polymer matrix, such as an epoxy resin or a silicone elastomer, through mechanical stirring or ultrasonication to ensure a homogeneous mixture.
-
Casting: The mixture is then cast into a mold of a specific thickness. For UV-Vis analysis, quartz or high-quality glass molds are preferred.
-
Curing: The cast film is cured according to the polymer matrix manufacturer's instructions. This may involve thermal curing in an oven at a specific temperature profile or UV curing.
-
Polishing: After curing, the surfaces of the composite film may be polished to achieve a high-quality optical finish.
-
Procedure:
-
The instrument is calibrated using a standard reference.
-
The sample is placed in the light path of the instrument.
-
For transmittance measurements, the total light that passes through the sample is detected and expressed as a percentage of the incident light.
-
For haze measurements, the amount of transmitted light that deviates from the incident beam by more than 2.5 degrees is measured and expressed as a percentage of the total transmitted light.[3]
Measurement of Refractive Index
Instrumentation: An Abbe refractometer is the standard instrument for measuring the refractive index of solid materials.
Sample Preparation: A small, flat piece of the composite material with at least one polished surface is required. A contact liquid with a refractive index higher than that of the sample is used to ensure good optical contact between the sample and the prism of the refractometer.
Procedure:
-
A drop of the contact liquid is placed on the prism of the refractometer.
-
The polished surface of the sample is placed on top of the contact liquid.
-
The light source is adjusted, and the telescope is moved until the boundary between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is then read directly from the instrument's scale.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the preparation and optical characterization of polymer composites.
Comparative Performance Analysis
Poly(methyl methacrylate) (PMMA) is a widely used transparent thermoplastic known for its excellent optical clarity, high light transmittance, and scratch resistance. It is often used as a lightweight and shatter-resistant alternative to glass.
Polycarbonate (PC) is another common transparent thermoplastic that offers superior impact strength and toughness compared to PMMA. While its light transmittance is slightly lower than that of PMMA, it is still considered a highly transparent material.
The choice between these materials will ultimately depend on the specific requirements of the application, including the desired optical performance, mechanical properties, and processing characteristics. Further research is needed to generate comprehensive and directly comparable data on the optical properties of OMS composites to fully assess their potential as alternatives to traditional transparent polymers.
References
Safety Operating Guide
Proper Disposal of Octamethylsilsesquioxane: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and environmentally responsible disposal of octamethylsilsesquioxane are critical for ensuring laboratory safety and compliance. This document provides a comprehensive overview of disposal procedures, safety precautions, and waste management strategies for researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented below. This information is vital for a thorough risk assessment prior to handling and disposal.
| Property | Value |
| CAS Number | 17865-85-9[1][2][3][4] |
| Molecular Formula | C8H24O12Si8[1][2] |
| Molecular Weight | 536.95 g/mol [1][2][4] |
| Melting Point | >350 °C[5] |
| Boiling Point | 235 °C at 760 mmHg[3][6] |
| Appearance | White solid[6] |
| Storage Temperature | Room Temperature, under inert atmosphere[5] |
Experimental Protocol: Laboratory-Scale Disposal of this compound
The following protocol outlines a step-by-step procedure for the safe disposal of small quantities of this compound typically generated in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If handling outside a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn.
2. Waste Collection and Segregation:
-
Collect waste this compound, including contaminated materials like gloves, wipes, and weighing paper, in a dedicated, clearly labeled, and sealable container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. This is crucial to prevent unforeseen chemical reactions.
3. Handling Small Spills:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or dry sand.
-
Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent (e.g., toluene or THF), collecting the cleaning materials as hazardous waste. Ensure adequate ventilation during cleanup.
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
5. Disposal Pathway:
-
This compound waste should be disposed of as hazardous waste.
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the chemical name, CAS number, and any available safety data.
-
Disposal should be carried out in accordance with all local, state, and federal regulations. Common disposal methods for similar silicon compounds include incineration at a licensed facility.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. 17865-85-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound, CAS No. 17865-85-9 - iChemical [ichemical.com]
- 4. Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | C8H24O12Si8 | CID 519486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. lookchem.com [lookchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
